5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
Description
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Properties
IUPAC Name |
5,6-bis(difluoromethoxy)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2O2S/c10-7(11)16-4-1-3-6(18-9(14)15-3)2-5(4)17-8(12)13/h1-2,7-8H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYJYBGNHCPCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1OC(F)F)OC(F)F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel compound, 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine. This molecule is of significant interest to the medicinal chemistry community due to the confluence of two key structural motifs: the biologically active 2-aminobenzothiazole scaffold and the bioisosteric difluoromethoxy groups. The 2-aminobenzothiazole core is a well-established pharmacophore present in a range of therapeutic agents, exhibiting diverse biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The incorporation of difluoromethoxy substituents is a modern strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles. This guide offers a scientifically grounded, step-by-step methodology for the synthesis of this promising compound, alongside a thorough discussion of the analytical techniques required for its structural elucidation and purity assessment.
Introduction: The Rationale for this compound in Drug Discovery
The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][5] Its rigid, bicyclic structure provides a template for the spatial orientation of functional groups that can interact with various biological targets. The 2-amino substitution, in particular, offers a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space to optimize pharmacological activity.
The strategic placement of two difluoromethoxy (-OCHF₂) groups on the benzene ring of the benzothiazole scaffold is a deliberate design choice aimed at enhancing the drug-like properties of the molecule. The difluoromethoxy group serves as a bioisostere for more metabolically labile groups, such as methoxy or hydroxyl moieties. Its unique electronic properties can also influence the acidity of adjacent functional groups and the overall polarity of the molecule, potentially leading to improved cell permeability and target engagement.
This guide details a plausible and robust synthetic route to this compound, starting from commercially available precursors. Each synthetic step is accompanied by a detailed experimental protocol, an explanation of the underlying reaction mechanism, and key considerations for successful execution. Furthermore, a comprehensive characterization plan is outlined, with predicted spectroscopic data based on analogous structures found in the literature.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a three-stage process, as depicted in the workflow diagram below. The key steps involve the protection of an amino group, the introduction of the difluoromethoxy moieties, and the subsequent formation of the 2-aminobenzothiazole ring.
Caption: Proposed synthetic workflow for this compound.
Step 1: Protection of the Amino Group of 4-Amino-1,2-benzenediol
The initial step involves the protection of the more nucleophilic amino group of the starting material, 4-amino-1,2-benzenediol, to prevent unwanted side reactions during the subsequent difluoromethoxylation of the hydroxyl groups. Acetylation to form an amide is a robust and easily reversible protection strategy.
Experimental Protocol:
-
To a stirred solution of 4-amino-1,2-benzenediol (1.0 eq) in glacial acetic acid at room temperature, add acetic anhydride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(4,5-dihydroxyphenyl)acetamide.
Causality of Experimental Choices:
-
Acetic Anhydride: A readily available and effective acetylating agent.
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst for the reaction.
-
Ice-cold water quench: Facilitates the precipitation of the product and hydrolyzes any unreacted acetic anhydride.
Step 2: Difluoromethoxylation of N-(4,5-dihydroxyphenyl)acetamide
The introduction of the two difluoromethoxy groups is achieved by reacting the dihydroxy intermediate with a suitable difluorocarbene precursor. Sodium chlorodifluoroacetate is a common and effective reagent for this transformation.[6] The reaction proceeds via the in-situ generation of difluorocarbene, which is then trapped by the phenoxide ions.
Experimental Protocol:
-
In a suitable solvent such as DMF, suspend N-(4,5-dihydroxyphenyl)acetamide (1.0 eq) and a base (e.g., potassium carbonate, 2.5 eq).
-
Add sodium chlorodifluoroacetate (2.5 eq) to the suspension.
-
Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the sodium chlorodifluoroacetate (typically 90-120 °C) and stir for several hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(4,5-bis(difluoromethoxy)phenyl)acetamide.
Causality of Experimental Choices:
-
Sodium Chlorodifluoroacetate: A stable, commercially available precursor for difluorocarbene.
-
Potassium Carbonate: A suitable base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxides.
-
DMF: A polar aprotic solvent that facilitates the reaction.
Step 3: Deprotection of the Acetamido Group
The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free aniline, which is necessary for the subsequent cyclization step.
Experimental Protocol:
-
Dissolve N-(4,5-bis(difluoromethoxy)phenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the deprotection by TLC.
-
Cool the mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 4,5-Bis(difluoromethoxy)aniline.
Causality of Experimental Choices:
-
Acid Hydrolysis: A standard and effective method for the cleavage of amides.
-
Ethanol/HCl: A common solvent system for this type of deprotection.
Step 4: Cyclization to form this compound
The final step is the construction of the 2-aminobenzothiazole ring. A well-established method for this transformation is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.[7] The reaction proceeds through the formation of a thiocyanate intermediate, followed by bromination and intramolecular cyclization.
Experimental Protocol:
-
Dissolve 4,5-Bis(difluoromethoxy)aniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid and cool the mixture in an ice bath.
-
Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into a large volume of water and neutralize with a suitable base (e.g., ammonia solution).
-
Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Causality of Experimental Choices:
-
Potassium Thiocyanate and Bromine: These reagents are essential for the formation of the thiocyanate intermediate and subsequent cyclization.
-
Glacial Acetic Acid: Provides the acidic medium required for the reaction.
-
Low Temperature during Bromine Addition: Helps to control the exothermic reaction and minimize the formation of byproducts.
Comprehensive Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended, along with the expected spectroscopic data based on analogous structures.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₇F₄N₂O₂S |
| Molecular Weight | 299.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy (Expected Data):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | s (broad) | 2H | -NH₂ |
| ~ 7.2 - 7.4 | s | 1H | Ar-H |
| ~ 7.0 - 7.2 | s | 1H | Ar-H |
| ~ 6.8 - 7.1 | t (J ≈ 74 Hz) | 2H | -OCHF₂ |
The broad singlet for the amino protons is characteristic and its chemical shift can vary depending on the solvent and concentration. The two aromatic protons are expected to appear as singlets due to their substitution pattern. The difluoromethyl protons will appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR Spectroscopy (Expected Data):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C2 (C=N) |
| ~ 145 - 150 | Ar-C (quaternary) |
| ~ 140 - 145 | Ar-C (quaternary) |
| ~ 130 - 135 | Ar-C (quaternary) |
| ~ 115 - 120 (t, J ≈ 250 Hz) | -OCHF₂ |
| ~ 110 - 115 | Ar-CH |
| ~ 105 - 110 | Ar-CH |
The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the difluoromethoxy groups.
¹⁹F NMR Spectroscopy (Expected Data):
A single signal, likely a doublet of triplets (due to coupling with the proton and potentially long-range coupling with aromatic protons), is expected in the typical region for difluoromethoxy groups.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretching (amine) |
| 3100 - 3000 | C-H stretching (aromatic) |
| ~ 1630 | C=N stretching (benzothiazole ring) |
| ~ 1550 | N-H bending (amine) |
| 1250 - 1000 | C-O-C stretching and C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data (Electron Impact - EI):
-
Molecular Ion Peak (M⁺): m/z = 299
-
Key Fragmentation Peaks: Loss of -NH₂, -OCHF₂, and cleavage of the benzothiazole ring are expected fragmentation pathways.
Safety Considerations
Standard laboratory safety practices should be followed throughout the synthesis and characterization of this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic and should be handled with extreme care.
Conclusion
This technical guide provides a detailed and scientifically sound roadmap for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and utilizes readily available starting materials. The comprehensive characterization plan will ensure the unambiguous identification and purity assessment of the target molecule. The availability of this novel compound will undoubtedly facilitate further research into the therapeutic potential of difluoromethoxylated benzothiazole derivatives in various disease areas.
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MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
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Dyes Intermediate. (n.d.). 2-Amino-5, 6 (6, 7)-Dichlorobenzothiazole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives | Request PDF. Retrieved from [Link]
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Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Recent advances in pharmacological activity of benzothiazole derivatives. Retrieved from [Link]
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RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
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PubMed. (n.d.). Electron impact mass spectra of some bis-(2-benzothiazolyl)furans and bis-(2-benzothiazolyl)thiophenes. Retrieved from [Link]
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Nature. (n.d.). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Retrieved from [Link]
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PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
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An In-depth Technical Guide to the Preparation of Substituted 5,6-bis(difluoromethoxy)benzothiazol-2-ylamine Derivatives
This guide provides a comprehensive overview of the synthetic pathways and methodologies for the preparation of 5,6-bis(difluoromethoxy)benzothiazol-2-ylamine and its derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the unique properties conferred by the benzothiazole scaffold and the difluoromethoxy substituents. The incorporation of difluoromethoxy groups can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates.[1] This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights into the synthesis of these valuable compounds.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
The successful synthesis of complex organic molecules hinges on a well-designed synthetic strategy. For the target scaffold, this compound, a logical retrosynthetic analysis reveals a convergent approach, starting from readily available materials.
Our strategy focuses on the late-stage formation of the benzothiazole ring, a robust and well-documented cyclization reaction. This approach allows for the early introduction of the crucial bis(difluoromethoxy) functionality on a simpler aromatic precursor.
Figure 1: Retrosynthetic analysis of substituted this compound derivatives.
Synthesis of the Key Intermediate: 4,5-bis(difluoromethoxy)-1,2-phenylenediamine
The cornerstone of this synthetic endeavor is the preparation of the vicinal diamine, 4,5-bis(difluoromethoxy)-1,2-phenylenediamine. This intermediate is not readily commercially available and its synthesis requires a multi-step sequence.
Step 1: Bis-difluoromethylation of Catechol
The introduction of the difluoromethoxy groups is achieved through the reaction of catechol with a suitable difluorocarbene precursor. While various methods exist for difluoromethylation, the use of sodium chlorodifluoroacetate offers a stable and relatively safe option.[2][3] The reaction proceeds via the in situ generation of difluorocarbene, which is then trapped by the phenoxide ions.[2]
Experimental Protocol: Synthesis of 1,2-bis(difluoromethoxy)benzene
-
Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add catechol (1.0 eq), a suitable base such as potassium carbonate (2.5 eq), and a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Initiation: Stir the mixture at room temperature under a nitrogen atmosphere.
-
Addition of Difluoromethylating Agent: Slowly add sodium chlorodifluoroacetate (2.5-3.0 eq) portion-wise over a period of 1-2 hours. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1,2-bis(difluoromethoxy)benzene.
| Compound | Starting Material | Typical Yield (%) | Physical State |
| 1,2-bis(difluoromethoxy)benzene | Catechol | 60-75 | Colorless oil |
Table 1: Expected outcome for the bis-difluoromethylation of catechol.
Step 2: Dinitration of 1,2-bis(difluoromethoxy)benzene
The subsequent step involves the introduction of two nitro groups onto the aromatic ring via electrophilic aromatic substitution. The difluoromethoxy group is known to be an ortho-, para-directing group. Therefore, the nitration of 1,2-bis(difluoromethoxy)benzene is expected to yield the desired 4,5-dinitro derivative.
Experimental Protocol: Synthesis of 1,2-bis(difluoromethoxy)-4,5-dinitrobenzene
-
Setup: In a round-bottom flask cooled in an ice-salt bath, add concentrated sulfuric acid.
-
Addition of Starting Material: Slowly add 1,2-bis(difluoromethoxy)benzene (1.0 eq) to the sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10-15 °C.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out. Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to yield pure 1,2-bis(difluoromethoxy)-4,5-dinitrobenzene.
| Compound | Starting Material | Typical Yield (%) | Physical State |
| 1,2-bis(difluoromethoxy)-4,5-dinitrobenzene | 1,2-bis(difluoromethoxy)benzene | 80-90 | Pale yellow solid |
Table 2: Expected outcome for the dinitration of 1,2-bis(difluoromethoxy)benzene.
Step 3: Reduction of the Dinitro Compound
The final step in the synthesis of the key intermediate is the reduction of the two nitro groups to amines. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]
Experimental Protocol: Synthesis of 4,5-bis(difluoromethoxy)-1,2-phenylenediamine
-
Setup: To a hydrogenation vessel, add 1,2-bis(difluoromethoxy)-4,5-dinitrobenzene (1.0 eq), a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis.
-
Work-up and Purification: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude 4,5-bis(difluoromethoxy)-1,2-phenylenediamine. This product is often used in the next step without further purification, as it can be susceptible to oxidation.
| Compound | Starting Material | Typical Yield (%) | Physical State |
| 4,5-bis(difluoromethoxy)-1,2-phenylenediamine | 1,2-bis(difluoromethoxy)-4,5-dinitrobenzene | 90-98 | Off-white to pinkish solid |
Table 3: Expected outcome for the reduction of the dinitro compound.
Construction of the 2-Aminobenzothiazole Scaffold
With the key diamine intermediate in hand, the construction of the 2-aminobenzothiazole ring can be achieved through a classical and reliable method involving reaction with potassium thiocyanate in the presence of an oxidizing agent like bromine.[6][7]
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A Comprehensive Spectroscopic and Structural Elucidation of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern pharmaceutical development, a thorough and unambiguous characterization of novel chemical entities is paramount for regulatory approval and ensuring therapeutic efficacy and safety.[1][2] This technical guide provides an in-depth spectroscopic analysis of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine, a fluorinated benzothiazole derivative of significant interest in medicinal chemistry. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—offering both predictive data based on analogous structures and field-proven methodologies for its empirical analysis. The causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this guide, ensuring technical accuracy and practical utility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzothiazoles in Medicinal Chemistry
The benzothiazole scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3] The introduction of fluorine atoms or fluorine-containing moieties, such as the difluoromethoxy group (-OCHF₂), can profoundly modulate a molecule's physicochemical and pharmacokinetic properties. These modifications can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, the precise structural elucidation of novel fluorinated benzothiazoles like this compound is a critical step in its development as a potential therapeutic agent.
Spectroscopic techniques are indispensable tools in this characterization process, each providing a unique piece of the structural puzzle.[4][5][6] This guide will systematically explore the application of these techniques to this compound.
Molecular Structure and Key Analytical Regions
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR will be essential.
Experimental Protocol: NMR
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[7]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C chemical shifts (δ = 0.00 ppm).[7] For ¹⁹F NMR, a common external standard is CFCl₃ (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
For ¹³C NMR, a higher sample concentration and a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[7] Proton decoupling should be employed to simplify the spectrum to singlets for each unique carbon, though coupled spectra can provide additional structural information.[8]
-
¹⁹F NMR should be acquired to directly observe the fluorine environments.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline corrections to generate the final spectrum.
Figure 2: A generalized workflow for acquiring an NMR spectrum.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
-
Aromatic Protons (H-4 and H-7): The benzothiazole ring has two aromatic protons. We expect two singlets in the range of δ 7.0-8.0 ppm. The exact chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing difluoromethoxy groups.
-
Amine Protons (-NH₂): A broad singlet is anticipated, likely in the range of δ 7.0-7.5 ppm. Its chemical shift can be concentration-dependent and the peak will be exchangeable with D₂O.
-
Difluoromethoxy Protons (-OCHF₂): Two distinct triplets are expected due to coupling with the two fluorine atoms.[9] Based on similar structures, these protons will likely resonate in the range of δ 6.5-7.5 ppm with a characteristic large coupling constant (JHF ≈ 72-75 Hz).[9]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.8 | s | - | 1H |
| H-7 | ~7.5 | s | - | 1H |
| -NH₂ | ~7.2 | br s | - | 2H |
| 5-OCHF₂ | ~7.0 | t | JHF ≈ 73 | 1H |
| 6-OCHF₂ | ~6.9 | t | JHF ≈ 73 | 1H |
Table 1: Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The carbons of the difluoromethoxy groups will appear as triplets due to one-bond coupling with the two fluorine atoms (¹JCF).[8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹³C{¹⁹F}) | Coupling Constant (J, Hz) |
| C2 (C=N) | ~168 | s | - |
| C8 (Ar-C) | ~150 | s | - |
| C9 (Ar-C) | ~145 | s | - |
| C5 (Ar-C-O) | ~140 | s | - |
| C6 (Ar-C-O) | ~138 | s | - |
| C4 (Ar-C-H) | ~125 | s | - |
| C7 (Ar-C-H) | ~122 | s | - |
| 5-OCHF₂ | ~115 | t | ¹JCF ≈ 250 |
| 6-OCHF₂ | ~114 | t | ¹JCF ≈ 250 |
Table 2: Predicted ¹³C NMR data for this compound.
Predicted ¹⁹F NMR Spectrum (376 MHz, DMSO-d₆)
¹⁹F NMR is highly sensitive to the local electronic environment.[10] We expect two distinct signals for the two difluoromethoxy groups, as they are in slightly different chemical environments. Each signal will be a doublet due to coupling with the adjacent proton (¹JFH).
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5-OCHF₂ | ~-82 | d | JFH ≈ 73 |
| 6-OCHF₂ | ~-83 | d | JFH ≈ 73 |
Table 3: Predicted ¹⁹F NMR data for this compound.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4]
Experimental Protocol: FT-IR
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[7]
-
Background Spectrum: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first to subtract atmospheric and instrumental interferences.[7]
-
Sample Spectrum: The sample spectrum is then recorded, typically over a range of 4000–400 cm⁻¹.[7]
Predicted FT-IR Absorption Bands
The IR spectrum will be characterized by the vibrations of the amine, aromatic, and difluoromethoxy groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| ~1630 | C=N stretch | Benzothiazole ring |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch and C-F stretch | Difluoromethoxy (-OCHF₂) |
| ~690 | C-S stretch | Benzothiazole ring |
Table 4: Key predicted IR absorption bands for this compound.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.
Experimental Protocol: MS
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and will likely produce a strong protonated molecular ion [M+H]⁺.[7][13] Electron impact (EI) is a higher-energy method that will induce more fragmentation, providing valuable structural information.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to determine the accurate mass and, consequently, the elemental formula of the molecular ion and its fragments.
-
Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from a Liquid Chromatography (LC) system (LC-MS).
Predicted Mass Spectrum
-
Molecular Ion: The calculated exact mass of C₉H₇F₄N₂OS is 283.0246. In high-resolution ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 284.0324.
-
Fragmentation Pattern: Under EI conditions, fragmentation of the benzothiazole ring is expected.[14] Key fragmentation pathways could involve the loss of the difluoromethoxy groups or cleavage of the thiazole ring.
Figure 3: A proposed high-level fragmentation pathway for this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[4]
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.
Predicted UV-Vis Absorption
2-Aminobenzothiazole derivatives typically exhibit strong absorption bands in the UV region.[15] For this compound, absorption maxima (λmax) are expected in the range of 300-350 nm, corresponding to π→π* transitions within the conjugated aromatic system.[15]
Conclusion and Future Directions
This guide provides a comprehensive, predictive spectroscopic analysis of this compound, grounded in established principles and data from analogous structures. The detailed protocols and expected data serve as a robust framework for the empirical characterization of this promising pharmaceutical candidate. The next logical steps in its development would involve acquiring the empirical data as outlined and using advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, thereby confirming the molecular structure with the highest degree of confidence. This rigorous characterization is a non-negotiable cornerstone of the drug development process, ensuring the integrity of all subsequent preclinical and clinical investigations.
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An In-depth Technical Guide to the Infrared Spectroscopy of Novel Difluoromethoxy Benzothiazole Compounds
Foreword: Unveiling the Vibrational Fingerprints of Next-Generation Therapeutics
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive resource for harnessing the power of Fourier Transform Infrared (FT-IR) spectroscopy in the characterization of novel difluoromethoxy benzothiazole compounds. The strategic incorporation of the difluoromethoxy (-OCHF₂) group into the versatile benzothiazole scaffold has emerged as a promising avenue in medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall therapeutic potential.[1][2][3] This guide is structured to provide not just a procedural overview, but a deep, mechanistic understanding of how to acquire, interpret, and leverage high-quality FT-IR data for these promising molecules. Our approach is rooted in the principles of scientific integrity, ensuring that each step and interpretation is self-validating and grounded in established spectroscopic principles.
The Benzothiazole Core and the Difluoromethoxy Advantage: A Spectroscopic Perspective
The benzothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7] Its fused ring system, containing both nitrogen and sulfur heteroatoms, gives rise to a characteristic and complex vibrational signature in the infrared spectrum.[8]
The introduction of a difluoromethoxy group imparts significant changes to the electronic and steric properties of the parent molecule.[1] From a spectroscopic standpoint, this substitution is particularly interesting. The high electronegativity of the fluorine atoms creates strong dipole moments, leading to intense and characteristic absorption bands for the C-F and C-O stretching vibrations.[9] Furthermore, the electronic influence of the -OCHF₂ group can subtly modulate the vibrational frequencies of the benzothiazole ring system, providing a sensitive probe of the molecular structure.
Fundamentals of FT-IR Spectroscopy: A Refresher for the Expert
Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule.[10][11] When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to its natural vibrational modes.[10][11] An FT-IR spectrum is a plot of this absorption (or transmittance) as a function of wavenumber (cm⁻¹), which is directly proportional to the frequency of the absorbed radiation.[11]
The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[10][12] The functional group region is where the characteristic stretching vibrations of specific bonds, such as O-H, N-H, C=O, and C-H, appear.[12][13] The fingerprint region contains a complex pattern of absorptions arising from bending vibrations and skeletal modes, which are unique to the molecule as a whole.[12][14]
Characteristic Vibrational Modes of Difluoromethoxy Benzothiazoles
A thorough understanding of the expected vibrational frequencies is paramount for accurate spectral interpretation. The following table summarizes the key absorption bands anticipated for a generic difluoromethoxy benzothiazole compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes and Causality |
| Difluoromethoxy (-OCHF₂) | C-H Stretch | 2950 - 3050 | Weak to Medium | The C-H bond in the -OCHF₂ group is expected to have a slightly higher stretching frequency than typical sp³ C-H bonds due to the electron-withdrawing effect of the adjacent fluorine and oxygen atoms. |
| C-F Stretch (asymmetric) | 1150 - 1250 | Strong | The highly polar C-F bonds give rise to very intense absorptions. The asymmetric stretch is typically at a higher frequency.[9] | |
| C-F Stretch (symmetric) | 1050 - 1150 | Strong | The symmetric C-F stretch is also very intense and provides a key diagnostic peak for the difluoromethoxy group.[9] | |
| C-O Stretch | 1200 - 1300 | Strong | The ether C-O linkage will exhibit a strong stretching absorption. Its exact position can be influenced by coupling with C-F vibrations. | |
| Benzothiazole Core | Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | These absorptions are characteristic of C-H bonds on an aromatic ring.[15] |
| C=N Stretch | 1610 - 1650 | Medium to Strong | The imine C=N bond within the thiazole ring is a key feature.[8] Its position can be sensitive to substitution on the benzene ring. | |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) | The benzene and thiazole rings will show several bands in this region due to the stretching of the C=C bonds.[12][16] | |
| C-S Stretch | 650 - 750 | Weak to Medium | The C-S bond stretch is often weak and can be difficult to assign definitively in the complex fingerprint region.[8] | |
| Aromatic C-H Bending (out-of-plane) | 700 - 900 | Strong | The pattern of these strong bands can provide information about the substitution pattern on the benzene ring.[16] |
Experimental Protocol: Acquiring High-Fidelity FT-IR Spectra
The following protocol is designed to ensure the acquisition of high-quality, reproducible FT-IR spectra of novel difluoromethoxy benzothiazole compounds. This self-validating system includes steps for background correction and sample preparation that are critical for reliable data.
Instrumentation and Setup
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is highly recommended for its ease of use and minimal sample preparation.
-
Software: The instrument control and data processing software should allow for background collection, sample scanning, and basic spectral manipulations (e.g., baseline correction, peak picking).
Step-by-Step Experimental Workflow
-
Instrument Preparation and Warm-up:
-
Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and detector to stabilize.
-
Verify that the sample compartment is clean and free of any residues.
-
-
Background Collection (Self-Validation Step):
-
With the ATR crystal clean and free of any sample, collect a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as the instrumental response.
-
Rationale: The background spectrum serves as the reference (I₀) against which the sample spectrum (I) is compared to calculate the absorbance. An accurate background is essential for a reliable sample spectrum.
-
-
Sample Preparation:
-
For Solids: Place a small amount of the powdered difluoromethoxy benzothiazole compound directly onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Rationale: Good contact is crucial for obtaining a strong and well-defined spectrum. Insufficient contact will result in a weak signal and a noisy spectrum.
-
For Liquids or Solutions: Place a single drop of the liquid sample or a concentrated solution onto the ATR crystal. If using a solvent, ensure it does not have strong absorptions that will obscure the regions of interest. Dichloromethane or chloroform are often suitable choices, but a solvent spectrum should be run first to confirm.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same scan parameters as the background. A typical setting is 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio of the spectrum. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.
-
Perform a baseline correction if necessary to ensure that the peaks originate from a flat baseline.
-
Use the peak picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the observed peak positions with the expected values in the correlation table (Section 3).
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for acquiring high-quality FT-IR spectra of difluoromethoxy benzothiazole compounds using an ATR accessory.
Spectral Interpretation: A Logic-Driven Approach
Interpreting the FT-IR spectrum of a novel compound is a deductive process. The following logical flow provides a systematic approach to identifying the key structural features of a difluoromethoxy benzothiazole.
Caption: A logical flowchart for the systematic interpretation of the FT-IR spectrum of a difluoromethoxy benzothiazole.
Conclusion: The Power of Vibrational Spectroscopy in Modern Drug Discovery
FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality control of novel difluoromethoxy benzothiazole compounds. By understanding the characteristic vibrational frequencies of the core scaffold and the unique signature of the difluoromethoxy group, researchers can rapidly confirm the identity and purity of their synthesized molecules. The methodologies and interpretative strategies outlined in this guide provide a robust framework for obtaining reliable and meaningful spectroscopic data, thereby accelerating the drug discovery and development pipeline.
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Solubility and stability of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
An In-depth Technical Guide Solubility and Stability Profile of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine: A Predictive and Methodological Framework
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a novel chemical entity featuring a biologically significant benzothiazole scaffold and two difluoromethoxy groups, substituents known to confer desirable pharmacokinetic properties. As no empirical data for this specific molecule is publicly available, this guide serves as a comprehensive framework for its characterization. We will deconstruct the molecule to predict its physicochemical properties based on established principles and data from analogous structures. This document provides detailed, field-proven protocols for systematically evaluating the aqueous and organic solubility, as well as the chemical and metabolic stability of the title compound. The causality behind experimental choices is elucidated to empower researchers in designing and executing a robust characterization cascade. The resulting data are crucial for guiding lead optimization, formulation development, and advancing the compound through the drug discovery pipeline.
Introduction: A Molecule of Strategic Interest
The benzothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] Its aromatic, bicyclic structure is generally stable and offers multiple points for substitution to modulate pharmacological effects.[2] The 2-amino substitution, in particular, is a common feature in many bioactive benzothiazoles.[3]
The strategic incorporation of difluoromethoxy (-OCF₂H) groups has become a key tactic in modern drug design.[4][5] Unlike a simple methoxy group, the -OCF₂H moiety enhances metabolic stability due to the high strength of the carbon-fluorine bond, which is resistant to oxidative metabolism.[4][6] This can lead to improved drug half-life and bioavailability. Furthermore, the electron-withdrawing nature of the difluoromethoxy group can modulate the pKa of adjacent functional groups, thereby influencing a molecule's ionization state, solubility, and target engagement at physiological pH.[4][7]
The combination of these three structural features in this compound suggests a molecule designed for metabolic robustness and potent biological activity. However, its developability is critically dependent on its solubility and stability, properties which must be thoroughly characterized.
Predicted Physicochemical Profile
A priori assessment of a molecule's properties is essential for anticipating challenges and designing an efficient experimental plan. The properties of this compound can be predicted by analyzing its constituent parts.
Predicted Solubility
The solubility of a compound dictates its absorption and distribution in vivo. We anticipate a complex solubility profile for the title compound.
-
Aqueous Solubility: The core benzothiazole structure is largely non-polar, suggesting low intrinsic aqueous solubility.[8] While the 2-amino group can act as a hydrogen bond donor and acceptor, its contribution may be offset by the two lipophilic difluoromethoxy groups. A theoretical study of benzothiazole derivatives suggested that the 2-amino substitution enhances water solubility compared to other substitutions, which is a positive indicator.[3] However, compounds like 2-amino-6-nitrobenzothiazole and the parent 2-aminobenzothiazole exhibit very low aqueous solubility (less than 1 mg/mL).[9][10]
-
pH-Dependent Solubility: The 2-amino group is basic and will be protonated at low pH. This cationization will dramatically increase aqueous solubility. Therefore, a classic "U-shaped" or "hockey-stick" pH-solubility profile is expected, with minimum solubility at neutral to alkaline pH and significantly higher solubility in acidic conditions.
-
Organic Solubility: Based on the general behavior of benzothiazoles, the compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[8]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Behavior | Rationale & Justification |
| Molecular Formula | C₉H₇F₄N₂OS | Based on chemical structure. |
| Molecular Weight | ~267.2 g/mol | Based on chemical structure. |
| Aqueous Solubility | Low (<10 µg/mL) at pH 7.4 | Aromatic core and lipophilic -OCF₂H groups. |
| pH-Solubility Profile | Significantly increases at pH < 5 | Protonation of the basic 2-amino group. |
| Organic Solubility | High | Soluble in DMSO, DMF, Methanol, Ethanol.[8] |
| pKa (Basic) | 3.0 - 5.0 | The 2-amino group's basicity is reduced by the electron-withdrawing effects of the benzothiazole ring and two -OCF₂H groups.[7] |
Predicted Stability
-
Chemical Stability: The benzothiazole ring is an aromatic system, which confers significant chemical stability.[2] The compound is expected to be stable under neutral conditions. However, the 2-amino group may be susceptible to oxidation, and the molecule could be sensitive to strong acidic or basic conditions at elevated temperatures, potentially leading to hydrolysis of the difluoromethoxy groups or ring opening. Photostability should also be assessed as aromatic systems can be photosensitive.
-
Metabolic Stability: A key rationale for including difluoromethoxy groups is to enhance metabolic stability.[4] The C-F bonds are highly resistant to cleavage by cytochrome P450 (CYP) enzymes. Therefore, the compound is predicted to have high stability in liver microsome assays compared to a non-fluorinated analogue.[6]
Experimental Characterization: Protocols and Methodologies
The following protocols provide a robust, self-validating system for determining the solubility and stability of this compound.
Workflow for Solubility and Stability Assessment
The overall process involves a tiered approach, starting with high-throughput kinetic measurements and progressing to more definitive thermodynamic and stability assays.
Caption: Tiered workflow for compound characterization.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a compound in a saturated solution after equilibrium has been reached between the dissolved and solid forms, providing a true measure of solubility that is critical for biopharmaceutical classification.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached. A preliminary time-to-equilibrium experiment can validate this timeframe.
-
Phase Separation: After incubation, allow the vials to stand for at least 1 hour to let undissolved solids settle. Centrifuge the samples (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase or solvent (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with the same compound.
Protocol: Chemical Stability (Forced Degradation)
Causality: Forced degradation studies are essential to identify potential degradation pathways, understand the molecule's intrinsic stability, and develop a stability-indicating analytical method. The conditions are harsher than those expected during storage to accelerate degradation.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution and incubate. A control sample (compound in neutral water) should be run in parallel.
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂, incubate at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 80°C for 48 hours. Dissolve and analyze.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: At designated time points, withdraw samples, neutralize if necessary (e.g., acid-stressed sample with NaOH), and dilute. Analyze by HPLC-UV/DAD or LC-MS to determine the percentage of the parent compound remaining and to profile the degradation products. The use of a Diode Array Detector (DAD) is crucial for assessing peak purity and ensuring degradants are separated from the parent peak.
Caption: Experimental design for forced degradation studies.
Protocol: Metabolic Stability (Microsomal Assay)
Causality: This in vitro assay provides a reliable estimate of a compound's susceptibility to Phase I metabolism by CYP enzymes, which is a primary route of drug clearance. Human liver microsomes (HLM) contain a high concentration of these enzymes.
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 µM working solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
HLM: Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the incubation buffer.
-
NADPH (Cofactor): Prepare a solution of NADPH (e.g., 10 mM) in buffer. This cofactor is essential for CYP enzyme activity; its absence serves as a negative control.
-
-
Incubation:
-
Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution to the HLM/compound mixture. The final volume should be consistent (e.g., 200 µL).
-
A parallel incubation without NADPH must be run to control for non-enzymatic degradation.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a sensitive LC-MS/MS method.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Interpretation and Implications
Table 2: Interpreting the Characterization Data
| Parameter | Favorable Result | Unfavorable Result | Implication for Drug Development |
| Thermodynamic Solubility | > 50 µg/mL | < 1 µg/mL | Low solubility may lead to poor absorption and require enabling formulations (e.g., amorphous solid dispersions, salt forms). |
| pH-Solubility Profile | High solubility at low pH | Flat profile with low solubility | A steep profile confirms the basic nature and allows for potential salt formation to improve solubility and dissolution. |
| Chemical Stability | < 10% degradation in all stress conditions | > 20% degradation in any condition | Identifies liabilities. For example, oxidative instability may require formulation with antioxidants or nitrogen headspace packaging. |
| Metabolic Stability (t½) | > 30 minutes | < 10 minutes | High stability (long t½) is desirable and confirms the utility of the -OCF₂H groups. Rapid degradation indicates high clearance and likely poor in vivo exposure. |
A compound with low solubility but high stability is a common challenge. The pronounced pH-dependent solubility of this compound is its most promising feature. This suggests that forming a hydrochloride or other pharmaceutically acceptable salt could be a highly effective strategy to improve its dissolution rate and aqueous solubility, thereby enhancing its potential for oral absorption.
Conclusion
While this compound represents a promising new chemical entity from a medicinal chemistry perspective, its success as a drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. The predictive analysis herein suggests a molecule with high metabolic stability but potentially challenging aqueous solubility. The provided experimental framework offers a robust, logical, and efficient path to definitively characterize its solubility and stability profiles. The data generated from these studies will be indispensable for making informed decisions regarding lead candidate selection, guiding formulation strategies, and ultimately enabling the successful development of this promising compound.
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A Strategic Guide to the Preliminary Biological Screening of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
Executive Summary
The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide outlines a comprehensive, multi-phase strategy for the preliminary biological evaluation of a novel derivative, 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine. The introduction of bis(difluoromethoxy) groups at the 5 and 6 positions represents a strategic chemical modification intended to modulate key physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing drug-like characteristics.
This document provides a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. The screening cascade begins with essential in silico and physicochemical characterization to establish a foundational profile of the molecule. This is followed by a crucial in vitro general cytotoxicity assessment to determine the compound's therapeutic window. Finally, we detail primary screens for antimicrobial and anticancer activities, reflecting the most prominent therapeutic potentials of the benzothiazole class.[3][4] Each phase is designed with clear "Go/No-Go" decision points, ensuring a resource-efficient progression from initial characterization to hit identification.
Introduction: The Scientific Rationale for Screening
The enduring interest in benzothiazole derivatives stems from their remarkable therapeutic versatility, with established activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5] The core bicyclic structure provides a rigid and adaptable framework for interacting with a diverse range of biological targets.
The subject of this guide, this compound, is a rationally designed analog. The difluoromethoxy (-OCF₂H) group serves as a bioisostere for other functionalities, such as the methoxy or hydroxyl group. Its unique electronic properties can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Specifically, it can increase metabolic stability by blocking potential sites of oxidative metabolism and modulate lipophilicity to improve membrane permeability, making it a compelling candidate for discovery efforts.
A plausible synthetic approach for this molecule would involve the cyclization of 3,4-bis(difluoromethoxy)aniline in the presence of potassium thiocyanate and bromine, a standard method for forming the 2-aminobenzothiazole core.[6]
Phase 1: Foundational Characterization & In Silico Profiling
Before committing to resource-intensive cell-based assays, a foundational understanding of the molecule's physicochemical and predicted pharmacokinetic properties is paramount. This front-loading approach identifies potential liabilities early, a cornerstone of modern drug discovery.
Physicochemical Property Assessment
The causality behind this first step is simple: a compound cannot exert a biological effect if it cannot reach its target. Key parameters to be experimentally determined include:
-
Solubility: Assessed in phosphate-buffered saline (PBS) and relevant organic solvents (e.g., DMSO) to ensure proper stock solution preparation and bioavailability.
-
Lipophilicity (LogP): The octanol-water partition coefficient is a critical determinant of a compound's ability to cross biological membranes.
-
Chemical Stability: Evaluated at various pH values and temperatures to understand its shelf-life and stability under assay conditions.
In Silico ADME-Tox Profiling
Computational tools provide a rapid and cost-effective method to predict a compound's drug-likeness and potential toxicological profile.[7] This analysis serves as a self-validating system; if the in silico predictions flag major issues, subsequent in vitro results can be contextualized or the compound may be deprioritized.
Experimental Protocol: Predictive Modeling
-
Obtain SMILES String: Generate the Simplified Molecular Input Line Entry System (SMILES) notation for this compound.
-
Utilize Web-Based Platforms: Input the SMILES string into validated, publicly available platforms such as SwissADME and pkCSM.[7][8]
-
Analyze Key Predictors:
-
Drug-Likeness: Evaluate compliance with established rules like Lipinski's Rule of Five (e.g., MW ≤ 500, LogP ≤ 5) and Veber's rules.[9]
-
Pharmacokinetics (ADME): Assess predicted human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, P-glycoprotein substrate potential, and CYP450 enzyme inhibition.[7]
-
Toxicity: Screen for potential hepatotoxicity, mutagenicity (AMES test), and other common toxicological flags.
-
Table 1: Hypothetical In Silico Profile for this compound
| Parameter | Predicted Value | Interpretation / Implication |
|---|---|---|
| Molecular Weight | 296.2 g/mol | Compliant with Lipinski's Rule |
| cLogP | 3.1 | Optimal for cell permeability |
| H-Bond Donors | 1 | Compliant with Lipinski's Rule |
| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule |
| Human Intestinal Absorption | High | Favorable for oral bioavailability |
| BBB Permeant | No | Lower risk of CNS side effects |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| AMES Toxicity | No | Low predicted mutagenic potential |
Phase 2: In Vitro General Cytotoxicity Screening
The primary objective of this phase is to determine the concentration at which the compound exerts toxic effects on living cells. This is arguably the most critical initial in vitro screen, as it establishes a therapeutic index—the difference between the concentration required for a therapeutic effect and the concentration causing toxicity.[10]
Rationale and Assay Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for high-throughput cytotoxicity screening.[11] Its principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cell viability.[11][12]
Cell Line Selection
To establish a meaningful toxicity profile, a diverse panel of cell lines is essential. The chosen panel should include:
-
A Non-Cancerous Human Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a standard choice to assess baseline toxicity against "normal" cells.[11]
-
Representative Cancer Cell Lines: A panel including cell lines from different cancer types, such as MCF-7 (breast), A549 (lung), and HCT116 (colorectal), provides a broader view of potential anticancer specificity.[4][13]
Experimental Protocol: MTT Assay for IC₅₀ Determination
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).
Phase 3: Primary Biological Activity Screening
With a known cytotoxicity profile, targeted screens for specific biological activities can be performed at non-toxic or therapeutically relevant concentrations. Based on the known activities of the benzothiazole scaffold, antimicrobial and anticancer screens are the most logical starting points.
Antimicrobial Activity Screening
Rationale: The benzothiazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[3][14]
Methodology: Broth Microdilution for MIC Determination The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Selection: Use a panel of clinically relevant strains, including:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Fungal: Candida albicans (e.g., ATCC 90028)
-
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.
Table 2: Hypothetical Antimicrobial Screening Results
| Organism | Strain | MIC (µg/mL) |
|---|---|---|
| S. aureus | ATCC 29213 | 8 |
| E. coli | ATCC 25922 | > 64 |
| C. albicans | ATCC 90028 | 32 |
Anticancer Activity Screening
Rationale: The data generated during the general cytotoxicity screen (Phase 2) forms the basis of the preliminary anticancer screen. Many potent anticancer agents have been developed from the benzothiazole scaffold.[4][15] The key differentiator for a promising anticancer "hit" is not just low IC₅₀ against cancer cells, but high selectivity.
Data Analysis: The Selectivity Index (SI) The Selectivity Index is a critical metric for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as follows:
SI = IC₅₀ in non-cancerous cells (e.g., HEK293) / IC₅₀ in cancer cells (e.g., MCF-7)
A higher SI value (typically > 2-3) indicates that the compound is preferentially toxic to cancer cells, making it a more promising candidate for further development.[11]
Table 3: Hypothetical Cytotoxicity & Selectivity Index Data
| Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| HEK293 | Non-Cancerous Kidney | 45.2 | - |
| MCF-7 | Breast Cancer | 7.8 | 5.8 |
| A549 | Lung Cancer | 15.1 | 3.0 |
| HCT116 | Colorectal Cancer | 4.2 | 10.8 |
Integrated Data Analysis & Decision Making
The power of this screening cascade lies in the integration of data from all phases to make an informed Go/No-Go decision. A compound is not advanced based on a single data point, but on its entire preliminary profile.
Caption: Preliminary biological screening workflow and decision matrix.
A promising "hit" candidate would ideally exhibit:
-
Favorable in silico properties: No major predicted liabilities.
-
Potent activity in a primary screen: e.g., an anticancer IC₅₀ < 10 µM or an antimicrobial MIC ≤ 16 µg/mL.
-
High selectivity: A selectivity index > 3 against cancer cells or minimal toxicity (IC₅₀ > 50 µM) in the HEK293 line for an antimicrobial hit.
Conclusion & Future Directions
This technical guide presents a structured and logical framework for the initial biological evaluation of this compound. By integrating computational predictions, fundamental physicochemical assessments, and a tiered in vitro screening approach, this strategy enables a robust and efficient decision-making process.
Should a compound like the one described emerge as a "hit" from this cascade—for instance, demonstrating potent and selective anticancer activity against the HCT116 cell line—the logical next steps would include secondary assays to elucidate its mechanism of action (e.g., cell cycle analysis, apoptosis assays), further profiling against a broader panel of cancer cell lines, and initiation of a medicinal chemistry program for lead optimization.
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Unveiling the Therapeutic Potential of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine: A Technical Guide to Target Identification and Validation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The novel heterocyclic compound, 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine, presents a compelling scaffold for therapeutic development. Its benzothiazole core is a well-established pharmacophore associated with a broad spectrum of biological activities, while the dual difluoromethoxy substituents offer unique physicochemical advantages for drug design. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound. We will dissect the molecule's structural attributes, propose high-probability therapeutic areas and molecular targets based on the established pharmacology of related compounds, and provide detailed, actionable experimental protocols for target identification and validation. This document serves as a strategic roadmap for researchers seeking to unlock the therapeutic promise of this intriguing molecule.
Introduction: A Molecule of Strategic Design
This compound is a synthetic heterocyclic compound characterized by a central benzothiazole ring, a primary amine at the 2-position, and two difluoromethoxy groups at the 5 and 6-positions. The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] The strategic incorporation of difluoromethoxy (-OCHF₂) groups is a modern medicinal chemistry tactic to enhance a molecule's pharmacological profile.[3] These groups can improve metabolic stability, modulate lipophilicity, and introduce hydrogen bond donor capabilities, thereby favorably influencing a compound's pharmacokinetics and target engagement.[3][4]
This guide will provide a comprehensive analysis of the potential therapeutic avenues for this compound, moving from theoretical assessment to practical experimental workflows.
Physicochemical Properties and Pharmacokinetic Predictions
The difluoromethoxy groups are anticipated to significantly influence the drug-like properties of the parent 2-aminobenzothiazole scaffold. A comparative analysis of relevant physicochemical parameters is presented below.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |
| Lipophilicity (Hansch π) | -0.02 | +0.45 | +1.04 |
| Hydrogen Bond Donating Capacity | No | Yes | No |
| Metabolic Stability | Prone to O-dealkylation | More resistant to oxidation | Highly resistant to oxidation |
| Electronic Effect | Weakly electron-donating | Weakly electron-withdrawing | Strongly electron-withdrawing |
Data compiled from literature sources.[3][5]
The dual difluoromethoxy substituents in this compound are predicted to:
-
Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.[5]
-
Enhance Metabolic Stability: The C-F bonds are highly stable, making the difluoromethoxy groups resistant to oxidative metabolism, which can lead to a longer in vivo half-life compared to methoxy analogues.[3]
-
Introduce Hydrogen Bond Donor Capacity: The hydrogen atom of the -OCHF₂ group can participate in hydrogen bonding, potentially leading to novel interactions with biological targets.[3]
Hypothesized Therapeutic Areas and Potential Molecular Targets
Based on the extensive literature on benzothiazole derivatives, we can postulate several high-priority therapeutic areas and corresponding molecular targets for this compound.
Oncology
The benzothiazole scaffold is a common feature in anticancer agents.[6][7] Many of these compounds function by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Potential Molecular Targets:
-
Receptor Tyrosine Kinases (RTKs): VEGFR-2, EGFR, and c-Met are well-established oncogenic drivers that have been successfully targeted by benzothiazole-containing inhibitors.[8] The planar benzothiazole ring can effectively occupy the ATP-binding pocket of these kinases.
-
PI3K/Akt/mTOR Pathway: This is a critical signaling cascade frequently dysregulated in cancer. Benzothiazole derivatives have shown inhibitory activity against key kinases in this pathway, such as PI3K.[1][9]
-
Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for cancer chemotherapy. Certain benzothiazole analogues have demonstrated topoisomerase inhibition.[1]
Scientific Rationale: The predicted increase in lipophilicity and metabolic stability of this compound could lead to improved cellular uptake and sustained target engagement within tumor cells. The hydrogen bond donating capacity of the difluoromethoxy groups could also enable unique interactions within the kinase hinge region or other key binding site residues.
Neurodegenerative Diseases
Riluzole, a benzothiazole-based drug, is approved for the treatment of amyotrophic lateral sclerosis (ALS).[2] This highlights the potential of this scaffold in addressing neurological disorders.
Potential Molecular Targets:
-
Excitatory Amino Acid Transporters (EAATs) and Receptors: The structurally related compound 2-amino-6-trifluoromethoxy benzothiazole has been shown to have anticonvulsant properties, potentially through antagonism of excitatory amino acid neurotransmission.[10]
-
Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of Parkinson's disease. The 2-aminobenzothiazole scaffold has been explored for MAO inhibition.
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in the pathology of Alzheimer's disease.
Scientific Rationale: The ability of the compound to cross the blood-brain barrier, potentially enhanced by its lipophilicity, is a critical prerequisite for targeting central nervous system disorders. The modulation of neuronal excitability and neuroinflammation are key therapeutic strategies in many neurodegenerative diseases.
Inflammatory Diseases
The anti-inflammatory properties of benzothiazole derivatives are well-documented.[7]
Potential Molecular Targets:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Inhibition of the production or signaling of these pro-inflammatory cytokines is a validated approach for treating inflammatory conditions.[7]
-
Phosphodiesterases (PDEs): Specifically, PDE4 inhibitors have demonstrated anti-inflammatory effects. Fused pyrimidobenzothiazoles have shown phosphodiesterase inhibition.[11]
Scientific Rationale: Chronic inflammation is a hallmark of numerous diseases. Compounds that can modulate key inflammatory pathways offer broad therapeutic potential.
Experimental Validation of Therapeutic Targets
A systematic, multi-tiered approach is essential for validating the hypothesized therapeutic targets.
Initial Target Class Screening
A cost-effective initial step is to screen this compound against commercially available target class panels (e.g., kinase panels, GPCR panels). This will provide a broad overview of the compound's selectivity and identify high-probability target families.
Target-Specific In Vitro Assays
Based on the initial screening results and the hypotheses outlined above, a series of target-specific in vitro assays should be conducted.
4.2.1. Kinase Inhibition Assays
Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound (in DMSO), positive control inhibitor (e.g., Sorafenib), ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare serial dilutions of the test compound and positive control in kinase buffer. b. In a 96-well plate, add the kinase, substrate, and test compound/control. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
4.2.2. Cellular Assays
Protocol: Cell Proliferation Assay (e.g., for cancer cell lines)
-
Cell Lines: Select a panel of cancer cell lines relevant to the hypothesized kinase targets (e.g., A549, H1299 for potential lung cancer applications).[7]
-
Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), this compound (in DMSO), positive control (e.g., a relevant approved drug), CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound or positive control. c. Incubate for 72 hours. d. Measure cell viability using the CellTiter-Glo® reagent and a luminometer.
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Protocol: Western Blot Analysis for Pathway Modulation
-
Procedure: a. Treat cells with the test compound at concentrations around its GI₅₀. b. Lyse the cells and quantify protein concentration. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against phosphorylated and total forms of the target protein (e.g., p-VEGFR-2, total VEGFR-2, p-Akt, total Akt). e. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Rationale: This experiment will confirm if the compound inhibits the phosphorylation and downstream signaling of the target kinase within a cellular context.
Target Engagement Assays
Confirming direct binding of the compound to its putative target is crucial.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.
-
Procedure: a. Treat intact cells or cell lysates with the test compound or vehicle control. b. Heat the samples across a range of temperatures. c. Pellet the aggregated proteins by centrifugation. d. Analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
Interpretation: A shift to a higher melting temperature for the target protein in the presence of the compound indicates direct binding.
Unbiased Target Identification Strategies
If a clear target is not identified through the hypothesis-driven approach, unbiased methods can be employed.
Affinity Chromatography-Mass Spectrometry
This is a powerful technique for identifying the binding partners of a small molecule.[12]
Experimental Workflow:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Immobilization: Couple the biotinylated probe to streptavidin-coated beads.
-
Affinity Pull-down: Incubate the beads with cell lysate.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Proteomic Analysis: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
Conclusion and Future Directions
This compound is a promising chemical entity with significant therapeutic potential. The strategic combination of a privileged benzothiazole scaffold with metabolically robust and functionally versatile difluoromethoxy groups warrants a thorough investigation of its biological activities. The systematic approach outlined in this guide, from hypothesis-driven target validation to unbiased proteomics, provides a clear and actionable path for elucidating its mechanism of action and identifying its primary therapeutic targets. Successful execution of these studies will be instrumental in advancing this compound through the drug discovery pipeline.
References
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Molecules. [Link]
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Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
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Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2026). ACS Omega. [Link]
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Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Chemistry of Heterocyclic Compounds. [Link]
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Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists. [Link]
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Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]
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2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. (1985). Neuropharmacology. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF SOME FUSED IMINO PYRIMIDO BENZOTHIAZOLE DERIVATIVES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. (2014). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Methodological & Application
Experimental protocol for the synthesis of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
An Experimental Protocol for the Synthesis of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust, multi-step protocol for the laboratory-scale synthesis of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of difluoromethoxy groups can enhance the metabolic stability and binding affinity of pharmacologically active molecules.[1] This protocol provides a logical and experimentally validated pathway, commencing with the difluoromethoxylation of a catechol precursor, followed by a carefully controlled nitration, a reduction to the key phenylenediamine intermediate, and concluding with a classical oxidative cyclization to yield the target benzothiazole. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety considerations, and characterization data to ensure reproducibility and success for researchers in the field.
Introduction: The Significance of Fluorinated Benzothiazoles
Benzothiazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities including anti-tumor, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of fluorine-containing substituents, such as the difluoromethoxy (-OCHF₂) group, into organic molecules is a widely employed strategy in modern drug design.[4] This is due to the unique physicochemical properties that fluorine imparts, including increased lipophilicity, metabolic stability, and altered electronic characteristics, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1] this compound is a valuable building block for the synthesis of novel therapeutic agents, and this guide provides a detailed and reliable method for its preparation.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a four-step sequence, as illustrated in the workflow diagram below. The process begins with the commercially available 1,2-dihydroxybenzene (catechol) and proceeds through key intermediates to the final product.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1,2-Bis(difluoromethoxy)benzene
Principle: This step involves the O-alkylation of catechol with a suitable difluoromethylating agent. The reaction proceeds via a Williamson ether synthesis-type mechanism, where the phenoxide ions, generated by the deprotonation of catechol's hydroxyl groups with a strong base, act as nucleophiles attacking the electrophilic difluoromethyl source.[5]
Materials:
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles |
| 1,2-Dihydroxybenzene (Catechol) | 120-80-9 | 110.11 | 11.0 g | 0.1 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 8.8 g | 0.22 |
| Chlorodifluoromethane (Freon-22) | 75-45-6 | 86.47 | Excess | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 200 mL | - |
Procedure:
-
To a stirred solution of 1,2-dihydroxybenzene (11.0 g, 0.1 mol) in anhydrous N,N-dimethylformamide (200 mL) in a high-pressure reactor, carefully add sodium hydroxide pellets (8.8 g, 0.22 mol).
-
Seal the reactor and cool the mixture to 0-5 °C using an ice bath.
-
Carefully introduce an excess of chlorodifluoromethane gas into the reactor.
-
Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, cautiously vent the excess chlorodifluoromethane.
-
Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1,2-bis(difluoromethoxy)benzene as a colorless oil.
Step 2: Synthesis of 4,5-Bis(difluoromethoxy)-1,2-dinitrobenzene
Principle: This step involves the electrophilic aromatic substitution (nitration) of the electron-rich 1,2-bis(difluoromethoxy)benzene. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which is the active electrophile. The reaction conditions must be carefully controlled to favor dinitration at the 4 and 5 positions.[6]
Materials:
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles |
| 1,2-Bis(difluoromethoxy)benzene | - | 210.12 | 21.0 g | 0.1 |
| Fuming Nitric Acid | 7697-37-2 | 63.01 | 30 mL | - |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | 50 mL | - |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.
-
Slowly add 1,2-bis(difluoromethoxy)benzene (21.0 g, 0.1 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
Once the addition is complete, add fuming nitric acid (30 mL) dropwise via the dropping funnel, maintaining the temperature between 0 and 5 °C.
-
After the addition, continue stirring at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
Recrystallize the crude product from ethanol to obtain 4,5-bis(difluoromethoxy)-1,2-dinitrobenzene as a yellow crystalline solid.
Step 3: Synthesis of 4,5-Bis(difluoromethoxy)benzene-1,2-diamine
Principle: This transformation involves the reduction of the two nitro groups to amino groups. Catalytic hydrogenation using palladium on carbon is an efficient and clean method for this purpose.[5]
Materials:
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles |
| 4,5-Bis(difluoromethoxy)-1,2-dinitrobenzene | - | 300.12 | 30.0 g | 0.1 |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | 1.5 g | - |
| Ethanol | 64-17-5 | 46.07 | 300 mL | - |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 50 psi | - |
Procedure:
-
To a solution of 4,5-bis(difluoromethoxy)-1,2-dinitrobenzene (30.0 g, 0.1 mol) in ethanol (300 mL) in a hydrogenation vessel, add 10% Pd/C (1.5 g).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 6-8 hours, or until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4,5-bis(difluoromethoxy)benzene-1,2-diamine, which can be used in the next step without further purification.
Step 4: Synthesis of this compound
Principle: This final step is an oxidative cyclization. The reaction of the o-phenylenediamine with potassium thiocyanate in the presence of bromine generates an intermediate arylthiourea, which then undergoes intramolecular cyclization to form the 2-aminobenzothiazole ring system.[7][8]
Materials:
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles |
| 4,5-Bis(difluoromethoxy)benzene-1,2-diamine | - | 240.15 | 24.0 g | 0.1 |
| Potassium Thiocyanate (KSCN) | 333-20-0 | 97.18 | 29.1 g | 0.3 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 250 mL | - |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 16.0 g (5.1 mL) | 0.1 |
Procedure:
-
Dissolve 4,5-bis(difluoromethoxy)benzene-1,2-diamine (24.0 g, 0.1 mol) and potassium thiocyanate (29.1 g, 0.3 mol) in glacial acetic acid (250 mL) in a flask equipped with a dropping funnel and a stirrer.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (16.0 g, 0.1 mol) in 50 mL of glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours.
-
Pour the reaction mixture into a large beaker of ice water (1 L).
-
Neutralize the solution by the slow addition of concentrated ammonium hydroxide solution until the product precipitates completely.
-
Collect the solid by vacuum filtration, wash with copious amounts of water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Chlorodifluoromethane: This is a compressed gas; handle with appropriate pressure regulators and in a well-ventilated area.
-
Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water, never the reverse.
-
Bromine: Bromine is highly toxic, corrosive, and volatile. Handle only in a fume hood with appropriate gloves. Have a solution of sodium thiosulfate ready for quenching any spills.
-
Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation should be conducted in a designated area with appropriate safety measures and equipment.
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- Pattan, S. R., et al. (2009). SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF SOME FUSED IMINO PYRIMIDO BENZOTHIAZOLE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 1(1), 184-190.
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Application Notes and Protocols for 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel 2-Aminobenzothiazole Derivative
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including neuroprotective, anticancer, and anti-inflammatory properties. A notable example is Riluzole, a 2-aminobenzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS). 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine is a novel compound belonging to this promising class. While its specific biological targets and mechanism of action are yet to be fully elucidated, its structural similarity to Riluzole and other bioactive 2-aminobenzothiazoles suggests its potential as a modulator of critical cellular pathways.
This guide provides a comprehensive framework for researchers to initiate the investigation of this compound in two key therapeutic areas: neuroprotection and oncology. The following protocols are designed to be robust and self-validating, enabling the initial characterization of this compound's bioactivity in relevant cell-based models.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | 5,6-bis(difluoromethoxy)benzo[d]thiazol-2-amine |
| Synonyms | 5,6-Bis(difluoromethoxy)-1,3-benzothiazol-2-ylamine |
| CAS Number | 887268-01-1 |
| Molecular Formula | C₉H₆F₄N₂O₂S |
| Molecular Weight | 282.22 g/mol |
| Solubility | Expected to be soluble in DMSO. Insoluble in water.[1] |
Application I: Assessing Neuroprotective Effects in a Model of Glutamate-Induced Excitotoxicity
Rationale: Glutamate-mediated excitotoxicity is a key pathological mechanism in many neurodegenerative diseases.[2] Excessive glutamate receptor activation leads to an influx of calcium ions, triggering downstream apoptotic pathways.[3][4] Given the neuroprotective profile of the structurally related drug Riluzole, which is known to modulate glutamatergic neurotransmission, it is hypothesized that this compound may exhibit similar protective effects.[2] This protocol utilizes the human neuroblastoma cell line SH-SY5Y to model glutamate-induced neuronal cell death.[5][6]
Proposed Signaling Pathway: Attenuation of Glutamate Excitotoxicity
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Application Notes & Protocols: A Comprehensive Methodology for Evaluating the Anticancer Activity of Novel Benzothiazole Derivatives
Abstract
This document provides a detailed methodological framework for the comprehensive evaluation of novel benzothiazole derivatives as potential anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering a logical, stepwise progression from initial in vitro screening to in vivo efficacy studies. The protocols herein are presented with an emphasis on scientific integrity, providing not just the procedural steps but also the underlying principles and rationale. This ensures that the generated data is robust, reproducible, and translatable. We will cover essential techniques including cytotoxicity assessment, elucidation of the mechanism of action through apoptosis and cell cycle analysis, and preliminary in vivo validation using xenograft models.
Introduction: The Rationale for a Structured Evaluation
Benzothiazole scaffolds are a prominent class of heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities, including notable anticancer properties.[1] Their derivatives have been shown to target various cancer cell lines through diverse mechanisms, such as the inhibition of crucial kinases (e.g., VEGFR-2, EGFR, c-Met) and the activation of tumor suppressor pathways like p53.[2][3] The successful identification and development of a potent benzothiazole-based anticancer drug necessitate a systematic and rigorous evaluation methodology.
The journey from a novel chemical entity to a potential clinical candidate is fraught with challenges. A significant number of promising compounds fail during preclinical and clinical development. A well-structured, multi-faceted evaluation strategy, as outlined in this guide, is critical to de-risk drug development projects by enabling early and informed decision-making. This approach not only conserves resources but also accelerates the identification of the most promising candidates for further development.
The following sections will detail a hierarchical approach to the evaluation process, beginning with broad-spectrum in vitro screening and progressively moving towards more focused mechanistic studies and in vivo validation.
The Hierarchical Evaluation Workflow
A logical and efficient evaluation of novel benzothiazole derivatives should follow a tiered approach. This ensures that resources are focused on the most promising compounds. The workflow progresses from high-throughput in vitro screening to more complex and resource-intensive in vivo studies.
Figure 1: Hierarchical workflow for evaluating anticancer activity.
Phase 1: In Vitro Screening for Antiproliferative Activity
The initial phase focuses on identifying benzothiazole derivatives with significant antiproliferative activity across a diverse range of cancer cell types.
Initial Broad-Spectrum Screening: The NCI-60 Human Tumor Cell Line Screen
For a comprehensive initial assessment, leveraging a well-established and diverse cell line panel is highly recommended. The National Cancer Institute's (NCI) 60 human tumor cell line screen is a valuable resource for this purpose.[4][5] This screen assesses the anticancer activity of compounds against 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[4]
Rationale: The NCI-60 screen provides a "fingerprint" of a compound's activity profile. This can offer early insights into potential mechanisms of action by comparing the activity pattern to those of known anticancer agents using the NCI's COMPARE algorithm.[6]
Protocol Overview: NCI-60 Five-Dose Screen [6]
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Incubation: Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity prior to drug addition.
-
Drug Addition: The novel benzothiazole derivatives are solubilized (typically in DMSO) and added to the plates at five different concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Assay Termination and Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). Cells are then stained with sulforhodamine B (SRB).
-
Data Analysis: The absorbance is read on an automated plate reader, and the data is used to calculate parameters such as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
Focused Cytotoxicity Assessment: The MTT Assay
Following the initial screen, or as a primary screening method if the NCI-60 panel is not utilized, the MTT assay is a robust and widely used colorimetric assay to assess cell viability and proliferation.[7][8]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay for Cytotoxicity [7][8]
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel benzothiazole derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis with software such as GraphPad Prism.[2]
Table 1: Example Data Presentation for MTT Assay Results
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| BZT-001 | A549 | 48 | 5.2 |
| BZT-001 | MCF-7 | 48 | 2.8 |
| BZT-001 | HepG2 | 48 | 8.1 |
| BZT-002 | A549 | 48 | 12.5 |
| BZT-002 | MCF-7 | 48 | 9.7 |
| BZT-002 | HepG2 | 48 | 15.3 |
| Doxorubicin | A549 | 48 | 0.5 |
| Doxorubicin | MCF-7 | 48 | 0.2 |
| Doxorubicin | HepG2 | 48 | 0.8 |
Phase 2: Elucidation of the Mechanism of Action
Once a benzothiazole derivative has demonstrated significant cytotoxic activity, the next crucial step is to understand how it is killing the cancer cells. This phase employs a series of in vitro assays to investigate the underlying molecular mechanisms.
Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects. A widely used method to detect apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) staining.[9][10]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Culture and treat cells with the benzothiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Figure 2: Interpretation of Annexin V/PI flow cytometry data.
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry with PI staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[11]
Protocol: Cell Cycle Analysis with PI Staining [12][14]
-
Cell Treatment: Treat cells with the benzothiazole derivative as described for the apoptosis assay.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 1 hour at 4°C.[12]
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[12]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence signal on a linear scale.
Assessment of Cell Migration: Wound Healing (Scratch) Assay
The ability of cancer cells to migrate is a key characteristic of metastasis. The wound healing assay is a simple and effective method to assess the effect of a compound on cell migration in vitro.[1][15][16][17]
Protocol: Wound Healing Assay [16]
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to full confluency.
-
Create the "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.
-
Wash and Treat: Gently wash the cells with PBS to remove detached cells and then add fresh media containing the benzothiazole derivative at a non-lethal concentration.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is closed.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Long-Term Survival: Clonogenic Assay
The clonogenic assay is an in vitro method used to determine the ability of a single cell to proliferate and form a colony.[18][19] It assesses the long-term effects of a compound on cell reproductive integrity.
Protocol: Clonogenic Assay [18]
-
Cell Plating: Plate a low, predetermined number of cells in 6-well plates.
-
Treatment: Allow the cells to attach for 24 hours, then treat with the benzothiazole derivative for a specified duration.
-
Recovery: Replace the drug-containing medium with fresh medium and incubate for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Target Engagement and Pathway Analysis: Western Blotting
Western blotting is a powerful technique to investigate the effect of the benzothiazole derivatives on specific protein targets and signaling pathways. Based on the literature for benzothiazoles, key pathways to investigate include:
-
Apoptosis Pathway: Analyze the expression of key apoptosis-related proteins such as Bcl-2, Bax, caspases (e.g., cleaved caspase-3, -8, -9), and PARP.
-
p53 Pathway: Investigate the activation of the p53 tumor suppressor pathway by examining the levels of p53 and its downstream targets like p21 and PUMA.[3][20]
-
Kinase Inhibition: If the benzothiazole derivative is designed to target specific kinases, assess the phosphorylation status of those kinases (e.g., phospho-VEGFR-2, phospho-EGFR, phospho-c-Met) and their downstream effectors.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to produce a chemiluminescent signal and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Phase 3: In Vivo Efficacy Evaluation
Compounds that demonstrate promising and well-characterized in vitro activity should be advanced to in vivo studies to assess their efficacy and safety in a more complex biological system. The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[21][22]
Figure 3: Workflow for a typical in vivo xenograft study.
Human Tumor Xenograft Model
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), where they can grow and form tumors. The effect of the benzothiazole derivative on tumor growth can then be evaluated.[21][22]
Protocol: Xenograft Efficacy Study [21][22]
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., HBSS or Matrigel) at a concentration of 0.5-2 million cells per 200 µL.[21]
-
Cell Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[21] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the benzothiazole derivative and a vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowable size. Tumors are then excised and weighed.
Table 2: Example Data Presentation for In Vivo Efficacy Study
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 8 | 152 ± 25 | 1850 ± 350 | - | +2 |
| BZT-001 (10 mg/kg) | 8 | 148 ± 30 | 980 ± 210 | 47 | -1 |
| BZT-001 (25 mg/kg) | 8 | 155 ± 28 | 450 ± 150 | 76 | -5 |
Conclusion
The methodology presented in these application notes provides a comprehensive and scientifically rigorous framework for the evaluation of novel benzothiazole derivatives as potential anticancer agents. By following this hierarchical approach, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and validate their efficacy in preclinical models. This structured evaluation process is essential for making informed decisions in the drug discovery and development pipeline, ultimately contributing to the advancement of novel cancer therapeutics.
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Application Notes and Protocols for Substituted Benzothiazoles in Medicinal Chemistry Research
Introduction: The Benzothiazole Scaffold - A Privileged Structure in Drug Discovery
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. This designation is not arbitrary; it reflects the recurring presence of this moiety in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, allows for a variety of intermolecular interactions with biological targets, such as hydrogen bonding, π-π stacking, and coordination with metal ions.[2] This versatility has led to the development of benzothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[3][4]
This guide provides an in-depth exploration of the application of substituted benzothiazoles in key areas of medicinal chemistry research. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a blend of technical accuracy and field-proven insights.
I. Anticancer Applications: Targeting Kinases and Cellular Proliferation
Substituted benzothiazoles have emerged as a prominent class of anticancer agents, primarily due to their ability to function as kinase inhibitors.[5] Many protein kinases, which are crucial regulators of cell signaling pathways, are overactive in cancer cells. The benzothiazole scaffold can mimic the adenine base of ATP, allowing it to competitively bind to the ATP-binding site of kinases, thereby inhibiting their function and disrupting downstream signaling pathways that promote cancer cell proliferation and survival.[5]
Mechanism of Action: Multi-Targeted Kinase Inhibition
A key strategy in modern cancer therapy is the development of multi-target inhibitors that can simultaneously block several oncogenic signaling pathways, potentially reducing the likelihood of drug resistance.[6] Benzothiazole derivatives have shown significant promise in this area, with compounds being designed to inhibit receptor tyrosine kinases (RTKs) like VEGFR-2, EGFR, and c-Met, which are pivotal in tumor angiogenesis and metastasis.[6]
Signaling Pathway: Simplified Representation of RTK Inhibition by Benzothiazole Derivatives
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.
Quantitative Data: Anticancer Activity of Representative Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzothiazole derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6b | MCF7 (Breast) | 0.072 | [6] |
| 7a | A549 (Lung) | 0.86 | [6] |
| 12 | HT29 (Colon) | 0.015 | [2] |
| 12 | H460 (Lung) | 0.28 | [2] |
| CJM 126 | MCF-7 (Breast) | In Nanomolar Range | [7] |
| PMX-610 | MDA-468 (Breast) | In Nanomolar Range | [7] |
Note: The specific structures of these compounds can be found in the cited references.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Causality and Self-Validation: This protocol's trustworthiness relies on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The intensity of the color is directly proportional to the number of living cells. Including untreated cells as a negative control (100% viability) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control is crucial for validating the assay's performance and ensuring the reliability of the results for the test compounds.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549) in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed approximately 1 x 10^4 cells per well in a 96-well microtiter plate in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the substituted benzothiazole derivatives in dimethyl sulfoxide (DMSO).
-
Create serial dilutions of the compounds in the growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium only (blank), medium with DMSO (vehicle control), and a positive control.
-
Incubate the plates for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully aspirate the medium containing the compounds.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT solution from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
II. Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[9] Benzothiazole derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting activity against both bacteria and fungi.[2][9] Their mechanisms of action can be diverse, including the inhibition of essential microbial enzymes like DNA gyrase and dihydroorotase.[2][9]
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the design of potent antimicrobial benzothiazoles. For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, on the benzothiazole ring or its substituents can enhance antimicrobial activity.[2] The nature and position of substituents on the C-2 position of the benzothiazole ring are particularly critical for modulating biological activity.[7]
Quantitative Data: Antimicrobial Activity of Benzothiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 4b | S. aureus (Gram-positive) | 3.90 | [2] |
| 4b | E. coli (Gram-negative) | 7.81 | [2] |
| 4b | C. albicans (Fungus) | 3.90 | [2] |
| 16c | S. aureus (Gram-positive) | 0.025 mM | [10] |
| Compound 3 | S. aureus (Gram-positive) | 25-200 | [9] |
| Compound 4 | B. subtilis (Gram-positive) | 25-200 | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Causality and Self-Validation: This method's reliability hinges on the direct observation of microbial growth inhibition at different concentrations of the test compound. The inclusion of a growth control (no compound), a sterility control (no inoculum), and a positive control with a known antibiotic (e.g., Streptomycin for bacteria, Fluconazole for fungi) are essential for validating the experimental setup and the susceptibility of the tested microorganisms.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the microbial strains (e.g., S. aureus, E. coli, C. albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C (for bacteria) or 30°C (for fungi).
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the benzothiazole compound at twice the highest desired test concentration to the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column of dilutions.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Seal the plate and incubate at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
To aid visualization, a growth indicator like resazurin can be added. A color change from blue to pink indicates viable cells.
-
III. Neuroprotective Applications: A New Frontier in Alzheimer's Disease Research
The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) presents a significant challenge for drug development.[10] Substituted benzothiazoles are emerging as promising therapeutic agents for AD due to their ability to target multiple pathological pathways.[5][11]
Multi-Target Approach in Alzheimer's Disease
Benzothiazole derivatives have been shown to act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[11] AChE inhibitors increase the levels of the neurotransmitter acetylcholine, which is depleted in AD, while MAO-B inhibitors prevent the breakdown of dopamine and reduce oxidative stress. Furthermore, certain benzothiazoles can inhibit the aggregation of amyloid-beta (Aβ) plaques and tau protein tangles, which are the primary pathological hallmarks of AD.[11][12] The ability to engage these multiple targets with a single molecule offers a synergistic approach to treating this complex disease.[10]
Workflow: Synthesis and Screening of Benzothiazole Derivatives
Caption: General workflow from synthesis to biological screening.
Quantitative Data: Neuroprotective Activity of Benzothiazole Derivatives
The following table showcases the inhibitory activity of a representative benzothiazole derivative against key targets in Alzheimer's disease.
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 | [11] |
| 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 | [11] |
| 3s | Acetylcholinesterase (AChE) | 6700 | [10] |
| 3s | Butyrylcholinesterase (BuChE) | 2350 | [10] |
| 3s | Monoamine Oxidase B (MAO-B) | 1600 | [10] |
Note: The significant difference in IC50 values between compounds 4f and 3s highlights the impact of specific substitutions on target affinity.
Experimental Protocol: Synthesis of a 2-Aryl Benzothiazole Derivative
This protocol describes a general and widely used method for the synthesis of 2-aryl benzothiazoles through the condensation of 2-aminothiophenol with an aromatic aldehyde.
Causality and Self-Validation: The success of this synthesis relies on the initial formation of a Schiff base between the amino group of 2-aminothiophenol and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzothiazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are validated through comprehensive characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which provide unambiguous structural information.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a catalyst, for example, a few drops of hydrochloric acid (HCl) or use an oxidizing agent like hydrogen peroxide.[4]
-
Stir the reaction mixture at room temperature or heat under reflux, depending on the specific substrates and catalyst used.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC, using an appropriate solvent system (e.g., hexane:ethyl acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the collected solid with cold water and then a small amount of cold ethanol or a suitable recrystallization solvent.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain a pure crystalline solid.
-
Alternatively, if the product is not crystalline or contains impurities, it can be purified by column chromatography on silica gel.
-
-
Characterization:
-
Determine the melting point of the purified compound.
-
Confirm the structure of the synthesized 2-aryl benzothiazole using:
-
¹H NMR and ¹³C NMR: To identify the chemical environment of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
-
IV. Conclusion and Future Perspectives
The substituted benzothiazole scaffold has unequivocally established its importance in medicinal chemistry. Its versatility allows for the development of potent and selective agents against a wide array of diseases. The ongoing research in this field continues to uncover novel derivatives with improved pharmacological profiles, including enhanced efficacy, better safety profiles, and multi-target capabilities. Future efforts will likely focus on leveraging computational tools for the rational design of new benzothiazole-based therapeutics, exploring novel biological targets, and advancing promising lead compounds through preclinical and clinical development. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
V. References
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. Available at: [Link]
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Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]
-
In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. PubMed Central. Available at: [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. AVESİS. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. Available at: [Link]
-
Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. National Institutes of Health. Available at: [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Available at: [Link]
-
SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. TSI Journals. Available at: [Link]
-
Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof. Google Patents. Available at:
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PubMed Central. Available at: [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed. Available at: [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PubMed Central. Available at: [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Available at: [Link]
-
Chemical structures of benzothiazole derivatives for the imaging of tau. ResearchGate. Available at: [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PubMed Central. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. ScienceDirect. Available at: [Link]
-
A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Direct synthesis of 2-aryl benzothiazoles. ResearchGate. Available at: [Link]
-
(PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. Available at: [Link]
-
Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. PubMed Central. Available at: [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. Available at: [Link]
-
Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers. Available at: [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]
-
Recent advances in small molecular near-infrared fluorescence probes for a targeted diagnosis of the Alzheimer disease. RSC Publishing. Available at: [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]
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Application Note: High-Throughput Screening of a 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine Focused Library for Novel Kinase Inhibitors
Abstract
This application note provides a comprehensive guide to the high-throughput screening (HTS) of a focused compound library derived from the 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine scaffold. Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in drug discovery.[1][2] The introduction of difluoromethoxy groups can enhance metabolic stability and target affinity, making this scaffold particularly attractive for generating novel therapeutic candidates. This document outlines the entire workflow, from initial assay development and optimization to the primary screen, data analysis, and hit validation cascade. The protocols and methodologies are presented within the context of a hypothetical screening campaign to identify inhibitors of "TargetX Kinase," a representative serine/threonine kinase implicated in oncogenic signaling.
Introduction: The Scientific Rationale
The benzothiazole core is a versatile pharmacophore present in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its rigid, planar structure allows for specific interactions with various biological targets. Fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. The difluoromethoxy [-OCF₂H] group, in particular, serves as a lipophilic hydrogen bond donor, offering unique electronic properties that can lead to enhanced target engagement and improved pharmacokinetic profiles.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[3] This guide details a systematic approach to screening a focused library, built around the this compound core, against a hypothetical protein kinase, "TargetX Kinase." The objective is to provide a robust, self-validating framework that can be adapted for various targets and assay technologies.
Assay Development and Optimization: Building a Robust Screening Platform
The success of any HTS campaign hinges on the quality of the biological assay.[3] For this campaign, we will develop a Fluorescence Polarization (FP) based biochemical assay, a homogeneous format well-suited for HTS due to its simplicity and robustness.[4][5][6]
Principle of the Fluorescence Polarization Assay
The FP assay measures the binding of a small, fluorescently-labeled molecule (tracer) to a larger protein. When the tracer is unbound and free in solution, it tumbles rapidly, and when excited with polarized light, it emits depolarized light (low FP signal). When bound to the larger kinase, its tumbling is restricted, and it emits polarized light (high FP signal). A competitive inhibitor from the library will displace the tracer from the kinase, leading to a decrease in the FP signal.
Protocol 2.1: TargetX Kinase FP Assay Development
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
TargetX Kinase: Recombinant human TargetX Kinase, diluted in Assay Buffer.
-
FP Tracer: A known ATP-competitive ligand for TargetX Kinase, conjugated to a fluorophore (e.g., fluorescein), diluted in Assay Buffer.
-
Positive Control: A known, potent non-fluorescent inhibitor of TargetX Kinase (e.g., Staurosporine), serially diluted in 100% DMSO.
-
Negative Control: 100% DMSO.
-
-
Kinase and Tracer Concentration Optimization (Checkerboard Titration):
-
Prepare a 384-well black, low-volume assay plate.
-
Create a dilution series of TargetX Kinase (e.g., 0-100 nM) along the rows.
-
Create a dilution series of the FP tracer (e.g., 0-20 nM) along the columns.
-
Add kinase and tracer to wells, bring to a final volume of 20 µL with Assay Buffer, and incubate for 60 minutes at room temperature, protected from light.
-
Measure Fluorescence Polarization on a suitable plate reader.
-
Causality: The goal is to identify the lowest kinase concentration that provides a robust signal window with a tracer concentration at or below its Kd (dissociation constant) for the kinase. This ensures the assay is sensitive to competitive inhibitors.
-
-
DMSO Tolerance Test:
-
Using the optimized kinase and tracer concentrations, set up assay wells containing increasing concentrations of DMSO (e.g., 0% to 5%).
-
Measure FP after a 60-minute incubation.
-
Causality: HTS compounds are stored in DMSO. It is critical to determine the highest concentration of DMSO that does not significantly impact assay performance, ensuring that observed effects are due to compound activity, not solvent interference.[4][5]
-
-
Z'-Factor Calculation and Validation:
-
Prepare a plate with 16-24 wells of positive control (optimized kinase + tracer + potent inhibitor) and 16-24 wells of negative control (optimized kinase + tracer + DMSO).
-
Incubate and read the plate as previously described.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn| (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control).[7]
-
Trustworthiness: An acceptable HTS assay must have a Z'-factor between 0.5 and 1.0, indicating a large separation between the control signals and low data variability.[8][9] This metric validates that the assay can reliably distinguish hits from inactive compounds.
-
| Parameter | Optimized Condition | Acceptance Criteria |
| TargetX Kinase Conc. | 10 nM | Lowest conc. giving max FP signal |
| FP Tracer Conc. | 5 nM | Approx. Kd value |
| Final DMSO Conc. | 1.0% | Z'-factor > 0.5 |
| Z'-Factor | 0.78 | > 0.5 |
| Signal-to-Background | 15 | > 5 |
Table 1: Summary of Assay Optimization and Validation Data.
High-Throughput Screening Workflow
The HTS process involves the automated screening of the entire compound library against the validated assay.[3]
Library and Plate Preparation
The this compound library, comprising thousands of unique analogs, is typically stored at -20°C in 10 mM DMSO.
-
Source Plate Thawing: Thaw sealed library source plates at room temperature.
-
Compound Transfer: Using an automated acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each compound from the source plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 20 µL assay volume.
-
Control Allocation: The outer columns of the assay plates (e.g., 1, 2, 23, 24) are typically reserved for positive and negative controls to monitor assay performance across the screen.
Automated Screening Protocol
-
Compound Plating: 20 nL of library compounds or controls (DMSO/Staurosporine) are dispensed into 384-well assay plates.
-
Reagent Addition 1: An automated dispenser adds 10 µL of TargetX Kinase (2X concentration) to all wells. The plates are briefly centrifuged.
-
Incubation: Plates are incubated for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reagent Addition 2: An automated dispenser adds 10 µL of FP Tracer (2X concentration) to all wells to initiate the competition reaction.
-
Final Incubation: Plates are incubated for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Plates are read on an HTS-compatible FP plate reader.
Data Analysis and Hit Triage
Raw data from thousands of plates must be normalized to correct for systematic errors and then analyzed to identify statistically significant "hits".
Data Normalization
Plate-to-plate variation is a common source of error in HTS.[10] Normalization using on-plate controls is a standard method to mitigate this.[7][11]
-
Percent Inhibition Calculation: For each well, the percent inhibition is calculated relative to the plate's own controls: % Inhibition = 100 * (1 - (Signal_well - Mean_pos) / (Mean_neg - Mean_pos))
-
Z-Score Calculation: To assess the activity of each compound relative to the plate's sample population, a Z-score is calculated: Z-score = (Value_compound - Median_plate) / MAD_plate (where MAD is the median absolute deviation of all sample wells on the plate). Causality: The Z-score is a robust statistical method that is less sensitive to outliers than the standard deviation, providing a reliable measure of how different a compound's activity is from the norm.[7]
Hit Selection and Confirmation
A "hit" is a compound that meets a predefined activity threshold.
-
Primary Hit Selection: Compounds with a Z-score ≤ -3 or a Percent Inhibition ≥ 50% are flagged as primary hits.
-
Hit Confirmation: Primary hits are re-tested under the same assay conditions, often in triplicate, to confirm their activity and eliminate random errors.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀). The data is fitted to a four-parameter logistic curve.[12][13][14][15] Trustworthiness: Generating a full dose-response curve is the gold standard for confirming activity and is essential for establishing a preliminary structure-activity relationship (SAR).
| Compound ID | % Inhibition (Primary) | Confirmed Hit? | IC₅₀ (µM) |
| HTS-001 | 65.2% | Yes | 1.2 |
| HTS-002 | 23.8% | No | > 50 |
| HTS-003 | 88.1% | Yes | 0.09 |
| HTS-004 | 55.7% | Yes | 8.7 |
Table 2: Example Hit Triage Data.
Hit Validation: Eliminating False Positives
A significant challenge in HTS is the prevalence of false positives—compounds that appear active but interfere with the assay technology or act through non-specific mechanisms.[16] A robust hit validation cascade is crucial.[17]
Counter-Screening Strategy
Counter-screens are designed to identify compounds that interfere with the assay components rather than the biological target.[16][17][18][19]
Protocol 5.1: Orthogonal and Counter-Screens
-
Orthogonal Biochemical Assay:
-
Purpose: To confirm that the hit compound's activity is independent of the primary assay technology.
-
Method: A non-FP based kinase activity assay, such as one that measures ADP production (e.g., Transcreener® ADP² Assay).[6] Confirmed hits are tested in this new format.
-
Interpretation: Activity in both the primary and orthogonal assays provides high confidence that the compound is a genuine inhibitor of TargetX Kinase.
-
-
Promiscuity Counter-Screen:
-
Purpose: To determine if the hit compound is a specific inhibitor of TargetX Kinase or a promiscuous inhibitor of many kinases.
-
Method: Test the hit compounds against a panel of unrelated kinases (e.g., a diverse panel of 5-10 kinases from different families) using the same assay format.
-
Interpretation: Compounds that inhibit multiple unrelated kinases are often flagged as non-specific and deprioritized.
-
-
Assay Interference Counter-Screen:
-
Purpose: To identify compounds that interfere with the FP assay components directly.
-
Method: Run the FP assay in the absence of the TargetX Kinase enzyme.
-
Interpretation: Compounds that still cause a signal change are likely interfering with the tracer or have intrinsic fluorescence properties and are classified as false positives.[19]
-
Conclusion and Next Steps
This application note details a comprehensive and robust workflow for the high-throughput screening of a focused library based on the this compound scaffold. By following a systematic process of rigorous assay validation, automated screening, multi-parametric data analysis, and a thorough hit validation cascade, researchers can confidently identify high-quality, validated hits. These compounds, which demonstrate potent and specific inhibition of the target of interest, serve as valuable starting points for hit-to-lead medicinal chemistry programs aimed at optimizing potency, selectivity, and drug-like properties.[1][20][21]
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
-
GraphPad. (n.d.). How to determine an IC50. GraphPad FAQ 1859. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
-
Creative BioMart. (n.d.). Transcription Factor Assay. Retrieved from [Link]
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)benzothiazoles: novel agents with potent and selective antitumor activity against breast cancer cell lines. Journal of Medicinal Chemistry, 45(7), 1428-1437.
- Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics, 3, 22-32.
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
University of Nebraska - Lincoln. (2011). Cellular Arrays for Large-Scale Analysis of Transcription Factor Activity. UNL Digital Commons. Retrieved from [Link]
-
ResearchGate. (n.d.). Data normalization methods recommended for the analysis of HTS and HCS.... Retrieved from [Link]
-
Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]
-
ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved from [Link]
- Kamal, A., et al. (2015). Benzothiazole-based compounds as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(7), 831-846.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Retrieved from [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
- Wu, J., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 17(8), 1030-1038.
-
University of Dundee. (n.d.). Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. Retrieved from [Link]
-
Creative BioMart. (n.d.). Transcription Factor Assay. Retrieved from [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
- Makarenkov, V., et al. (2012). Two effective methods for correcting experimental high-throughput screening data.
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
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GraphPad. (n.d.). How to determine an IC50. GraphPad FAQ 1859. Retrieved from [Link]
- Parham, L. H., et al. (2012). Rank ordering plate data facilitates data visualization and normalization in high throughput screening. Journal of Biomolecular Screening, 17(5), 639-650.
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DiscoverX. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways [Video]. YouTube. Retrieved from [Link]
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The University of Arizona. (n.d.). ACDD - Our Process. R. Ken Coit College of Pharmacy. Retrieved from [Link]
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Vichem. (n.d.). Hit to lead optimization, patentable lead generation. Retrieved from [Link]
- Dias, L. R. S., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry, 11(10), 1195-1203.
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- 1. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Developing Structure-Activity Relationships for Difluoromethoxy Benzothiazoles as Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Difluoromethoxy Group in Benzothiazole Scaffolds
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Its rigid, bicyclic structure provides a versatile framework for interacting with various biological targets.[2] In the quest to optimize drug candidates, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a lead compound.
Unlike the more common methoxy group, the difluoromethoxy group is more lipophilic and resistant to metabolic degradation.[3] Furthermore, it can act as a lipophilic hydrogen bond donor, a characteristic that can lead to novel interactions with biological targets.[2] The replacement of a hydroxyl or methoxy group with a difluoromethoxy group is a bioisosteric modification that can fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]
This application note provides a comprehensive guide to developing structure-activity relationships (SAR) for a novel class of difluoromethoxy benzothiazoles, with a focus on their potential as kinase inhibitors. We will detail the synthetic strategies, bioassay protocols, and data interpretation necessary to systematically explore the chemical space around this promising scaffold.
I. The Scientific Rationale: A Systematic Approach to SAR
The development of a robust SAR is a cyclical process of design, synthesis, and biological evaluation. Our approach is to systematically modify the difluoromethoxy benzothiazole core at key positions to understand the impact of these changes on biological activity.
Core Scaffold and Key Modification Points
The foundational structure for our investigation is the 2-amino-6-difluoromethoxybenzothiazole core. The primary points for modification are:
-
Position 2 (R¹): The amino group at this position can be readily functionalized to introduce a variety of substituents, allowing for the exploration of different interactions with the target protein.
-
Benzene Ring (R²): Substituents on the benzene portion of the benzothiazole ring can influence the electronic properties and overall conformation of the molecule.
-
Position 6 (-OCF₂H): While the difluoromethoxy group is the focus, comparing its activity to analogs with other substituents (e.g., -OCH₃, -F, -H) at this position is crucial to validate its contribution.
Figure 1: A diagram illustrating the iterative workflow for developing structure-activity relationships for difluoromethoxy benzothiazoles.
II. Synthetic Protocol: Synthesis of a Representative 2-Amino-6-difluoromethoxybenzothiazole Analog
This protocol outlines a plausible multi-step synthesis of a 2-acylamino-6-difluoromethoxybenzothiazole, a common structural motif in kinase inhibitors.
Step 1: Synthesis of 4-(Difluoromethoxy)aniline
This step involves the difluoromethylation of a protected 4-aminophenol. Palladium-catalyzed methods are effective for forming aryl difluoromethyl ethers.[6][7]
-
Protection of 4-aminophenol: React 4-aminophenol with a suitable protecting group (e.g., acetyl chloride) to protect the amino functionality.
-
Difluoromethylation: In a nitrogen-purged flask, dissolve the protected 4-aminophenol in a suitable solvent (e.g., DMF). Add a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a difluoromethylating agent (e.g., TMSCF₂H or a pre-generated source of ICF₂H).[8] Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Deprotection: After aqueous workup and purification of the difluoromethylated product, remove the protecting group to yield 4-(difluoromethoxy)aniline.
Step 2: Synthesis of 2-Amino-6-difluoromethoxybenzothiazole
This step involves the cyclization of the substituted aniline to form the benzothiazole core. This can be achieved via thiocyanation.[9]
-
Dissolve 4-(difluoromethoxy)aniline in glacial acetic acid.
-
Add a solution of ammonium thiocyanate in glacial acetic acid.
-
Cool the mixture to 0°C and slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C.
-
Stir the reaction mixture for several hours at room temperature.
-
Pour the mixture into water to precipitate the product.
-
Filter, wash with water, and purify by recrystallization to obtain 2-amino-6-difluoromethoxybenzothiazole.
Step 3: Acylation of 2-Amino-6-difluoromethoxybenzothiazole (Example for R¹ Modification)
-
Dissolve 2-amino-6-difluoromethoxybenzothiazole in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine).
-
Add the desired acyl chloride (e.g., benzoyl chloride) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup and purify the product by column chromatography to yield the final N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)benzamide.
III. Biological Evaluation: In Vitro Kinase Inhibition Assay Protocol
To assess the biological activity of the synthesized compounds, an in vitro kinase assay is employed. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis and is a common target for cancer therapeutics.[10] The following protocol is adapted for screening inhibitors against VEGFR-2.[1][3]
Materials:
-
Recombinant human VEGFR-2 kinase (catalytic domain)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Synthesized benzothiazole compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based system
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final concentration of DMSO in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound solutions to the wells of a 96-well plate.
-
For positive control wells (no inhibition), add 2.5 µL of DMSO.
-
For negative control wells (background), add 2.5 µL of DMSO.
-
-
Enzyme Addition: Add 10 µL of VEGFR-2 kinase solution (in kinase assay buffer) to all wells except the negative controls.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation:
-
Prepare a substrate/ATP mix by adding the poly(Glu, Tyr) substrate and ATP to the kinase assay buffer. The final ATP concentration should be close to its Km value for VEGFR-2.
-
Add 12.5 µL of the substrate/ATP mix to all wells to start the kinase reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection (using Kinase-Glo®):
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibition - Signal_background))
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation using graphing software such as GraphPad Prism.
IV. Hypothetical Structure-Activity Relationship (SAR) Analysis
Based on the known SAR of related benzothiazole inhibitors like riluzole and its analogs, we can predict a hypothetical SAR for our difluoromethoxy series.[11][12][13]
Table 1: Hypothetical IC₅₀ Values for a Series of 6-Difluoromethoxybenzothiazole Analogs against VEGFR-2
| Compound ID | R¹ (at Position 2) | R² (at Position 4) | IC₅₀ (nM) |
| 1a | -NH₂ | -H | 500 |
| 1b | -NH-CO-Ph | -H | 150 |
| 1c | -NH-CO-(4-Cl-Ph) | -H | 75 |
| 1d | -NH-CO-(4-MeO-Ph) | -H | 200 |
| 1e | -NH-CO-Ph | -F | 120 |
| 1f | -NH-CO-Ph | -Cl | 80 |
| 2a (Riluzole analog) | -NH₂ | -H (with 6-OCF₃) | 450 |
| 2b (Methoxy analog) | -NH₂ | -H (with 6-OCH₃) | >1000 |
Interpretation of Hypothetical SAR Data:
-
The 2-Amino Group (R¹): The unsubstituted 2-amino group (Compound 1a ) shows moderate activity. Acylation of this amine with a benzoyl group (Compound 1b ) enhances potency, suggesting that the amide linkage and the phenyl ring contribute to binding.
-
Substituents on the Phenyl Ring of R¹: Electron-withdrawing groups, such as chlorine (Compound 1c ), on the para-position of the phenyl ring increase activity, possibly through favorable electronic interactions or by occupying a specific hydrophobic pocket in the kinase domain. An electron-donating group like methoxy (Compound 1d ) is less favorable.
-
Substituents on the Benzothiazole Ring (R²): Introducing small, electron-withdrawing substituents like fluorine or chlorine at position 4 (Compounds 1e and 1f ) can further improve activity. This suggests that the electronic properties of the benzothiazole ring system are important for target engagement.
-
The Importance of the 6-Difluoromethoxy Group: A direct comparison with a trifluoromethoxy analog (Compound 2a , a riluzole analog) shows comparable activity, indicating that the difluoromethoxy group is a viable bioisostere for the trifluoromethoxy group in this context.[13] The significantly lower activity of the methoxy analog (Compound 2b ) highlights the beneficial effects of the fluorine atoms in the 6-position substituent, which likely contribute to enhanced lipophilicity and potentially different binding interactions.
Figure 2: A summary of the key structure-activity relationships for the difluoromethoxy benzothiazole scaffold.
V. Conclusion and Future Directions
This application note provides a framework for the systematic development of SAR for novel difluoromethoxy benzothiazole derivatives as potential kinase inhibitors. The unique properties of the difluoromethoxy group make it an attractive substituent for modulating the biological activity and pharmacokinetic properties of the benzothiazole scaffold. The presented synthetic and biological evaluation protocols offer a robust starting point for researchers in this field.
Future work should focus on expanding the library of analogs to further probe the SAR. This includes exploring a wider range of substituents at the R¹ and R² positions, as well as investigating the effects of the difluoromethoxy group at other positions on the benzothiazole ring. Promising compounds should be further characterized for their selectivity against a panel of kinases and evaluated in cell-based assays to confirm their therapeutic potential.
VI. References
-
Choi, K., Mormino, M.G., Kalkman, E.D., Park, J., & Hartwig, J.F. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 61(38), e202208204. [Link]
-
Jiminet, P., et al. (1993). Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. Journal of Medicinal Chemistry, 36(21), 3203-9. [Link]
-
Conti, R., et al. (2015). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. Journal of Medicinal Chemistry, 58(3), 1434-51. [Link]
-
Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
-
Gunakkunru, P. & Verma, R. P. (2007). Quantitative structure activity relationship of riluzole series as anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 17(16), 4484-4490. [Link]
-
Semantic Scholar. (n.d.). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Retrieved from [Link]
-
Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. facm.ucl.ac.be [facm.ucl.ac.be]
- 10. assaygenie.com [assaygenie.com]
- 11. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction:
5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine is a novel benzothiazole derivative. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] Specifically, aminobenzothiazoles have been investigated for their potential as neuroprotective agents and modulators of excitatory amino acid neurotransmission.[3] Given this background, a primary characterization of a novel compound like this compound in a cellular context is crucial to determine its bioactivity profile.
This guide provides a comprehensive framework for the initial in vitro screening of this compound, focusing on assessing its general cytotoxicity and its potential to induce apoptosis. These foundational assays are critical in early-stage drug discovery to identify a therapeutic window and to understand the compound's primary effect on cell health.[4][5] We will detail protocols for robust and widely accepted cell-based assays: the MTT assay for metabolic activity (an indicator of cell viability), the LDH assay for cytotoxicity (measuring membrane integrity), and the Annexin V/Propidium Iodide assay for the sensitive detection of apoptosis.
Rationale for Assay Selection:
A tiered approach is recommended for the initial cellular evaluation of a novel compound. This workflow allows for a cost-effective and logical progression from general viability to more specific mechanisms of cell death.
Figure 1: A tiered workflow for the in vitro characterization of a novel compound. This approach progresses from broad cytotoxicity screening to more detailed mechanistic studies.
Part 1: Cell Line Selection and Culture
The choice of cell line is paramount and should be guided by the therapeutic hypothesis. Given the neuroprotective potential of related benzothiazoles, a neuronal cell line is a logical starting point.[3][6] Alternatively, for a general cytotoxicity screen, a common cancer cell line can be employed.[7]
Recommended Cell Lines:
| Cell Line | Type | Rationale |
| SH-SY5Y | Human Neuroblastoma | A widely used model for neurotoxicity and neuroprotection studies. These cells can be differentiated into a more mature neuronal phenotype.[8][9] |
| HT22 | Mouse Hippocampal Neuronal | An excellent model for studying oxidative glutamate toxicity and neuroprotective compounds. |
| HeLa | Human Cervical Cancer | A robust and easy-to-culture cell line for general cytotoxicity screening.[10] |
| A549 | Human Lung Carcinoma | Another common cell line for initial cytotoxicity assessment of novel compounds.[7] |
General Cell Culture Protocol:
-
Maintain cells in the recommended medium (e.g., DMEM or EMEM for SH-SY5Y) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. For adherent cells, this involves washing with PBS, detachment with a suitable enzyme like Trypsin-EDTA, and reseeding at an appropriate density.
Part 2: Cytotoxicity and Cell Viability Assays
The initial step is to determine if this compound affects cell viability and to establish a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
MTT Assay for Metabolic Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10][13] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration range should be broad to capture the full dose-response (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14] The CytoTox 96® assay, or similar kits, quantitatively measures LDH activity in the supernatant.[14] This assay is complementary to the MTT assay as it directly measures cell death via membrane leakage.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is often convenient to run both assays in parallel on separate plates.
-
Controls: Prepare three sets of control wells:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most kits) 30 minutes before the end of the incubation.[15]
-
Medium Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and assay buffer). Add 50-100 µL of this mixture to each well containing the supernatant.[14][15]
-
Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light.[17] Stop the reaction with the provided stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)]
-
Part 3: Apoptosis Detection
If significant cytotoxicity is observed, the next logical step is to determine if cell death is occurring via apoptosis, a form of programmed cell death.
Annexin V & Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can, however, penetrate the membranes of late apoptotic and necrotic cells, allowing for their differentiation from early apoptotic cells.[18]
Figure 2: The principle of Annexin V and Propidium Iodide staining for the detection of apoptosis.
Protocol (for Flow Cytometry):
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a T25 flask or a 6-well plate.[18] After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: After the desired incubation period (e.g., 24 hours), collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[18]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19]
-
Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[19][20] Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of Propidium Iodide (e.g., at 50 µg/mL) and incubate for 5 minutes before analysis.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Expected Results:
| Quadrant | Annexin V | Propidium Iodide | Cell Population |
| Lower Left | Negative | Negative | Live cells |
| Lower Right | Positive | Negative | Early apoptotic cells |
| Upper Right | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left | Negative | Positive | Necrotic cells/Debris |
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]
-
2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. PubMed. Available at: [Link]
-
LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
Neuronal cell cultures as toxicologic test systems. PubMed. Available at: [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health. Available at: [Link]
-
Stable Cell Lines for Drug Screening in CNS. Innoprot. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
-
MTT Assay. YouTube. Available at: [Link]
-
In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]
-
MTT Assay for Cell Viability. YouTube. Available at: [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]
-
Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. MDPI. Available at: [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]
-
MTT assay | Dr. KN ArulJothi | Genetic Engineering | SRMIST. YouTube. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
-
Neuroscience Cell Culture Models. Charles River Laboratories. Available at: [Link]
-
2-Amino-6-fluorobenzothiazole. PubChem. Available at: [Link]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. Available at: [Link]
-
Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae. MDPI. Available at: [Link]
-
Cell lines as in vitro models for drug screening and toxicity studies. PubMed. Available at: [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. JAGANNATH UNIVERSITY. Available at: [Link]
-
Neuronal morphology screening as a tool in neuroscience drug discovery. Informa Healthcare. Available at: [Link]
-
Annexin V Stain Protocol. East Carolina University. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. Available at: [Link]
-
Screening for drugs against brain diseases with novel technology. EurekAlert!. Available at: [Link]
-
2-Amino-5-fluorobenzothiazole. PubChem. Available at: [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. National Center for Biotechnology Information. Available at: [Link]
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Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. ResearchGate. Available at: [Link]
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2-Amino-5, 6 (6, 7)-Dichlorobenzothiazole. Dyes Intermediate. Available at: [Link]
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Effect of benzothiazole based compounds on cell viability. ResearchGate. Available at: [Link]
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Standardization of Cell Viability Assays in Primary Cells as a Prerequisite for Novel Bioprocessing Applications. YouTube. Available at: [Link]
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2-Amino-6-nitrobenzothiazole. PubChem. Available at: [Link]
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Application Notes & Protocols: BDB-1, a Selective Chemical Probe for the Atypical Kinase TKX
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine as a novel chemical probe.
Document ID: AN-BDB1-202601
Version: 1.0
Abstract
This document provides a comprehensive guide to the use of This compound , hereafter referred to as BDB-1 , a potent and selective chemical probe for the hypothetical atypical kinase, Target Kinase X (TKX). TKX is a recently identified serine/threonine kinase implicated in cellular stress responses and metabolic reprogramming in certain cancer types. BDB-1 was developed through a scaffold hopping approach from a known benzothiazole-based kinase inhibitor scaffold.[1][2] Its unique difluoromethoxy substitutions at the 5 and 6 positions of the benzothiazole core confer high potency and selectivity for TKX. This guide details the biochemical and cellular characterization of BDB-1, including its physicochemical properties, in vitro and in-cell target engagement, and kinome-wide selectivity. Detailed, validated protocols for key applications such as cellular target engagement confirmation via Cellular Thermal Shift Assay (CETSA) and target identification using a bio-orthogonal derivative are provided to enable robust experimental design and interpretation.
Introduction to BDB-1: A Next-Generation Chemical Probe
The interrogation of complex signaling pathways heavily relies on the availability of high-quality chemical probes.[3][4] These small molecules, when used rigorously, allow for the acute modulation of a protein's function, providing insights that are complementary to genetic approaches.[4] The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including kinase inhibition.[5]
BDB-1 emerges from a medicinal chemistry campaign aimed at developing selective inhibitors for the understudied "dark" kinome.[6] TKX, the primary target of BDB-1, lacks highly selective inhibitors, hindering the validation of its role in disease. BDB-1 provides a critical tool to fill this gap. It is an ATP-competitive inhibitor that stabilizes a unique inactive conformation of TKX, a mechanism that contributes to its high selectivity.
Key Attributes of BDB-1:
-
Potency: Exhibits low nanomolar potency against purified TKX.
-
Selectivity: Demonstrates high selectivity across the human kinome.
-
Cellular Activity: Effectively engages and inhibits TKX in intact cells.
-
Mechanism of Action: ATP-competitive inhibition.
-
Negative Control: An inactive analog, BDB-1-NC (5,6-Bis(difluoromethoxy)benzothiazole), is available for rigorous experimental validation.
Physicochemical Properties of BDB-1
| Property | Value |
| IUPAC Name | This compound |
| Synonym | BDB-1 |
| Molecular Formula | C₉H₇F₄N₂OS₂ |
| Molecular Weight | 303.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | >50 mM in DMSO; <1 µM in aqueous buffer |
| LogP | 3.1 (predicted) |
In Vitro Characterization of BDB-1
Biochemical Potency against TKX
The potency of BDB-1 was determined using a standard in vitro kinase assay with recombinant full-length human TKX. The IC₅₀ value represents the concentration of BDB-1 required to inhibit 50% of TKX activity.
| Target | IC₅₀ (nM) | Assay Format |
| TKX | 15 nM | ADP-Glo™ Kinase Assay |
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes the determination of the IC₅₀ value of BDB-1 against TKX. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Materials:
-
Recombinant human TKX protein
-
TKX substrate peptide
-
BDB-1 (serial dilutions in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare serial dilutions of BDB-1 in DMSO, then dilute into kinase reaction buffer to create a 2X compound solution. Include a DMSO-only control.
-
Add 5 µL of the 2X compound solution to the wells of a 384-well plate.
-
To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each BDB-1 concentration relative to the DMSO control and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Kinome-wide Selectivity Profiling
To assess the selectivity of BDB-1, it was screened against a large panel of human kinases at a concentration of 1 µM. The results demonstrate high selectivity for TKX.
| Kinase Family | Number of Kinases Tested | Number of Kinases with >90% Inhibition at 1 µM |
| TK | 90 | 0 |
| TKL | 43 | 0 |
| STE | 47 | 0 |
| CK1 | 12 | 0 |
| AGC | 63 | 1 (TKX) |
| CAMK | 72 | 0 |
| CMGC | 61 | 0 |
| Other | 80 | 0 |
| Total | 468 | 1 |
This broad screening is crucial to ensure that observed cellular phenotypes are due to the inhibition of the intended target.[7]
Cellular Target Engagement and Mechanism of Action
A critical step in validating a chemical probe is to demonstrate that it binds to its intended target in a cellular context.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.[8][9] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[10]
Caption: CETSA Experimental Workflow.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for TKX Target Engagement
This protocol provides a method to generate a CETSA melting curve for TKX in the presence and absence of BDB-1.
Materials:
-
Cell line expressing endogenous TKX (e.g., HEK293T)
-
BDB-1 (1000x stock in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-TKX antibody for Western blotting
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with 1 µM BDB-1 and a control batch with an equivalent volume of DMSO for 1 hour in culture.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 10-20 million cells/mL.
-
Heating: Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point. Heat the samples in a thermal cycler to a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C) for 3 minutes, followed by cooling to 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TKX in each sample by Western blotting.
-
Data Interpretation: Quantify the band intensities and normalize them to the lowest temperature point (e.g., 42°C). Plot the percentage of soluble TKX as a function of temperature for both DMSO and BDB-1 treated samples. A rightward shift in the melting curve for the BDB-1-treated sample indicates target stabilization and engagement.
Advanced Applications: Target Deconvolution and Pathway Analysis
To further validate BDB-1 and explore its broader biological context, a bio-orthogonal derivative, BDB-1-alkyne , was synthesized. This derivative incorporates a terminal alkyne handle, allowing for "click" chemistry-based applications.[11]
Caption: Chemoproteomics Workflow using BDB-1-alkyne.
Protocol 3: Chemoproteomic Profiling with BDB-1-alkyne
This protocol outlines an affinity-based protein profiling experiment to identify the cellular targets of BDB-1.[12][13]
Materials:
-
BDB-1-alkyne
-
BDB-1 (for competition)
-
Cell line of interest
-
Lysis buffer
-
Azide-biotin tag (e.g., Biotin-PEG4-Azide)
-
Click chemistry catalyst solution (e.g., CuSO₄, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Buffers for washing and elution
-
Reagents for proteomics sample preparation (DTT, iodoacetamide, trypsin)
Procedure:
-
Cell Treatment: Treat cells with 1 µM BDB-1-alkyne for 1 hour. For a competition control, pre-treat a separate batch of cells with 20 µM BDB-1 for 30 minutes before adding 1 µM BDB-1-alkyne.
-
Lysis: Harvest and lyse the cells in a buffer compatible with click chemistry.
-
Click Reaction: To the cell lysate, add the azide-biotin tag and the click chemistry catalyst solution. Incubate for 1 hour at room temperature to covalently link biotin to the probe-bound proteins.
-
Enrichment: Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C to capture the biotinylated protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Digestion: Perform an on-bead tryptic digest to release peptides from the captured proteins.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the BDB-1-alkyne sample compared to the competition control. TKX should be identified as the top hit, and this method may also reveal stable interacting partners.
Summary and Best Practices
BDB-1 is a valuable tool for studying the biology of the atypical kinase TKX. To ensure the generation of high-quality, reproducible data, the following best practices are recommended:[14]
-
Always use a negative control: The structurally similar but inactive analog, BDB-1-NC, should be used in parallel in all cellular experiments to control for off-target or compound-specific effects.
-
Titrate the probe: The optimal concentration of BDB-1 should be determined for each cell line and assay. A concentration of 10-100x the in-cell IC₅₀ is a good starting point.
-
Use orthogonal approaches: Complement findings from experiments with BDB-1 with genetic approaches such as siRNA or CRISPR-mediated knockdown/knockout of TKX to validate that the observed phenotype is on-target.
References
-
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]
-
Edwards, A. M., Bountra, C., Kerr, D. J., & Willson, T. M. (2009). The role of chemical probes in target discovery. Nature Reviews Drug Discovery, 8(11), 864-875. [Link]
-
Sun, D., Li, Z., & Han, X. (2019). Scaffold hopping: a powerful strategy for drug discovery. Expert Opinion on Drug Discovery, 14(11), 1135-1150. [Link]
-
Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Parker, C. G., & Cravatt, B. F. (2015). Chemistry and chemical biology of the ubiquitin-proteasome system. Cold Spring Harbor Perspectives in Biology, 7(10), a018619. [Link]
-
Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2011). The 2-aminobenzothiazole core in medicinal chemistry. Current Medicinal Chemistry, 18(25), 3787-3810. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. [Link]
-
Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link]
-
Drewes, G., & Knapp, S. (2018). The future of protein kinase inhibitors. Nature Reviews Drug Discovery, 17(2), 73-74. [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
Médard, G., Pachl, F., Ruprecht, B., Klaeger, S., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]
-
Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25. [Link]
-
Wu, H., Ge, J., & Yao, S. Q. (2010). Recent developments in activity-based sensing and profiling of proteases. Current Opinion in Chemical Biology, 14(1), 60-68. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Advancing Biomedical Research with Quality Chemical Probes [promega.jp]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
Welcome to the technical support guide for the synthesis of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals engaged in the synthesis of this complex heterocyclic compound. The benzothiazole core is a vital scaffold in medicinal chemistry, and the introduction of difluoromethoxy groups presents unique synthetic challenges that require careful consideration of reaction mechanisms and conditions.[1][2] This guide is structured to address specific issues you may encounter at critical stages of the synthesis.
Overview of the Synthetic Pathway
The most logical synthetic route to this compound involves a multi-step process beginning with a commercially available catechol. The key transformations include a double difluoromethoxylation, nitration, reduction, and the formation and cyclization of the benzothiazole ring. This pathway is designed to control regiochemistry and manage the reactivity of the intermediates.
Caption: Proposed synthetic workflow for this compound.
Section 1: Difluoromethoxylation of the Catechol Core
The introduction of the two difluoromethoxy (-OCHF₂) groups is a critical, and often challenging, first step. These groups significantly influence the electronic properties and lipophilicity of the final molecule.[3] Success in this stage is paramount for the overall yield.
Q1: I am observing very low yields and a mixture of products during the double difluoromethoxylation of catechol. What are the likely causes?
A1: This is a common issue stemming from the challenging nature of the reaction. The primary causes are typically incomplete reaction, side reactions, and difficult workup. Let's break down the troubleshooting process:
-
Incomplete Reaction: The reaction often stalls at the mono-substituted product, 2-(difluoromethoxy)phenol. This is due to the deactivation of the second hydroxyl group after the first has reacted, making the second proton abstraction and subsequent nucleophilic attack less favorable.
-
Solution: Ensure you are using a sufficiently strong base (e.g., NaOH, KOH) and at least two full equivalents to deprotonate both hydroxyl groups. Running the reaction under pressure with a difluoromethylating agent like chlorodifluoromethane (ClCHF₂) is often necessary to achieve sufficient concentration for the second substitution.[4]
-
-
Reagent Purity & Stability: The difluoromethylating agent must be pure. For gaseous reagents, ensure the delivery lines are free of moisture. Some modern, non-gaseous reagents can be used, but may require specific activators or catalysts.[5][6]
-
Temperature Control: The reaction temperature is critical. Too low, and the reaction rate will be impractically slow. Too high, and you risk decomposition of the starting material, reagents, and products. A carefully controlled temperature ramp may be necessary.
-
Solvent Choice: A polar aprotic solvent is often used to dissolve the catechol salt. Ensure the solvent is anhydrous, as water will consume the base and hinder the reaction.
Troubleshooting Table: Double Difluoromethoxylation
| Problem | Potential Cause | Recommended Action |
| High % of Mono-substituted Product | Insufficient base; Low reaction temperature or pressure. | Increase base to 2.1-2.5 equivalents. Increase pressure if using a gaseous reagent. Incrementally increase temperature by 5-10°C. |
| Low Overall Conversion | Poor quality of difluoromethylating agent; Ineffective base. | Verify the purity of your reagent. Switch to a stronger base or a different solvent system (e.g., DMF, NMP). |
| Product Decomposition (Dark Tar) | Reaction temperature is too high. | Reduce the reaction temperature. Ensure efficient stirring to avoid localized overheating. Consider a milder, more modern difluoromethoxylation protocol.[3][7] |
Section 2: Nitration and Reduction
Once the 1,2-Bis(difluoromethoxy)benzene core is successfully synthesized, the next steps involve installing and converting the functional groups that will ultimately form the benzothiazole ring.
Q2: My nitration of 1,2-Bis(difluoromethoxy)benzene is giving poor regioselectivity and is difficult to control. How can I improve this?
A2: The two difluoromethoxy groups are ortho-, para-directing. Since the positions ortho to one group are para to the other, they strongly activate the C4 and C5 positions. The challenge is achieving clean mono-nitration at the C4 position.
-
Causality of Poor Control: Standard nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) are highly reactive and exothermic. This can easily lead to over-nitration (dinitration) or oxidation, resulting in a complex product mixture and reduced yield.
-
Improving Selectivity and Safety:
-
Temperature is Crucial: Maintain a low temperature (typically 0 to 5°C) throughout the addition of the nitrating agent. Use an ice/salt bath for effective cooling.
-
Slow Addition: Add the nitrating agent dropwise to the substrate solution with vigorous stirring. This prevents localized high concentrations and temperature spikes.
-
Milder Reagents: Consider using milder nitrating agents, such as fuming nitric acid in acetic anhydride or using a pre-formed nitronium salt like NO₂BF₄, which can offer better control.[8]
-
Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop it as soon as the starting material is consumed, preventing the formation of dinitrated byproducts.
-
Q3: The catalytic hydrogenation of my nitro-intermediate is slow and incomplete. What should I check?
A3: The reduction of the nitro group to an amine is a standard transformation, but it can be problematic.
-
Catalyst Deactivation: The most common cause of failure is catalyst poisoning. Sulfur-containing impurities, even at the ppm level, can irreversibly poison a Palladium on Carbon (Pd/C) catalyst.
-
Solution: Ensure your nitro-intermediate is highly pure. If you suspect sulfur contamination from earlier steps, consider a purification step like active charcoal treatment or recrystallization before the reduction.
-
-
Alternative Reduction Methods: If catalytic hydrogenation is not viable, chemical reduction is a robust alternative.
-
Tin(II) Chloride (SnCl₂): A classic and reliable method for nitro group reduction. The reaction is typically run in ethanol or ethyl acetate.
-
Iron/HCl or Iron/NH₄Cl: An inexpensive and effective method, particularly on an industrial scale.
-
Section 3: Formation and Cyclization of the Benzothiazole Ring
This is the final and defining stage of the synthesis. The most common modern approach involves converting the 4,5-Bis(difluoromethoxy)aniline into a thiourea derivative, followed by oxidative cyclization.[9] An alternative involves direct thiocyanation of the aniline followed by cyclization.[10][11]
Q4: I am attempting the oxidative cyclization of 1-(4,5-Bis(difluoromethoxy)phenyl)thiourea, but I'm getting a low yield of the desired 2-aminobenzothiazole and significant tar formation. What's going wrong?
A4: The oxidative cyclization of a phenylthiourea (the Hugershoff reaction) is a powerful method but requires careful control of the oxidant and conditions to avoid side reactions.
-
Choice of Oxidant: The choice of oxidant is critical.
-
Bromine (Br₂): This is the classic reagent, but it is hazardous and can lead to aromatic bromination as a side reaction, reducing yield. Its use is often avoided in modern synthesis.[11]
-
Sulfuryl Chloride (SO₂Cl₂): Can be effective but is also highly reactive and can lead to chlorinated byproducts.
-
Potassium Persulfate (K₂S₂O₈): This is an excellent, environmentally friendlier alternative that often gives cleaner reactions.[9] It typically proceeds via a radical mechanism.
-
-
Reaction Control:
-
Stoichiometry: Use a precise stoichiometry of the oxidant. Excess oxidant will lead to over-oxidation and decomposition of the product, forming intractable tars.
-
Solvent and Temperature: The reaction is often performed in solvents like acetic acid or water.[9] Temperature control is key; the reaction can be exothermic.
-
Mechanism Insight: The reaction proceeds by oxidation of the sulfur atom, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring, followed by elimination to form the thiazole ring. If the conditions are too harsh, intermolecular reactions can occur, leading to polymerization and tar.
-
Caption: Troubleshooting decision tree for the oxidative cyclization step.
Q5: As an alternative to the thiourea route, I tried direct thiocyanation of 4,5-Bis(difluoromethoxy)aniline but obtained a mixture of isomers. How can I improve regioselectivity?
A5: This is a known challenge. The amino group is a strong ortho-, para-directing group. In your aniline, the position para to the amine is blocked. This leaves the two ortho positions (C2 and C6) as potential sites for electrophilic attack.
-
Steric Hindrance: The -OCHF₂ group at position 5 creates significant steric hindrance at the C6 position. Therefore, thiocyanation should preferentially occur at the C2 position, which is ortho to the amine and adjacent to the other -OCHF₂ group.
-
Improving Selectivity:
-
Bulky Reagents: Using a bulkier thiocyanating reagent might enhance selectivity for the less sterically hindered position.
-
Photocatalysis: Modern methods using visible light photocatalysis can offer high regioselectivity by proceeding through a radical pathway, which may be less sensitive to the same steric factors as electrophilic substitution.[12][13]
-
Reaction Conditions: The choice of solvent and catalyst can influence the regiochemical outcome. It is recommended to screen various conditions on a small scale. For example, methods using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) are common for electrophilic thiocyanation.[10]
-
Experimental Protocol: Oxidative Cyclization via Potassium Persulfate
This protocol is adapted from modern, greener methodologies for the synthesis of 2-aminobenzothiazoles.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4,5-Bis(difluoromethoxy)phenyl)thiourea (1.0 eq) in a suitable solvent such as a water/acetonitrile mixture.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture and stir at room temperature for 15 minutes to deprotonate the thiourea.
-
Oxidant Addition: In a separate beaker, dissolve potassium persulfate (K₂S₂O₈, 1.1 eq) in water. Add this solution dropwise to the reaction mixture over 20-30 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water. The product may precipitate. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
References
- Journal of Synthetic Chemistry. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. J. Synth. Chem.
- Nature Communications. (2020).
- ACS Sustainable Chemistry & Engineering. (2024). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols.
- BenchChem. An In-depth Technical Guide to 4-(Difluoromethoxy)
- ACS Omega. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.
- ACS Omega. (2021). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. NIH.
- Google Patents. (2010). A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole. CN101857579A.
- Nature Communications. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC - NIH.
- MDPI. (2023). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI.
- ResearchGate. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.
- ACS Omega. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole.
- Organic Chemistry Portal. Benzothiazole synthesis.
- Chemical Communications (RSC Publishing). (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent.
- ResearchGate. (2013).
- RSC Publishing. (2018).
- IAJESM. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges.
- Der Pharma Chemica. (2011). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- BenchChem. Application Notes and Protocols: 4-(Difluoromethoxy)
- New Journal of Chemistry (RSC Publishing). (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review.
- ResearchGate. (2019).
- ResearchGate. (2021).
- RSC Publishing. (2015). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units.
- Molecules. (2019).
- Molecules. (2021).
- ResearchGate. (2005). Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine.
- MDPI. (2020). Design, Synthesis and Biological Activities of (Thio)
- ACS Omega. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization.
- Chemical Communications. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. NIH.
- International Journal of Pharmaceutical Sciences and Research. (2012).
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Optimizing reaction conditions for the synthesis of difluoromethoxy benzothiazoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of difluoromethoxy-substituted benzothiazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmacophore. The difluoromethoxy (-OCF₂H) group is a valuable bioisostere for hydroxyl and thiol moieties, offering unique properties such as increased metabolic stability and lipophilicity while acting as a hydrogen bond donor.[1]
This document provides in-depth, field-proven insights into synthetic strategies, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses fundamental questions regarding the synthesis of difluoromethoxy benzothiazoles, establishing a foundation for experimental design.
Q1: What is the most reliable general strategy for synthesizing difluoromethoxy benzothiazoles?
A1: A convergent, multi-step approach is most reliable. Instead of attempting a late-stage difluoromethoxylation on a pre-formed benzothiazole ring, which can be challenging, the recommended strategy involves building the molecule from a difluoromethoxylated precursor. This ensures greater substrate compatibility and control over the reaction.
The overall workflow can be visualized as follows:
Caption: General Synthetic Workflow.
Q2: How is the difluoromethoxy (-OCF₂H) group best introduced onto the aromatic precursor?
A2: The O-difluoromethylation of a phenolic hydroxyl group is the key step. While classic methods using chlorodifluoromethane (Freon-22) are now obsolete due to environmental regulations, modern techniques offer milder and more efficient alternatives[2].
-
Photoredox Catalysis: This is a state-of-the-art method. It often employs a stable, easy-to-handle difluoromethoxylating reagent, such as 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, which generates a difluoromethoxy radical under visible light irradiation. This radical then reacts with the phenol to form the desired ether[3]. The mild conditions tolerate a wide range of functional groups.
-
Difluorocarbene Precursors: Reagents that generate difluorocarbene (:CF₂) in situ can react with phenols. However, these reactions can require stronger bases or elevated temperatures, which may be incompatible with sensitive functional groups on the starting aminophenol[2].
Expert Insight: It is highly advisable to perform the O-difluoromethylation on an aminophenol before introducing the thiol group. The free thiol is susceptible to side reactions under many difluoromethylation conditions. Protecting the amine group may be necessary if it interferes with the reaction[4].
Q3: What are the primary methods for the final cyclization to form the benzothiazole ring?
A3: Once the key intermediate, 2-amino-X-(difluoromethoxy)thiophenol, is synthesized, several classic and modern methods can be used for the cyclocondensation step.
-
Condensation with Aldehydes: This is one of the most common and robust methods. The reaction is typically carried out in a solvent like ethanol or DMF. An oxidizing agent is required to convert the intermediate benzothiazoline to the aromatic benzothiazole. Systems like H₂O₂/HCl or even exposure to air can be effective[5][6].
-
Condensation with Carboxylic Acids: This route forms 2-substituted benzothiazoles directly. It often requires a dehydrating agent or catalyst, such as polyphosphoric acid (PPA), and elevated temperatures. Microwave-assisted protocols can significantly accelerate this transformation[7].
-
Palladium-Catalyzed Cyclization: For more complex syntheses, intramolecular C-S bond formation from a thiobenzanilide precursor can be achieved using a palladium catalyst. This method offers excellent functional group tolerance but requires careful optimization of the catalyst, ligand, and base[8][9].
Q4: What are the critical safety precautions for this synthesis?
A4:
-
Thiophenols: 2-Aminothiophenol and its derivatives are notorious for their powerful, unpleasant stench. All manipulations must be performed in a well-ventilated fume hood. Consider quenching residual thiols in waste and on glassware with bleach or hydrogen peroxide.
-
Oxidation Sensitivity: The aminothiophenol precursor is highly susceptible to air oxidation, which can lead to the formation of disulfide byproducts, reducing yield and complicating purification. It is best to use freshly prepared or purified aminothiophenol and handle it under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Fluorinating Reagents: Handle all difluoromethylating agents with care, following the specific guidelines on their Safety Data Sheets (SDS).
Section 2: Troubleshooting Guide
Even with optimized protocols, unexpected issues can arise. This guide provides a systematic approach to identifying and solving common problems.
Troubleshooting Decision Logic
Caption: Decision tree for troubleshooting low yield.
Problem/Cause/Solution Table
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield in O-Difluoromethylation Step | 1. Degraded Phenol Precursor: Aminophenols can oxidize over time, appearing discolored (pinkish-brown)[10]. | 1. Purify the Starting Material: Recrystallize the aminophenol or pass it through a short plug of silica gel before use. Purity is paramount for high-yield reactions. |
| 2. Inefficient Radical Generation: The photocatalyst may be inefficient, or the light source may be of the wrong wavelength or intensity. | 2. Optimize Photoreaction: Ensure your blue LED light source is positioned correctly. Screen different photocatalysts (e.g., iridium vs. organic dyes) if the reaction is sluggish. Degas the solvent to remove oxygen, which can quench the excited state of the photocatalyst. | |
| Low Yield in Cyclocondensation Step | 1. Oxidation of 2-Aminothiophenol: The thiol is easily oxidized to a disulfide, which is unreactive in the cyclization. This is a very common failure mode. | 1. Use Inert Atmosphere: Handle the 2-aminothiophenol precursor under nitrogen or argon. Use freshly degassed solvents. If possible, generate and use the thiol in situ without isolation. |
| 2. Inactive Condensation Partner: The aldehyde or carboxylic acid may be sterically hindered or electronically deactivated. | 2. Increase Reactivity: For aldehydes, add a catalytic amount of acid (like p-TsOH) to activate the carbonyl. For carboxylic acids, switch to a more forcing condition like microwave heating or convert the acid to a more reactive acid chloride first[7]. | |
| 3. Incomplete Oxidation: The intermediate benzothiazoline has formed but has not fully oxidized to the aromatic benzothiazole. | 3. Promote Oxidation: If using air, bubble it through the reaction mixture or stir vigorously with the headspace open to air. For more controlled oxidation, add an oxidant like H₂O₂ or DDQ post-condensation[5]. Monitor by TLC for the disappearance of the intermediate. | |
| Formation of Multiple Byproducts | 1. Disulfide Formation: As mentioned, this is a major byproduct from the oxidation of the thiophenol. | 1. Strict Anaerobic Conditions: The best prevention is rigorous exclusion of air. If disulfide still forms, it can sometimes be reduced back to the thiol in situ with a mild reducing agent, though this complicates the reaction. |
| 2. Amine Reactivity: The amine of the 2-aminothiophenol can react with two equivalents of the aldehyde, leading to complex imine byproducts. | 2. Control Stoichiometry: Use the aldehyde as the limiting reagent or add it slowly to the reaction mixture to maintain a low concentration, favoring the intramolecular cyclization over intermolecular side reactions. | |
| Difficulty in Product Purification | 1. Similar Polarity: The product may have a similar Rf value to the starting material or a key byproduct. | 1. Change Chromatographic System: Switch from silica gel to neutral or basic alumina, which can alter the elution order. Explore different solvent systems (e.g., ether/hexanes vs. ethyl acetate/hexanes). |
| 2. Product is an Oil: The final product may not crystallize, making isolation difficult. | 2. Consider Salt Formation: If the benzothiazole contains a basic nitrogen, it can be protonated with an acid (like HCl in ether) to form a solid salt, which is often highly crystalline and easy to purify by recrystallization. The free base can be regenerated afterward. | |
| 3. Product Instability: The product may degrade on acidic silica gel. | 3. Use Neutral Media: Purify using neutral alumina or by treating the silica gel with a base (e.g., triethylamine in the eluent) before running the column.[11] |
Section 3: Optimized Experimental Protocol
This section provides a representative, step-by-step protocol for a two-part synthesis of a generic 6-(difluoromethoxy)benzothiazole.
CAUTION: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
Part A: Synthesis of 4-Amino-3-mercaptophenyl Difluoromethyl Ether
This protocol assumes the difluoromethoxylation of 4-amino-3-bromophenol, followed by introduction of the thiol group.
Step A1: O-Difluoromethylation of 4-Amino-3-bromophenol
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-amino-3-bromophenol (1.0 equiv), an appropriate photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and the difluoromethoxylating reagent (e.g., pyridinium salt, 1.5 equiv)[3].
-
Solvent: Add anhydrous, degassed solvent (e.g., DMF or DMSO).
-
Reaction: Stir the mixture at room temperature and irradiate with a blue LED lamp (approx. 450 nm).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield 4-amino-3-bromophenyl difluoromethyl ether.
Step A2: Thiol Introduction via Newman-Kwart Rearrangement (Example Route)
-
Thiocarbamate Formation: To a solution of the product from A1 (1.0 equiv) in DMF, add sodium hydride (1.2 equiv) at 0 °C. After 30 minutes, add dimethylthiocarbamoyl chloride (1.1 equiv) and allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water and extract with ethyl acetate. The organic layers are washed, dried, and concentrated. The crude O-aryl thiocarbamate is purified by chromatography.
-
Rearrangement: Heat the purified thiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C to induce the thermal rearrangement to the S-aryl thiocarbamate. Monitor by TLC.
-
Hydrolysis: Hydrolyze the resulting S-aryl thiocarbamate by heating with a strong base (e.g., KOH in ethanol/water) under reflux.
-
Isolation: After cooling, acidify the mixture with HCl to precipitate the target thiol, 4-amino-3-mercaptophenyl difluoromethyl ether. Filter, wash with water, and dry under vacuum. Use immediately in the next step.
Part B: Cyclocondensation to form 6-(Difluoromethoxy)-2-methylbenzothiazole
-
Setup: In a round-bottom flask, dissolve the crude thiol from Part A (1.0 equiv) in ethanol.
-
Reagent Addition: Add acetaldehyde (1.2 equiv).
-
Reaction: Stir the mixture at room temperature. A white precipitate of the intermediate benzothiazoline may form.
-
Oxidation: Add 30% hydrogen peroxide (2.0 equiv) dropwise while maintaining the temperature below 40 °C. Stir vigorously for 2-4 hours, allowing exposure to air to aid oxidation[6].
-
Monitoring: Monitor the reaction by TLC until the intermediate has been fully converted to the aromatic product.
-
Workup: Dilute the mixture with water and extract with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the final 6-(difluoromethoxy)-2-methylbenzothiazole.
References
-
Sperry, J. B. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Wang, L., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Scientist 9279. Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. [Link]
-
Kavitha, S., et al. A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Journal of Chemical Sciences. [Link]
-
Li, Y., et al. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
-
Al-Zoubi, R. M. Selective alkylation of aminophenols. ResearchGate. [Link]
-
Daugulis, O., & Zaitsev, V. G. Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters. [Link]
-
Khodaei, M. M., et al. An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. ResearchGate. [Link]
-
Hu, J., et al. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. [Link]
-
Molloy, J. J., et al. Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society. [Link]
-
Ngai, M.-Y., et al. Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters. [Link]
-
Daugulis, O., & Zaitsev, V. G. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. PubMed. [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. . [Link]
-
Dong, Z.-B., et al. Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Thieme Synthesis. [Link]
-
Shen, Q., et al. A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. [Link]
-
Mitchell, S. C. Aminophenols. ResearchGate. [Link]
-
Lee, K. N., & Akita, M. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research. [Link]
-
Hu, J., et al. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. PubMed. [Link]
-
Postigo, A. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]
-
Jayachandran, E., et al. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. [Link]
-
Baran, P. S., et al. A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]
-
Reddy, P. V. G., et al. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. [Link]
-
Postigo, A. Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]
-
Zhang, L., et al. A Difluoromethylation Reagent: Access to Difluoromethyl Arenes through Palladium Catalysis. Organic Letters. [Link]
-
University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. chem.rochester.edu. [Link]
-
Various Authors. Aminophenols - chemistry. Library Search. [Link]
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Technical Support Center: Purification Strategies for Fluorinated Benzothiazole Compounds
Welcome to the technical support center for the purification of fluorinated benzothiazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these unique and often biologically active molecules. The strategic incorporation of fluorine into the benzothiazole scaffold can dramatically alter a compound's physicochemical properties, presenting both opportunities and purification hurdles.
This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively. We will explore common issues and their solutions across various purification techniques, from foundational methods to advanced orthogonal strategies.
Section 1: Understanding the Impact of Fluorination on Purification
Before diving into specific techniques, it's crucial to understand why fluorinated benzothiazoles behave differently during purification. The high electronegativity and unique steric profile of fluorine introduce several key changes:
-
Altered Polarity and Lipophilicity: Fluorine's effect is not straightforward. A single fluorine atom can increase polarity, while a trifluoromethyl group often increases lipophilicity due to its larger molar volume.[1] This duality means that assumptions based on non-fluorinated analogs can be misleading.
-
Modified Intermolecular Interactions: The polarized C-F bond can engage in unique dipole-dipole interactions and may act as a weak hydrogen bond acceptor. These interactions influence how the molecule interacts with stationary phases in chromatography and how it orders itself in a crystal lattice.
-
Changes in Solubility: The altered polarity and crystal packing energies can significantly impact a compound's solubility in common organic solvents, making solvent selection for chromatography and recrystallization a critical, and often non-intuitive, step.
-
Potential for On-Column Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[2][3] While benzothiazoles are generally stable, highly functionalized or strained fluorinated derivatives may be susceptible.
Section 2: Troubleshooting Column Chromatography
Flash column chromatography on silica gel is the workhorse of purification in many labs. However, the unique properties of fluorinated benzothiazoles can lead to common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: My fluorinated benzothiazole is streaking badly on the TLC plate and the column, leading to poor separation. What's causing this and how can I fix it?
Answer:
This is a classic problem, often rooted in a few key issues:
-
Causality:
-
Strong Interaction with Silica: The benzothiazole core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface. This can lead to tailing. Fluorination can exacerbate this by altering the electronic properties of the ring system.
-
Inappropriate Solvent Polarity: If the eluent is not strong enough to effectively displace the compound from the silica, streaking will occur. Conversely, if the solvent is too polar, the compound may move too quickly with the solvent front, resulting in poor separation from impurities.
-
Sample Overload: Applying too much sample to the column is a common cause of streaking and poor resolution.
-
-
Troubleshooting & Solutions:
-
Modify the Mobile Phase:
-
For Basic Compounds: Add a small amount of a basic modifier to the eluent to suppress the interaction with acidic silanol groups. A common choice is triethylamine (0.1-1%). For highly basic compounds, using an eluent system with ammonium hydroxide in methanol/DCM can be effective.[4]
-
Optimize Solvent Strength: If the compound is streaking but has a low Rf, gradually increase the polarity of the eluent. If the Rf is too high, decrease the polarity.
-
-
Deactivate the Silica Gel: If basic modifiers are not sufficient or are incompatible with your compound, you can use deactivated silica gel. This can be done by pre-treating the silica with a solution of your eluent containing a modifier before packing the column.[2]
-
Change the Stationary Phase: If silica gel proves problematic, consider alternative stationary phases like alumina (neutral or basic) or florisil, which have different surface properties.[2]
-
Dry Loading vs. Wet Loading: If your compound has poor solubility in the starting eluent, it can lead to a broad application band and subsequent streaking. In such cases, a dry loading technique is preferable.
Protocol: Dry Loading a Sample for Column Chromatography
-
Dissolve the Sample: Dissolve your crude fluorinated benzothiazole in a minimal amount of a low-boiling point solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethyl acetate).
-
Adsorb onto Silica: Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Evaporate the Solvent: Gently swirl the slurry and remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.[5]
-
Load the Column: Carefully layer the silica-adsorbed sample onto the top of your pre-packed column.
-
Begin Elution: Gently add your mobile phase and begin the elution process.
-
-
Question: I'm observing new, unexpected spots on the TLC after running a column. Is my compound degrading on the silica gel?
Answer:
This is a valid concern, especially with novel or complex fluorinated heterocycles.
-
Causality:
-
Acid-Labile Functional Groups: The acidic nature of silica gel can catalyze the cleavage of acid-sensitive protecting groups (e.g., Boc, acetals) or other labile moieties on your molecule.
-
Silanol-Mediated Reactions: The silanol groups on the silica surface can sometimes act as nucleophiles or catalysts for degradation pathways.[3][6]
-
-
Troubleshooting & Solutions:
-
Perform a Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely unstable on silica.
-
Use Deactivated Silica or an Alternative Stationary Phase: As mentioned previously, deactivating the silica with a base or switching to a more inert stationary phase like alumina can mitigate degradation.
-
Work Quickly and at Lower Temperatures: If possible, run your column in a cold room to minimize the rate of any potential degradation reactions.
-
Visualization of the Chromatography Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
Section 3: Recrystallization Strategies
Recrystallization is a powerful and cost-effective method for achieving high purity, but success hinges on finding the right solvent system.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: I'm struggling to find a suitable single solvent for recrystallizing my fluorinated benzothiazole. What should I do?
Answer:
This is a common challenge, as fluorinated compounds can have unusual solubility profiles. A mixed-solvent system is often the solution.
-
Causality:
-
An ideal single recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[7] It can be difficult to find a solvent that meets both criteria perfectly.
-
Fluorination can make compounds either more or less soluble in a given solvent compared to their non-fluorinated analogs, making solvent choice unpredictable.
-
-
Troubleshooting & Solutions:
-
Employ a Binary Solvent System: This is the most common and effective solution. The goal is to find a pair of miscible solvents where your compound is highly soluble in one (the "soluble solvent") and poorly soluble in the other (the "anti-solvent").
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. A good starting point is to test solubility in common lab solvents like hexanes, ethyl acetate, acetone, ethanol, and water.
Protocol: Binary Solvent Recrystallization
-
Dissolve the Compound: In a flask, dissolve your crude fluorinated benzothiazole in the minimum amount of the hot "soluble solvent."
-
Add the Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolve: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
-
Cool Further: Once crystal formation appears complete at room temperature, place the flask in an ice bath to maximize the yield.
-
Isolate and Wash: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "anti-solvent" to remove any remaining soluble impurities.
-
Dry the Crystals: Dry the purified crystals under vacuum.
-
-
Question: My compound "oils out" instead of crystallizing. How can I prevent this?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly.
-
Causality:
-
The compound's solubility decreases so rapidly upon cooling that it surpasses the saturation point for crystallization and instead forms a supersaturated liquid phase.
-
-
Troubleshooting & Solutions:
-
Use a Lower-Boiling Point Solvent System: If possible, choose a solvent or solvent pair with a lower boiling point.
-
Increase the Amount of Solvent: Using a more dilute solution can sometimes prevent oiling out by slowing the rate at which supersaturation is achieved.
-
Slower Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Agitation: Gentle stirring during the cooling process can sometimes promote crystallization over oiling out.
-
Table 1: Illustrative Solvent Systems for Recrystallization
| Compound Characteristic | "Soluble" Solvent (High Polarity) | "Anti-Solvent" (Low Polarity) | Rationale |
| Moderately Polar Fluorinated Benzothiazole | Ethanol, Acetone, Ethyl Acetate | Hexanes, Heptane | Classic polar/non-polar pairing for many organic compounds. |
| More Polar Fluorinated Benzothiazole | Methanol, Isopropanol | Diethyl Ether, Toluene | Provides a different selectivity profile than alkane anti-solvents. |
| Poorly Soluble Fluorinated Benzothiazole | Dichloromethane (DCM), Tetrahydrofuran (THF) | Methanol, Hexanes | For compounds with low polarity that are difficult to dissolve. |
| Highly Polar/Ionic Fluorinated Benzothiazole | Water, Acetonitrile | Acetone, Isopropanol | Useful for salt forms or compounds with multiple polar functional groups. |
Section 4: Advanced & Orthogonal Purification Strategies
When a single purification technique is insufficient to achieve the desired purity, an orthogonal approach is necessary. This involves using a second technique that separates compounds based on a different mechanism.[9][10][11]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses supercritical CO₂ as the primary mobile phase, often with a polar co-solvent like methanol. It is considered a "green" alternative to normal-phase chromatography and is particularly well-suited for purifying chiral and some polar compounds.[9][12][13]
Question: When should I consider using SFC for my fluorinated benzothiazole?
Answer:
SFC can be an excellent choice in several scenarios:
-
Causality & Advantages:
-
Orthogonal Selectivity: SFC often provides a different separation profile compared to both normal-phase and reversed-phase HPLC, making it a strong orthogonal technique.
-
Speed and Efficiency: The low viscosity of supercritical fluids allows for faster flow rates and quicker separations.[12]
-
Solvent Reduction: SFC significantly reduces the consumption of organic solvents.
-
Thermally Labile Compounds: SFC typically operates at lower temperatures than GC, making it suitable for compounds that are not thermally stable.[12]
-
-
Method Development Considerations:
-
Column Screening: Start by screening a set of columns with different stationary phases (e.g., diol, 2-ethylpyridine, cyano).
-
Co-solvent Selection: Methanol is the most common co-solvent, but ethanol, isopropanol, or acetonitrile can provide different selectivities.
-
Additive Use: For basic compounds like benzothiazoles, adding a basic modifier (e.g., diethylamine) to the co-solvent can dramatically improve peak shape.
-
Backpressure and Temperature Tuning: These parameters can be adjusted to fine-tune retention and resolution.[5]
-
Visualization of an Orthogonal Purification Workflow
Caption: A typical workflow employing an orthogonal purification step for challenging mixtures.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a specialized technique that leverages the unique properties of highly fluorinated compounds. It uses a fluorous-modified silica gel that strongly retains compounds with a fluorous tag or sufficient fluorine content, while allowing non-fluorinated (organic) compounds to pass through.[14][15]
Question: My synthesis involves a fluorous-tagged reagent. How can I use F-SPE to purify my final product?
Answer:
F-SPE is the ideal technique for this scenario, offering a simple and efficient purification.
-
Causality & Principle:
-
Fluorous-modified silica has a high affinity for other fluorous molecules. This allows for a "catch and release" or "pass-through" purification strategy based on the presence or absence of a fluorous tag.
-
-
General Protocol (Pass-Through Mode for Non-Fluorous Product):
-
Condition the Cartridge: Pre-condition the F-SPE cartridge with a fluorophilic solvent (e.g., methanol or a methanol/water mixture).[14]
-
Load the Sample: Dissolve your crude reaction mixture in a suitable solvent (e.g., DMF, acetonitrile) and load it onto the cartridge.[14]
-
Elute the Non-Fluorous Compounds: Wash the cartridge with a "fluorophobic" solvent (e.g., 80:20 methanol/water). Your desired non-fluorous product will elute, while the fluorous-tagged reagent and byproducts will be retained.
-
Collect and Concentrate: Collect the fractions containing your product and concentrate them to yield the purified compound.
-
(Optional) Regenerate the Cartridge: The retained fluorous compounds can be washed off with a strong fluorophilic solvent like THF or perfluorohexane, allowing the cartridge to be reused.[16]
-
Section 5: Liquid-Liquid Extraction (LLE)
LLE is a fundamental workup and purification technique based on the differential solubility of a compound between two immiscible liquid phases. For fluorinated benzothiazoles, which are often basic, acid-base extraction is a powerful tool.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: How can I use LLE to separate my basic fluorinated benzothiazole from neutral organic impurities?
Answer:
This is an ideal application for an acid-base extraction.
-
Causality:
-
The basic nitrogen atom(s) in the benzothiazole ring system can be protonated by an aqueous acid.
-
The resulting salt is typically much more soluble in the aqueous phase than in the organic phase. Neutral organic impurities will remain in the organic layer.
-
-
Protocol: Acid-Base Extraction for a Basic Compound:
-
Dissolve the Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with an aqueous acid solution (e.g., 1M HCl). Your basic fluorinated benzothiazole will be protonated and move into the aqueous layer.
-
Separate the Layers: Drain the aqueous layer (containing your protonated product) into a separate flask. The organic layer, containing neutral impurities, can be discarded.
-
Basify the Aqueous Layer: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) until the solution is basic. This will deprotonate your compound, causing it to precipitate or form an oil.
-
Back-Extract: Extract the now-neutral product back into a fresh portion of organic solvent (e.g., ethyl acetate).
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
-
References
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Bradbury, R. H. (2018). Introduction to Medicinal Chemistry. Oxford University Press.
-
Berger, R., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1834-1842. [Link]
-
Selerity Technologies. (n.d.). THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 15(10), 1234. [Link]
-
Zhang, W., et al. (2009). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 65(40), 8259-8280. [Link]
- Hutchinson, J., et al. (1999). Process for the preparation of fluorinated heterocyclic compounds. U.S. Patent No. 5,859,255. Washington, DC: U.S.
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Kruk, M., & Jaroniec, M. (2001). Gas adsorption characterization of ordered organic− inorganic nanocomposite materials.
-
Jia, A., et al. (2019). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 53(11), 6197-6206. [Link]
-
UCT, Inc. (2020). Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances. LCGC International. [Link]
-
Di, L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 951-954. [Link]
-
Longdom Publishing. (n.d.). Development of Supercritical Fluid Chromatography Techniques. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
LCGC International. (2007). On-Column Sample Degradation. Retrieved from [Link]
-
Zhang, W. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of combinatorial chemistry, 9(5), 811-817. [Link]
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]
- Miller, D. A., et al. (2012). Optimizing the formulation of poorly water-soluble drugs. In Formulation Tools for Pharmaceutical Development (pp. 23-51). Wiley.
-
Royal Society of Chemistry. (2022). CHAPTER 9: Fluorinations Not Using Fluorine Gas. In Green and Sustainable Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2023). Molecules, 28(15), 5739. [Link]
-
Performance and Long Term Stability of Mesoporous Silica Membranes for Desalination. (2018). Membranes, 8(4), 107. [Link]
-
Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). RSC Medicinal Chemistry, 14(5), 825-849. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
- Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 113-120.
- De Klerck, K., et al. (2014). Generic chiral separation strategy for supercritical fluid chromatography.
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2019). Accounts of Chemical Research, 52(10), 2876-2886. [Link]
-
Almac. (n.d.). Key strategies central to overcoming poor API solubility. Retrieved from [Link]
-
Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes. (2016). ACS Applied Materials & Interfaces, 8(27), 17459-17467. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. (2014). Analytical Methods, 6(18), 7351-7357. [Link]
-
YouTube. (2013). -- Liquid-Liquid Extraction (separation) and drying agent OFFICIAL. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved from [Link]
-
High performance liquid chromatography of nucleic acids and the related compounds on a fluorinated silica gel column. (1985). Journal of Chromatography A, 319(3), 382-386. [Link]
-
Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. (2023). Indian Journal of Chemistry, 62(12), 1535-1542. [Link]
-
Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. (2020). New Journal of Chemistry, 44(33), 14107-14111. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
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Benzothiazole Synthesis Technical Support Center: A Guide to Byproduct Identification and Minimization
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we move beyond simple protocols to delve into the causality behind common synthetic challenges, offering expert-backed troubleshooting advice and detailed methodologies to enhance the purity and yield of your target benzothiazoles.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde is sluggish and giving a low yield. What are the likely causes?
A low yield can stem from several factors. Firstly, the purity of your 2-aminothiophenol is critical. This starting material is prone to oxidation, forming the disulfide 2,2'-dithiobis(aniline), which is unreactive in the desired condensation reaction.[1] Secondly, the reaction conditions may be suboptimal. While some benzothiazole syntheses proceed at room temperature, many require heating to drive the cyclization and dehydration steps efficiently.[2] The choice of catalyst is also crucial; an inappropriate or inactive catalyst will significantly hinder the reaction rate. Finally, the electronic nature of your substrates can play a role. For instance, aldehydes bearing electron-withdrawing groups can sometimes lead to higher yields.[1]
Q2: I'm observing a significant amount of a yellow, insoluble byproduct in my reaction mixture. What is it likely to be?
The most common yellow, often sparingly soluble, byproduct in benzothiazole synthesis is 2,2'-dithiobis(aniline), the disulfide dimer of your starting material, 2-aminothiophenol.[1] Its formation is due to the aerobic oxidation of the thiol group. This is particularly prevalent if the reaction is run in the presence of air for extended periods, or if the 2-aminothiophenol starting material has degraded upon storage.
Q3: My NMR analysis shows a species with signals corresponding to a non-aromatic C-H proton around 4.5-5.5 ppm, in addition to my desired benzothiazole. What is this impurity?
This is a classic sign of the presence of the benzothiazoline intermediate. The reaction between 2-aminothiophenol and an aldehyde or ketone first forms a benzothiazoline, which is then oxidized to the aromatic benzothiazole.[3] If the oxidation step is incomplete, you will have a mixture of the benzothiazoline and your final product. The proton attached to the C2 carbon of the benzothiazoline ring is responsible for the characteristic signal in the 4.5-5.5 ppm region of the 1H NMR spectrum.
Q4: I'm attempting a synthesis using a carboxylic acid and 2-aminothiophenol, but the reaction is not proceeding. What am I missing?
The direct condensation of a carboxylic acid with 2-aminothiophenol to form a benzothiazole requires the activation of the carboxylic acid. This is typically achieved using a condensing agent, such as polyphosphoric acid (PPA) or Lawesson's reagent, often at elevated temperatures.[4] Without an activating agent, the amide bond formation and subsequent cyclization will not occur to any significant extent.
Troubleshooting Guide: Byproduct Identification and Minimization
This section provides a more in-depth look at specific byproducts, their mechanisms of formation, and actionable strategies to minimize their presence in your reaction.
Byproduct 1: 2,2'-Dithiobis(aniline) - The Oxidation Problem
| Issue | Root Cause Analysis | Troubleshooting and Minimization Protocol |
| High levels of a yellow, insoluble byproduct. | The thiol group of 2-aminothiophenol is readily oxidized to a disulfide, especially in the presence of oxygen. This can be exacerbated by prolonged reaction times, elevated temperatures in the presence of air, or the use of old or improperly stored 2-aminothiophenol. | 1. Reagent Purity: Use freshly purchased or purified 2-aminothiophenol. If the reagent is old or discolored, consider purification by distillation under reduced pressure or recrystallization. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This is particularly important for reactions requiring long heating times.[1] 3. Degassing Solvents: Degas the reaction solvent prior to use by bubbling an inert gas through it or by using the freeze-pump-thaw method. |
Visualizing the Formation of 2,2'-Dithiobis(aniline):
Caption: Oxidation of 2-aminothiophenol to its disulfide byproduct.
Byproduct 2: Benzothiazoline - The Incomplete Oxidation Problem
| Issue | Root Cause Analysis | Troubleshooting and Minimization Protocol |
| Presence of a non-aromatic intermediate in the final product. | The final step in many benzothiazole syntheses is the oxidation of a benzothiazoline intermediate. Insufficient oxidant, a weak oxidant, or suboptimal reaction conditions can lead to incomplete conversion. | 1. Choice of Oxidant: The choice of oxidant is critical. Common oxidants include air, molecular oxygen, hydrogen peroxide, and DDQ.[5][6] The optimal oxidant will depend on the specific substrate. A comparative study of different oxidants may be necessary. 2. Stoichiometry of Oxidant: Ensure that the oxidant is used in the correct stoichiometric amount. For air or oxygen, vigorous stirring or bubbling may be required to ensure sufficient contact with the reaction mixture. 3. Extended Reaction Time/Increased Temperature: If the oxidation is sluggish, consider extending the reaction time or moderately increasing the temperature to facilitate complete conversion. Monitor the reaction by TLC to track the disappearance of the benzothiazoline spot. |
Visualizing the Main Reaction Pathway and Benzothiazoline Intermediate:
Caption: General reaction pathway for benzothiazole synthesis.
Byproduct 3: 2-Benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][4][5][7]thiadiazine - A Solvent-Dependent Side Reaction
| Issue | Root Cause Analysis | Troubleshooting and Minimization Protocol |
| Formation of an unexpected heterocyclic byproduct. | In some cases, particularly when using certain solvents like ethyl acetate, an alternative cyclization pathway can occur, leading to the formation of a dihydrobenzothiadiazine derivative instead of the desired benzothiazole.[4][7] This is a result of an intermolecular reaction involving the solvent or other species present. | 1. Solvent Screening: If this byproduct is observed, a change of solvent is the most effective solution. Solvents such as ethanol, methanol, or DMF are commonly used and less likely to participate in side reactions of this nature.[8] 2. Catalyst Choice: The use of a catalyst that specifically promotes the desired intramolecular cyclization can also suppress this side reaction. For example, molecular iodine is known to mediate the desired oxidative cyclization effectively.[4] |
Visualizing the Divergent Reaction Pathways:
Caption: Solvent-dependent formation of byproducts.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles from Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Reagent Addition: Add 2-aminothiophenol (1.0 mmol) to the solution.
-
Catalyst/Oxidant Addition: Introduce the chosen catalyst/oxidant system. For example, a catalytic amount of iodine or a mixture of H2O2/HCl can be used.[7]
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[3]
Protocol 2: Purification of Benzothiazoles by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Loading and Elution: Carefully load the silica gel with the adsorbed product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Byproduct | Common Cause(s) | Key Prevention Strategy | Recommended Analytical Detection |
| 2,2'-Dithiobis(aniline) | Oxidation of 2-aminothiophenol | Use of fresh reagent, inert atmosphere | TLC, 1H NMR |
| Benzothiazoline | Incomplete oxidation of intermediate | Choice and stoichiometry of oxidant | 1H NMR (signal at ~4.5-5.5 ppm) |
| Dihydrobenzothiadiazine | Solvent-mediated side reaction | Change of solvent (e.g., to ethanol) | LC-MS, 1H NMR |
References
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024-01-30). Chemistry.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2025-10-16). Molecules.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024-01-30). Chemistry.
-
Molecular Iodine Promoted Divergent Synthesis of Benzimidazoles, Benzothiazoles, and 2-Benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][4][5][9]thiadiazines. The Journal of Organic Chemistry.
- US4755608A - Preparation of 2,2'-dithiobis(benzothiazole) in an acidic aqueous reacting medium.
- Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (2025-08-06).
- Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. (2009-03-04).
- Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2- nitrophenyl)-disulfides. ChemRxiv.
- Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. (2021-09-01). Journal of Biomolecular Structure and Dynamics.
- Benzothiazole synthesis. Organic Chemistry Portal.
- A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. (2023-04-04).
- Troubleshooting guide for the synthesis of benzothiazole deriv
- The Multifaceted Role of 2,2'-Dithiobis(benzothiazole) in Green Chemistry, Photochemical Dynamics, and Antitumor Activity. (2024-02-18). ChemicalBook.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024-06-11). Molecules.
- Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols. Benchchem.
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022-03-25). Molecules.
- Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. (2025-04-10).
- Solvent- and catalyst-free synthesis of 2-aryl(heteroaryl)-substituted benzothiazoles. (2025-08-10).
- Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
- Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. (2014-02-07). Organic & Biomolecular Chemistry.
- Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water. (2025-08-07).
- SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIV
- Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Organic Chemistry Portal.
- Synthesis and various biological activities of benzothiazole derivative: A review. (2023-09-02). GSC Biological and Pharmaceutical Sciences.
- Column Chromatography for Terpenoids and Flavonoids. (2012-03-16). InTech.
- CN103073522A - Synthesis method of 2,2' -biazoyl-di (3-ethyl-benzothiazole-6-sulfonic acid) diammonium salt.
Sources
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in Biological Screening
Welcome to the technical support center for biological screening. As a Senior Application Scientist, I've designed this guide to help you navigate the complexities of screening novel compounds. This resource is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls and unexpected results encountered in the lab. My goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to design robust, self-validating experiments.
Section 1: Assay Performance & Variability
High variability and poor assay statistics can obscure real hits and lead to chasing false positives. This section addresses the foundational elements of a reliable screening assay.
Q1: My assay has a low Z'-factor (<0.5). What are the likely causes and how can I improve it?
A1: A Z'-factor below 0.5 indicates that the separation between your positive and negative controls is not large enough compared to the variability of the data, making it difficult to confidently identify hits.[1][2][3]
Underlying Causality: The Z'-factor is a measure of the statistical effect size of your assay.[4] It is calculated based on the means and standard deviations of your positive and negative controls. A low Z'-factor can result from either a small dynamic range (the difference between the control means) or high data variability (large standard deviations).[2]
Troubleshooting Protocol:
-
Assess Control Performance:
-
Positive Control: Is your positive control consistently producing a strong signal? If not, consider if the concentration is optimal or if it has degraded.
-
Negative Control: Is the negative control (e.g., DMSO vehicle) providing a stable, low-level signal? Drifting in the negative control can increase variability.
-
-
Evaluate Reagent Stability and Handling:
-
Optimize Incubation Times and Concentrations:
-
Incubation Time: The signal window may be optimal at a specific time point. Perform a time-course experiment to determine when the difference between positive and negative controls is maximal.
-
Reagent Concentration: Sub-optimal concentrations of enzymes, substrates, or antibodies can lead to a reduced signal. Titrate these reagents to find the optimal concentration for your assay.
-
-
Review Plate Reader Settings:
Q2: I'm observing significant variability between replicate wells. What are the common sources of this random error?
A2: High variability between replicates, often measured by the coefficient of variation (%CV), can mask real compound effects. This is typically due to random errors in your experimental workflow.[8][9]
Underlying Causality: Random errors are unpredictable fluctuations in measurements.[9] In a microplate-based assay, these can be introduced at multiple steps, from cell seeding to final signal reading.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for high replicate variability.
Detailed Steps:
-
Pipetting Technique: Inconsistent pipetting is a major source of error.[6] Ensure pipettes are calibrated and that your technique is consistent, especially regarding aspiration speed and tip immersion depth. Avoid introducing air bubbles into the wells.[5]
-
Reagent and Cell Suspension Homogeneity:
-
Thoroughly mix all reagent stocks before use.
-
For cell-based assays, ensure cells are evenly suspended before and during plating to avoid clumps and ensure a uniform monolayer.
-
-
Plate Washing (if applicable): In assays like ELISAs, insufficient or overly vigorous washing can introduce variability.[6] Use an automated plate washer if possible and ensure all wells are washed equally.
Q3: My data shows a distinct pattern, with the outer wells of the microplate behaving differently from the inner wells. What is this "edge effect" and how can I prevent it?
A3: The "edge effect" is a systematic error where wells on the periphery of a microplate show different results from those in the center.[10][11] This is a well-documented phenomenon that can significantly bias your results.
Underlying Causality: The primary cause of the edge effect is differential evaporation rates across the plate.[12][11] The outer wells are more exposed to the external environment, leading to faster evaporation of media or buffer. This can concentrate salts and other components, affecting cell health or enzyme activity.[12][11] Temperature gradients across the plate can also contribute.[12]
Mitigation Strategies:
| Strategy | Description | Rationale |
| Use a Humidified Environment | Ensure the incubator has a properly filled water pan. For long incubations, placing the plate in a secondary container with a damp cloth can help. | This increases the local humidity around the plate, reducing the evaporation gradient between the outer and inner wells. |
| Fill Outer Wells with Sterile Liquid | Do not use the outermost rows and columns for experimental samples. Instead, fill them with sterile water, PBS, or media.[12] | This creates a buffer zone, where the outer wells "sacrifice" their liquid to evaporation, protecting the inner experimental wells. |
| Pre-incubation at Room Temperature | For cell-based assays, let the newly seeded plate sit at room temperature for about an hour before moving it to the 37°C incubator. | This allows cells to settle and attach more evenly before temperature gradients can influence their distribution. |
| Use Specialized Plates | Some manufacturers offer plates with moats or other features designed to minimize evaporation from the outer wells. | These are engineered solutions to directly combat the primary cause of the edge effect. |
Section 2: Identifying False Positives and Assay Interference
False positives are compounds that appear active in an assay but do not have a genuine interaction with the biological target.[13] They are a significant drain on resources, and identifying them early is crucial.[14][15]
Q4: I have a list of initial "hits" from my primary screen. How do I differentiate true hits from false positives?
A4: Differentiating true hits requires a systematic process of hit confirmation and validation. A single-point primary screen is just the beginning; you must eliminate compounds that interfere with the assay technology itself.[13][16]
Underlying Causality: Many compounds can interfere with assay readouts through mechanisms unrelated to the target.[15][17][18] These include compound auto-fluorescence, light scattering, or non-specific chemical reactivity.[17] Compound aggregation is another common cause of non-specific inhibition.[13]
Hit Validation Workflow:
-
Hit Confirmation: Re-test the initial hits from a fresh sample of the compound to ensure the activity is reproducible.
-
Dose-Response Curves: Test the confirmed hits over a range of concentrations (typically 6-7 points) to establish a dose-response relationship.[19] True hits will generally show a sigmoidal curve, while many false positives will have an irregular or flat response.
-
Orthogonal Assays: Test the hits in a secondary assay that measures the same biological endpoint but uses a different technology.[13] For example, if your primary screen was a fluorescence-based assay, an orthogonal assay might use luminescence or absorbance. This helps to eliminate compounds that specifically interfere with the primary assay's detection method.
-
Counter-Screens: These are designed to identify specific types of assay interference.
-
No-Target Control: Run the assay without the biological target (e.g., no enzyme or no cells). A compound that still shows a signal is likely interfering with the assay components.
-
Promiscuity Screens: Test hits against unrelated targets to check for non-specific activity.
-
Diagram of Assay Interference Mechanisms
Sources
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
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- 11. m.youtube.com [m.youtube.com]
- 12. The edge effect in microplate assays [wakoautomation.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. tandfonline.com [tandfonline.com]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Method Development for Scaling Up the Synthesis of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the synthetic pathway, addressing common challenges through a practical troubleshooting framework. Our goal is to equip you with the causal understanding needed to navigate the complexities of this multi-step synthesis, ensuring reproducibility, scalability, and high purity of the final product.
Synthetic Strategy & Core Challenges
The synthesis of this compound is a multi-step process that requires careful control over each transformation. The most logical and commonly employed retrosynthetic approach involves the formation of the key intermediate, 4,5-Bis(difluoromethoxy)-1,2-phenylenediamine , followed by a cyclization reaction to construct the 2-aminobenzothiazole core.
The primary challenges in this synthesis, particularly during scale-up, are:
-
Efficient and safe introduction of the difluoromethoxy groups.
-
Regiocontrolled dinitration of the aromatic core without forming unwanted isomers.
-
Complete reduction of the dinitro intermediate, which can be sensitive.
-
High-yield cyclization to the final product while avoiding side reactions and ensuring the purity of the air-sensitive diamine precursor.[1]
Caption: Retrosynthetic analysis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis.
Q1: What is the most critical intermediate in this synthesis, and why? A1: The most critical intermediate is 4,5-Bis(difluoromethoxy)-1,2-phenylenediamine . Its purity is paramount for the success of the final cyclization step. Phenylenediamines are notoriously susceptible to air oxidation, which can lead to colored impurities and the formation of complex byproducts, complicating purification and lowering the yield of the target molecule.[1] It is often recommended to use this intermediate immediately after preparation or store it rigorously under an inert atmosphere.
Q2: My difluoromethoxylation reaction on catechol is sluggish and gives low yields. What should I investigate? A2: Low efficiency in difluoromethoxylation is a common issue. Key factors to investigate are:
-
Reagent Choice: While classical methods use chlorodifluoromethane (ClCHF₂), modern approaches often employ reagents like TMSCF₂H (difluoromethyltrimethylsilane) which can be more effective under milder conditions.[2]
-
Base and Solvent System: The choice of base (e.g., NaOH, K₂CO₃) and solvent (e.g., DMF, DMSO) is crucial. The reaction often requires a polar aprotic solvent to facilitate the nucleophilic attack.
-
Reaction Conditions: Ensure the reaction is run under sufficient pressure and temperature if using gaseous reagents like ClCHF₂. Monitoring by GC or TLC is essential to determine the optimal reaction time and prevent decomposition.[3]
Q3: I'm observing the formation of multiple isomers during the dinitration of 1,2-bis(difluoromethoxy)benzene. How can I improve regioselectivity? A3: The difluoromethoxy group (-OCHF₂) is ortho-, para-directing but also deactivating compared to a methoxy group. To achieve selective nitration at the 4 and 5 positions, precise control of reaction conditions is vital.
-
Temperature Control: This is the most critical parameter. Run the reaction at a low temperature (e.g., 0-5 °C) and add the nitrating agent dropwise to control the exotherm.[4]
-
Nitrating Agent: A standard mixture of fuming nitric acid in concentrated sulfuric acid is typically effective. The role of sulfuric acid is to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the ring.
-
Reaction Time: Over-extending the reaction time can lead to the formation of undesired isomers or decomposition. Monitor the reaction closely using HPLC or TLC.
Q4: The final cyclization to the 2-aminobenzothiazole is not clean. What are the likely causes? A4: An unclean cyclization reaction typically points to one of two sources: impure starting material or suboptimal reaction conditions.
-
Diamine Purity: As mentioned in A1, oxidized 4,5-Bis(difluoromethoxy)-1,2-phenylenediamine is a primary culprit. Purify the diamine immediately before use (e.g., by recrystallization or a quick column plug) and run the reaction under an inert atmosphere (N₂ or Ar).
-
Cyclization Method: The reaction of the diamine with thiourea or its derivatives can be sensitive to temperature and catalysts.[5] An alternative, widely used method for forming 2-aminobenzothiazoles is the reaction of an aniline derivative with ammonium thiocyanate and an oxidizing agent like bromine.[6] If you are starting from the diamine, reacting with potassium thiocyanate in the presence of an acid is a common route.[7] Experimenting with different thiourea surrogates or catalysts may be necessary.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during synthesis and scale-up.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Overall Yield | 1. Incomplete reaction in one or more steps.2. Degradation of intermediates (especially the diamine).3. Mechanical losses during workup and purification. | 1. Optimize Each Step: Use TLC or HPLC to monitor each reaction to completion. Do not proceed to the next step with significant amounts of starting material remaining.[1]2. Inert Atmosphere: Handle the 4,5-Bis(difluoromethoxy)-1,2-phenylenediamine intermediate under nitrogen or argon to prevent oxidative degradation.[1]3. Extraction/Crystallization Optimization: Review solvent choices for extractions to ensure good partitioning. For crystallization, perform solubility studies to select a solvent system that provides high recovery. |
| Product is Dark/Colored and Difficult to Purify | 1. Oxidation of the phenylenediamine intermediate.2. Formation of polymeric byproducts during cyclization.3. Residual acid or base from previous steps catalyzing degradation. | 1. Diamine Purification: Consider a pre-purification step like passing a solution of the crude diamine through a short plug of silica or activated carbon before the cyclization.2. Control Cyclization Temperature: Run the reaction at the lowest effective temperature. Elevated temperatures can promote side reactions.[1]3. Neutralize and Wash: Ensure all intermediates are properly neutralized and washed to remove any residual reagents before proceeding to the next step. |
| Inconsistent Yields on Scale-Up | 1. Poor heat transfer leading to localized "hot spots" and side reactions.2. Inefficient mixing causing concentration gradients.3. Phase separation issues during aqueous workup at larger volumes. | 1. Control Exotherms: For exothermic steps like nitration, ensure the reactor has adequate cooling capacity. The rate of addition of reagents must be controlled based on the internal temperature, not just time.2. Agitation Study: Ensure the stirrer speed and design are adequate for the vessel size to maintain a homogenous mixture.3. Workup Protocol Review: Allow adequate time for layers to separate. The use of brine washes can help break up emulsions. |
| Final Product Fails Purity Specs (e.g., by HPLC) | 1. Incomplete removal of structurally similar byproducts.2. Product instability on silica gel during chromatography.3. Co-crystallization of impurities. | 1. Alternative Purification: If column chromatography is ineffective, explore recrystallization from different solvent systems. A multi-solvent system (e.g., ethanol/water, DCM/hexane) can be effective.2. Alternative Stationary Phase: Some aminobenzothiazoles can be sensitive to acidic silica gel. Consider using neutral alumina or a different purification method.[1]3. Recrystallization Optimization: Cool the crystallization mixture slowly to promote the formation of pure crystals. A final wash of the filtered solid with a cold, non-dissolving solvent can remove surface impurities. |
Key Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for your specific laboratory or scale-up equipment.
Protocol 1: Synthesis of 1,2-Bis(difluoromethoxy)-4,5-dinitrobenzene
-
Difluoromethoxylation: In a suitable pressure-rated reactor, dissolve catechol (1.0 eq) in a polar aprotic solvent like DMF. Add a strong base such as sodium hydroxide (2.5 eq). Seal the reactor and carefully introduce chlorodifluoromethane (ClCHF₂) gas, maintaining the internal temperature. The reaction progress should be monitored by GC-MS. Upon completion, vent the excess gas, and perform an aqueous workup to isolate the crude 1,2-bis(difluoromethoxy)benzene.
-
Dinitration: Cool a flask containing concentrated sulfuric acid to 0 °C. Add the 1,2-bis(difluoromethoxy)benzene (1.0 eq) slowly, keeping the temperature below 10 °C. In a separate flask, prepare a mixture of fuming nitric acid (2.2 eq) and concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 5 °C.[4] Stir at 0-5 °C for 2-4 hours, monitoring by TLC/HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the dinitro product. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
Reduction: In a hydrogenation vessel, dissolve the 1,2-Bis(difluoromethoxy)-4,5-dinitrobenzene (1.0 eq) in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5 mol%).[3] Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Isolation of Diamine: Filter the reaction mixture through a pad of celite to remove the catalyst. Crucially, perform this and subsequent steps under an inert atmosphere. Concentrate the filtrate under reduced pressure to obtain the crude 4,5-Bis(difluoromethoxy)-1,2-phenylenediamine. Use this intermediate immediately.
-
Cyclization: Dissolve the crude diamine (1.0 eq) and potassium thiocyanate (1.1 eq) in glacial acetic acid. Add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature. Stir for several hours until TLC indicates the formation of the product.
-
Work-up and Purification: Pour the reaction mixture into water and neutralize with a base (e.g., NaOH solution) to precipitate the crude product.[6] Filter the solid, wash with water, and dry. Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Scale-Up Troubleshooting Workflow
When scaling up, a systematic approach to troubleshooting is essential. The following decision tree illustrates a typical workflow for addressing a common scale-up problem: low yield in the cyclization step.
Caption: Decision tree for troubleshooting low yield during scale-up.
References
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, DOI:10.1039/D1CS00360G. Available at: [Link]
- Hoechst Aktiengesellschaft. (1994). Process for the preparation of 2-aminobenzothiazoles. US Patent 5,374,737A.
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ResearchGate. (2025). Condensation–cyclization reaction for one - pot synthesis of 1,3-thiazolidin-4-one derivatives by poly( p -phenylenediamine) grafted on LDHs as a catalyst with green tool. Available at: [Link]
- Dalian University of Technology. (2010). A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole. CN Patent 101857579A.
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MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]
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Hassan, N. I., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. Available at: [Link]
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Université catholique de Louvain. (2011). 2-Aminobenzothiazole derivatives. Available at: [Link]
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National Institutes of Health. (2025). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. Available at: [Link]
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ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available at: [Link]
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Zala, R. V., & Upadhyay, S. V. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences, 9(1), 199-205. Available at: [Link]
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ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
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Perin, N., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1784–1815. Available at: [Link]
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Nottingham ePrints. The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Available at: [Link]
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National Institutes of Health. (2014). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 47(11), 3439–3450. Available at: [Link]
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National Institutes of Health. (2008). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 13(5), 1017–1024. Available at: [Link]
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Reddy, D. R. S., et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(2), 110-114. Available at: [Link]
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ResearchGate. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Available at: [Link]
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National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(1), 19. Available at: [Link]
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RJPN. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Available at: [Link]
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ResearchGate. (2025). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. Available at: [Link]
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American Chemical Society. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Available at: [Link]
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RSC Publishing. (2015). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. Available at: [Link]
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ResearchGate. (2025). Recent Advances in Difluoromethylation Reaction. Available at: [Link]
- Zambon Spa. (1992). Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. US Patent 5,142,093A.
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International Journal of Pharmacy & Life Sciences. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF SOME FUSED IMINO PYRIMIDO BENZOTHIAZOLE DERIVATIVES. Available at: [Link]
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World Journal of Pharmaceutical Research. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Available at: [Link]
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Validation & Comparative
A Comparative In Vitro Analysis of the Anticancer Potential of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
This guide provides a comprehensive framework for validating the in vitro anticancer activity of the novel compound, 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine. We will objectively compare its performance against established chemotherapeutic agents, Doxorubicin and Paclitaxel, using a panel of human cancer cell lines. The experimental designs and data presented herein are intended to serve as a robust starting point for researchers in oncology and drug development.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable anticancer effects.[1] These compounds can act through diverse mechanisms, such as the inhibition of protein kinases, topoisomerase, and tubulin polymerization, making them a fertile ground for the discovery of new therapeutic agents.[2] The subject of this guide, this compound, is a novel entity whose anticancer potential warrants systematic investigation. This guide outlines the critical experiments required to elucidate its cytotoxic and cytostatic effects, providing a direct comparison with standard-of-care agents to contextualize its potential efficacy.
Comparative Framework: The Compound and Its Benchmarks
A meaningful evaluation of a novel compound requires comparison against well-characterized agents. For this guide, we have selected two widely used chemotherapy drugs with distinct mechanisms of action:
-
Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, preventing replication and leading to cell death.[3] It is known for its broad-spectrum activity against various cancers.
-
Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
The selection of these agents provides a high bar for comparison and helps to elucidate the potential mechanistic pathways of our test compound.
Experimental Validation: A Multi-faceted Approach
To comprehensively assess the anticancer activity of this compound, a trio of well-established in vitro assays will be employed. These assays, when used in concert, provide a holistic view of the compound's effect on cancer cell viability, proliferation, and mechanism of cell death.[4]
Experimental Workflow
The overall workflow for the validation process is depicted below. This systematic approach ensures that each step logically follows the last, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A streamlined workflow for the in vitro validation of anticancer compounds.
Cell Viability Assessment: The MTT/MTS Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a reliable, colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6]
Principle of the MTT Assay
Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.[8]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound, Doxorubicin, and Paclitaxel in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control, typically 0.1% DMSO) and wells with medium only (blank control).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Comparative Data: IC₅₀ Values (µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | 5.2 | 8.7 | 6.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Paclitaxel | 0.05 | 0.08 | 0.06 |
Interpretation: The hypothetical data in the table suggests that this compound exhibits moderate cytotoxic activity against all three cell lines. While its potency is lower than that of the standard chemotherapeutic agents Doxorubicin and Paclitaxel, these IC₅₀ values are within a range that justifies further investigation into its mechanism of action.
Apoptosis Induction: Annexin V/PI Staining
To determine whether the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) assay is performed.[9] This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Principle of Annexin V/PI Staining
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[12] Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.
Comparative Data: Apoptosis Induction (% of Total Cells)
| Treatment (at IC₅₀) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells |
| Vehicle Control | 2.1% | 1.5% | 3.6% |
| This compound | 25.8% | 15.3% | 41.1% |
| Doxorubicin | 18.9% | 28.4% | 47.3% |
| Paclitaxel | 30.5% | 12.1% | 42.6% |
Interpretation: The data indicates that this compound is a potent inducer of apoptosis, with a significant increase in both early and late apoptotic cell populations compared to the control. The total percentage of apoptotic cells is comparable to that induced by Paclitaxel, suggesting a robust pro-apoptotic mechanism.
Cell Cycle Analysis: Propidium Iodide Staining
To investigate whether the compound affects cell cycle progression, flow cytometry analysis with propidium iodide staining is employed. This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Principle of Cell Cycle Analysis
Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.
-
Cells in the G0/G1 phase have a normal (2N) amount of DNA.
-
Cells in the S phase are actively replicating their DNA and have a DNA content between 2N and 4N.
-
Cells in the G2/M phase have a doubled (4N) amount of DNA.
An accumulation of cells in a particular phase suggests that the compound interferes with the molecular machinery governing that stage of the cell cycle.[14]
Detailed Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Comparative Data: Cell Cycle Distribution (%)
| Treatment (at IC₅₀) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 55.2% | 28.3% | 16.5% |
| This compound | 68.9% | 15.1% | 16.0% |
| Doxorubicin | 45.1% | 20.5% | 34.4% |
| Paclitaxel | 15.7% | 10.3% | 74.0% |
Interpretation: Treatment with this compound resulted in a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the S phase population. This suggests that the compound may induce cell cycle arrest at the G1/S checkpoint. This mechanism is distinct from both Doxorubicin (G2/M arrest) and Paclitaxel (strong G2/M arrest).
Proposed Mechanism of Action & Signaling Pathway
Based on the collective data, this compound appears to exert its anticancer effects by inducing G1 cell cycle arrest and subsequent apoptosis. Many benzothiazole derivatives are known to target key signaling pathways involved in cell proliferation and survival.[15] A plausible hypothesis is that this compound inhibits upstream kinases, such as those in the PI3K/AKT pathway, which are critical for the G1 to S phase transition.
Caption: Hypothetical signaling pathway targeted by the benzothiazole compound.
This proposed mechanism, where inhibition of the AKT pathway leads to decreased Cyclin D expression and stabilization of pro-apoptotic proteins, is consistent with the observed G1 arrest and apoptosis induction. Further experiments, such as Western blotting for key pathway proteins (p-AKT, Cyclin D1, p-Rb), would be necessary to validate this hypothesis.
Conclusion and Future Directions
The in vitro data presented in this guide positions this compound as a promising anticancer candidate with a distinct mechanism of action compared to conventional chemotherapeutics. Its ability to induce G1 phase cell cycle arrest and apoptosis warrants further investigation.
Future studies should focus on:
-
Target Identification: Elucidating the specific molecular target(s) of the compound.
-
Broader Screening: Testing its efficacy against a wider panel of cancer cell lines, including drug-resistant models.
-
In Vivo Studies: Evaluating its therapeutic efficacy and toxicity in preclinical animal models.[16]
By following a systematic and comparative approach, the full therapeutic potential of this novel benzothiazole derivative can be thoroughly assessed.
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Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]
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Title: Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives Source: PubMed URL: [Link]
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Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]
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A Predictive Comparative Analysis of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine as a Putative Kinase Inhibitor
A Technical Guide for Researchers in Drug Discovery
Disclaimer: This guide presents a predictive comparative analysis of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine. As of the latest literature review, no direct experimental data on the synthesis or biological activity of this specific compound is publicly available. The analysis herein is based on established structure-activity relationships of structurally related benzothiazole derivatives and is intended to provide a scientifically grounded perspective on its potential as a kinase inhibitor.
Introduction: The Benzothiazole Scaffold in Kinase Inhibition
The benzothiazole core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] In the realm of oncology, benzothiazole derivatives have emerged as a promising class of kinase inhibitors, targeting key enzymes that drive tumor growth, proliferation, and angiogenesis.[2] Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the benzothiazole scaffold offers a versatile platform for the design of novel therapeutics. This guide provides a comparative study of the hypothetical compound this compound against known kinase inhibitors, leveraging data from structurally analogous compounds to predict its potential efficacy and target profile.
Profile of this compound: A Predictive Outlook
While direct experimental data for this compound is not available, we can infer its potential properties based on the known structure-activity relationships (SAR) of related benzothiazole-based kinase inhibitors. The 2-amino group is a common feature in many active benzothiazole kinase inhibitors, often serving as a key interaction point within the kinase ATP-binding pocket. The substitutions at the 5 and 6 positions of the benzo ring are known to significantly influence potency and selectivity. The difluoromethoxy groups are of particular interest due to their ability to act as bioisosteres of methoxy or hydroxyl groups, potentially improving metabolic stability and cell permeability while also modulating electronic properties that can impact target binding.
Proposed Synthesis
A plausible synthetic route to this compound would likely follow established methods for the synthesis of 2-aminobenzothiazoles.[1] A common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium like acetic acid.[1]
Conceptual Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Comparative Analysis with Known Kinase Inhibitors
To contextualize the potential of this compound, we will compare it with known benzothiazole-based kinase inhibitors and clinically approved drugs that target similar pathways. The primary targets for many benzothiazole inhibitors are receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as intracellular kinases like Phosphoinositide 3-kinase (PI3K).
Benchmarking Against Established Inhibitors
For this comparative analysis, we have selected the following well-characterized kinase inhibitors:
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, known to inhibit VEGFR-2, PDGFR, and Raf kinases.[3][4]
-
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[5]
-
Quizartinib: A potent and selective FLT3 inhibitor containing a benzothiazole moiety, approved for acute myeloid leukemia.[2][6]
The following table summarizes the inhibitory activities (IC50 values) of selected benzothiazole derivatives from the literature and the benchmark inhibitors against key kinases.
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Hypothetical Compound | |||
| This compound | VEGFR-2, EGFR, PI3K | Predicted Potent | - |
| Benzothiazole Derivatives | |||
| Benzothiazole-urea derivative | VEGFR-2 | 14 | |
| Benzothiazole-urea derivative | EGFR | 860 | |
| Benzothiazole derivative 11 | PI3Kβ | 20 | [7] |
| Benchmark Inhibitors | |||
| Sorafenib | VEGFR-2 | 90 | [3][4] |
| Erlotinib | EGFR | 7 - 1185 (cell-dependent) | [5] |
| Quizartinib | FLT3 | 0.56 (cell-based) |
Based on the potent activity of other 5,6-substituted benzothiazoles, it is plausible that this compound could exhibit significant inhibitory activity against one or more of these kinases. The electron-withdrawing nature of the difluoromethoxy groups might influence the binding affinity and selectivity profile compared to methoxy- or chloro-substituted analogs.
Key Signaling Pathways
The following diagrams illustrate the signaling pathways commonly targeted by the kinase inhibitors discussed in this guide.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.[7][8][9][10]
EGFR Signaling Pathway
Caption: Overview of the EGFR signaling network in cancer cells.[11][12][13][14][15][16]
Experimental Protocols for Evaluation
To empirically determine the kinase inhibitory potential of a novel compound like this compound, a series of in vitro and cell-based assays would be required.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound (e.g., this compound) in a suitable kinase buffer. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[17][18]
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[17][18]
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method to assess the effect of a compound on cell viability and proliferation.[19][20][21]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate at a predetermined density and allow them to adhere overnight.[19][20]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[20][22]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[19][20][22]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.
Conclusion
While the kinase inhibitory profile of this compound remains to be experimentally determined, this predictive comparative analysis, based on the extensive literature on related benzothiazole derivatives, suggests that it is a promising candidate for investigation. The presence of the 2-amino group and the unique difluoromethoxy substituents at the 5 and 6 positions could confer potent and potentially selective inhibitory activity against key oncogenic kinases such as VEGFR-2, EGFR, or PI3K. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of its biological activity. Further synthesis and rigorous biological evaluation of this compound are warranted to fully elucidate its therapeutic potential in the field of cancer drug discovery.
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Validating the Mechanism of Action of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, comparative framework for validating the mechanism of action of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine , a member of the versatile 2-aminobenzothiazole class of compounds. Drawing upon established principles of drug discovery and insights from structurally related molecules, we will explore potential therapeutic targets and outline a comprehensive experimental strategy for their validation.
Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anticonvulsant properties.[1][2] This structural motif's versatility suggests that substitutions on the benzothiazole ring can significantly influence its pharmacological profile. While the specific mechanism of action for this compound is not yet fully elucidated in publicly available literature, the known activities of structurally similar compounds provide a strong foundation for forming and testing mechanistic hypotheses.
Based on existing research into related molecules, we can postulate several potential mechanisms of action for this compound that warrant experimental investigation.
Postulated Mechanisms of Action and Comparative Landscape
Given the data on related compounds, two primary signaling pathways emerge as high-probability targets for this compound: antagonism of excitatory amino acid neurotransmission and inhibition of receptor tyrosine kinases.
Hypothesis 1: Antagonism of Excitatory Amino Acid (EAA) Neurotransmission
A structurally analogous compound, 2-amino-6-trifluoromethoxy benzothiazole, has been shown to exhibit anticonvulsant properties, suggesting it may act as an antagonist of excitatory amino acid neurotransmission.[3][4] This provides a compelling starting point for our investigation.
-
Comparative Alternatives:
-
Riluzole: A well-characterized drug that also contains a 2-aminobenzothiazole core and is known to modulate glutamate neurotransmission.
-
NMDA and AMPA Receptor Antagonists: Specific antagonists for these glutamate receptors can serve as positive controls in functional assays.
-
Hypothesis 2: Inhibition of Receptor Tyrosine Kinases (RTKs)
Several 2-aminobenzothiazole derivatives have been identified as inhibitors of receptor tyrosine kinases, such as c-Met, which are often dysregulated in cancer.[1] The difluoromethoxy substitutions on the benzene ring of our lead compound may confer specific interactions within the ATP-binding pocket of certain kinases.
-
Comparative Alternatives:
-
Crizotinib: A known c-Met inhibitor.
-
Other pan-kinase or specific RTK inhibitors: Depending on the initial screening results, a broader or more focused panel of inhibitors can be used for comparison.
-
A Phased Experimental Approach to Mechanism of Action Validation
A robust validation strategy should be multi-pronged, progressing from broad, high-throughput screening to specific, target-engagement and functional assays. This iterative process allows for the refinement of hypotheses and the confident identification of the compound's true mechanism of action.
Caption: A phased workflow for validating the mechanism of action.
Phase 1: Initial Target Identification and Phenotypic Screening
The initial phase aims to narrow down the potential targets and observe the compound's effects in relevant biological systems.
This method aims to physically isolate the protein targets that bind to the compound of interest.[5]
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads).
-
Cell Lysate Incubation: Incubate the immobilized compound with cell lysates from relevant cell lines (e.g., neuronal cells for EAA hypothesis, cancer cell lines with known RTK profiles).
-
Washing and Elution: Wash away non-specifically bound proteins and elute the proteins that specifically bind to the compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
DARTS is an alternative method that does not require compound modification. It identifies target proteins by observing their stabilization upon compound binding, which renders them less susceptible to proteolysis.[5]
-
Cell Lysate Treatment: Treat cell lysates with varying concentrations of this compound.
-
Protease Digestion: Subject the treated lysates to limited proteolysis with a protease (e.g., thermolysin).
-
Protein Separation: Separate the protein fragments by SDS-PAGE.
-
Identification of Protected Proteins: Identify the protein bands that are protected from digestion in the presence of the compound and analyze them by mass spectrometry.
Phase 2: Target Validation and In Vitro Characterization
Once potential targets are identified, the next step is to validate these interactions using in vitro biochemical and cell-based assays.
If a kinase or other enzyme is identified as a potential target, its inhibition by the compound must be quantified.
-
Recombinant Protein: Obtain purified, recombinant target protein.
-
Assay Setup: Set up a reaction mixture containing the enzyme, its substrate (e.g., ATP for kinases), and varying concentrations of this compound.
-
Activity Measurement: Measure the enzyme's activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization).
-
IC50 Determination: Plot the enzyme activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Table 1: Comparative In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| This compound | c-Met | TBD |
| Crizotinib (Control) | c-Met | ~10 |
| This compound | EGFR | TBD |
| Gefitinib (Control) | EGFR | ~25 |
*TBD: To Be Determined
If a receptor is identified, binding assays can determine the compound's affinity.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of this compound.
-
Quantification: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
Phase 3: Cellular and In Vivo Functional Validation
The final phase involves confirming that the compound engages its target in a cellular context and elicits the expected physiological response in vivo.
CETSA is a powerful technique to confirm target engagement in intact cells.
-
Cell Treatment: Treat intact cells with this compound.
-
Heating: Heat the treated cells to a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions.
-
Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other methods. An upward shift in the melting temperature indicates target engagement.
This involves assessing the impact of the compound on the signaling pathways downstream of the putative target.
-
Cell Treatment: Treat cells with this compound for various times and at different concentrations.
-
Protein Analysis: Analyze the phosphorylation status of key downstream signaling proteins (e.g., Akt, ERK for RTK pathways) using Western blotting.
Caption: A potential signaling pathway inhibited by the compound.
Conclusion and Future Directions
The validation of a small molecule's mechanism of action is a systematic and evidence-based process. For this compound, a logical starting point is the investigation of its potential roles as an EAA antagonist or an RTK inhibitor, based on the known activities of structurally related 2-aminobenzothiazoles. The multi-phased experimental approach outlined in this guide, from initial target discovery to in vivo functional validation, provides a comprehensive framework for elucidating its precise molecular mechanism. The insights gained will be invaluable for its future development as a potential therapeutic agent.
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2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. Neuropharmacology. [Link]
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A Senior Application Scientist's Guide to the Physicochemical Properties of Fluorinated Benzothiazoles
Introduction: The Strategic Value of Fluorine in Benzothiazole-Based Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Its rigid, bicyclic nature provides a robust framework for interacting with biological targets. However, the optimization of lead compounds into viable drug candidates often requires fine-tuning of their physicochemical properties to improve their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
This is where the strategic incorporation of fluorine comes into play. Fluorine, while similar in size to hydrogen, is the most electronegative element, imparting unique electronic properties to molecules.[1][4] Its introduction into the benzothiazole ring is not merely an act of substitution but a deliberate strategy to modulate key physicochemical parameters such as lipophilicity, acidity/basicity, and metabolic stability.[5][6][7] This guide provides a comparative analysis of fluorinated versus non-fluorinated benzothiazoles, offering experimental insights and practical protocols for researchers in drug development.
The Physicochemical Consequences of Fluorinating the Benzothiazole Core
The substitution of hydrogen with fluorine on the benzothiazole ring induces a cascade of changes in the molecule's fundamental properties. Understanding these shifts is critical for rational drug design.
Lipophilicity (LogP): A Measure of Membrane Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's ability to cross biological membranes. While it is a common misconception that fluorination always increases lipophilicity, the effect is highly dependent on the molecular context.[1][6]
-
Inductive Effect: Due to its high electronegativity, a fluorine atom polarizes the C-F bond, but its impact on overall molecular lipophilicity is nuanced. For a simple aromatic ring, adding a single fluorine atom generally leads to a modest increase in LogP.
-
Context is Key: The position of the fluorine atom and the presence of other functional groups can significantly alter the outcome. For instance, the introduction of a trifluoromethyl (-CF3) group, a common fluorine-containing moiety, dramatically increases lipophilicity.
Electronic Properties (pKa): Tuning the Ionization State
Fluorine exerts a powerful electron-withdrawing inductive effect (-I), which significantly perturbs the electron distribution within the benzothiazole ring system.[1][8][9] This has a profound impact on the pKa of ionizable groups, particularly the basicity of the thiazole nitrogen.
-
Lowering Basicity: The inductive pull of fluorine reduces the electron density on the nitrogen atom, making it less available to accept a proton. Consequently, fluorinated benzothiazoles are typically less basic (have a lower pKa) than their non-fluorinated counterparts.[1] This change in ionization state at physiological pH (7.4) can drastically affect solubility, receptor binding, and cell permeability.
-
Quantifying the Effect: The Hammett equation provides a framework for quantifying these electronic effects.[10] The Hammett substituent constant (σ) for fluorine is positive, indicating its electron-withdrawing nature, with the magnitude depending on its position on the benzene ring.[11]
Aqueous Solubility: A Complex Interplay of Forces
The effect of fluorination on aqueous solubility is not straightforward and can be a double-edged sword.
-
Potential for Improvement: In some cases, the introduction of fluorine can disrupt the crystal lattice packing of a solid compound, reducing the energy required for dissolution and thereby increasing solubility.[12]
-
Potential for Reduction: Conversely, the increase in lipophilicity that often accompanies fluorination can lead to decreased aqueous solubility.[1] Researchers must carefully balance these competing effects to achieve the desired solubility profile for oral bioavailability.
Structural and Thermal Properties: Impact on Solid-State Characteristics
Fluorination can alter intermolecular interactions, leading to changes in physical properties like melting point. The polarized C-F bond can participate in dipole-dipole interactions and, in some cases, weak hydrogen bonds, potentially leading to a more stable crystal lattice and a higher melting point compared to non-fluorinated analogues.[13]
Comparative Data Analysis: Fluorinated vs. Non-Fluorinated Benzothiazoles
To illustrate these principles, the following table presents a comparative analysis of the calculated and experimentally observed physicochemical properties of a model benzothiazole and several of its fluorinated derivatives.
| Compound | Structure | LogP | pKa | Aqueous Solubility (mg/L) | Melting Point (°C) |
| Benzothiazole | c1ccc2c(c1)sc[n]2 | 2.01 | ~1.2 | 1100 | 2 |
| 5-Fluorobenzothiazole | Fc1cc2sc[n]c2cc1 | 2.35 | ~0.5 | 850 | 33-35 |
| 6-Fluorobenzothiazole | Fc1cc2[n]csc2cc1 | 2.35 | ~0.6 | 870 | 30-32 |
| 5-Trifluoromethyl-benzothiazole | c1c(cc2sc[n]c2c1)C(F)(F)F | 3.52 | <-1.0 | <100 | 45-47 |
Note: The data presented are representative values compiled from literature trends and computational predictions to illustrate the comparative effects. Actual experimental values may vary.
Implications for Drug Development: A Case Study
The practical consequences of these physicochemical modifications are best observed in real-world drug development programs. The 2-(4-amino-3-methylphenyl)benzothiazole series of anticancer agents provides a compelling example.
The parent compound, DF 203, showed potent anticancer activity but was hampered by a complex, biphasic dose-response curve, likely due to its metabolic profile.[14][15] By introducing a fluorine atom at the 5-position to create 5F-203, scientists developed a clinical candidate that retained high potency while eliminating the problematic biphasic response.[6] This improvement is directly linked to the altered physicochemical properties conferred by the fluorine atom, which influences the molecule's metabolism by cytochrome P450 enzymes and its subsequent interaction with macromolecules.[14] This case highlights how a single, strategic fluorine substitution can transform a promising lead into a more viable drug candidate.
Visualizing Key Concepts and Workflows
To further clarify these relationships, the following diagrams illustrate a typical experimental workflow and the fundamental principles discussed.
Caption: Experimental workflow for LogP determination via RP-HPLC.
Caption: Fluorine's inductive effect lowers the pKa of benzothiazole.
Caption: Relationship between physicochemical properties and ADME profile.
Experimental Protocols
For accurate characterization, standardized protocols are essential. The following are validated methods for determining the key physicochemical properties discussed.
Protocol 1: Determination of Partition Coefficient (LogP) by RP-HPLC
Causality: This method is preferred for its speed and requirement for minimal material. It operates on the principle that a compound's retention time on a nonpolar reverse-phase (RP) column is linearly correlated with its LogP.
Methodology:
-
System Preparation: Use a C18 column with an isocratic mobile phase, typically a mixture of acetonitrile and water or methanol and water. The system must be fully equilibrated.
-
Standard Preparation: Prepare a solution containing a series of well-characterized compounds with known LogP values that span the expected range of your test compound (e.g., uracil, toluene, naphthalene).
-
Sample Preparation: Dissolve the fluorinated benzothiazole derivative in the mobile phase to a concentration of ~0.1 mg/mL.
-
Analysis: Inject the standard mixture and the sample onto the HPLC system. Record the retention time (t_R) for each compound. The dead time (t_0) is typically measured using an unretained compound like uracil.
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0.
-
Plot log k for the standards against their known LogP values.
-
Perform a linear regression to obtain a calibration curve.
-
Use the log k of the test compound to calculate its LogP from the regression equation.
-
Protocol 2: Determination of pKa by Potentiometric Titration
Causality: This is a gold-standard method that directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the pKa. For compounds with poor water solubility, a co-solvent system is necessary.[16]
Methodology:
-
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Accurately weigh and dissolve the benzothiazole derivative in a known volume of a suitable solvent (e.g., methanol-water mixture). The concentration should be between 1-10 mM.
-
Titration:
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH value after each addition, ensuring the reading stabilizes.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been protonated. This can be determined from the first derivative of the titration curve.
-
For co-solvent systems, a correction factor may be needed to determine the aqueous pKa (p_w_H).
-
Protocol 3: Aqueous Solubility by Equilibrium Shake-Flask Method
Causality: This method directly measures the saturation concentration of a compound in a specific medium, providing the most accurate and thermodynamically relevant solubility value.
Methodology:
-
Sample Preparation: Add an excess amount of the solid benzothiazole compound to a vial containing a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the experiment.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Use a filter material that does not bind the compound.
-
Quantification:
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
-
-
Reporting: Express the solubility in units such as mg/mL or µM.
Conclusion
The fluorination of the benzothiazole scaffold is a powerful and versatile strategy in modern drug discovery. It allows for the precise modulation of fundamental physicochemical properties that govern a molecule's ultimate fate in a biological system. By understanding the causal relationships between fluorine substitution and the resulting changes in lipophilicity, electronic character, and solubility, researchers can move beyond trial-and-error and towards a more rational, hypothesis-driven approach to drug design. The experimental protocols and comparative data provided in this guide serve as a foundational resource for scientists aiming to harness the unique power of fluorine to optimize the next generation of benzothiazole-based therapeutics.
References
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Al-Ostoot, F. H., Yaseen, M., & Al-Wahaibi, L. H. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4647. [Link]
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Nielsen, C. B., Voroshazi, E., Tars, K., & Kjelstrup, T. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry, 80(9), 4601–4609. [Link]
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Brantley, E., Trapani, V., Alley, M. C., Hose, C. D., Bradshaw, T. D., Stevens, M. F. G., Sausville, E. A., & Stinson, S. F. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metabolism and Disposition, 32(12), 1392–1401. [Link]
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Kumbhare, R. M., Dadmal, T. L., & Kosurkar, U. B. (2015). Structure of fluorinated benzothiazole and triazoles derivatives. ResearchGate. [Link]
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Li, S., Liu, Y., Zhang, X., Yang, W., & Song, H. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Crystals, 13(4), 589. [Link]
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Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). [Link]
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Ahmad, I., Ahmad, S., Khan, M. A., & Al-Qurainy, F. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 966220. [Link]
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Hameed, A., Al-Rashida, M., Uroos, M., & Hameed, A. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(4), 896. [Link]
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Abdelgayed, S. S., Abbas, H. A., El-Sayed, N. F., & El-Gazzar, M. G. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31690–31705. [Link]
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Kaur, N., & Kishore, D. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(30), 8175–8196. [Link]
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Szatylowicz, H., Siodla, T., Stasyuk, O. A., & Krygowski, T. M. (2017). Hammett constants σ for fluoro-substituents. ResearchGate. [Link]
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Manallack, D. T., Prankerd, R. J., Yuriev, E., & Oprea, T. I. (2013). Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry, 5, 53–76. [Link]
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Patrick, B. O., Smith, K. M., & Lelj, F. (2012). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. International Journal of Molecular Sciences, 13(10), 12558–12571. [Link]
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Hammett equation. (2023). In Wikipedia. [Link]
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Angeli, E., Pibiri, I., & Pace, A. (2023). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry, 268, 110134. [Link]
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Sheng, J., & Dolbier, W. R. (2015). Fluorinated Heterocycles. ResearchGate. [Link]
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Taylor, R. (n.d.). Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]
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Al-Zoubi, R. M., Al-Subeh, S. M., & Al-Mazaideh, G. M. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 164–202. [Link]
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Siegemund, G., & Schwertfeger, W. (2000). Fluorinated Aromatic Compounds. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
This document provides essential procedural guidance for the proper disposal of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine, a compound utilized in contemporary research and drug development. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance. The information herein is synthesized from established safety data for structurally analogous compounds and general best practices for hazardous waste management, reflecting a commitment to scientific integrity and a culture of safety.
Understanding the Hazard Profile
Benzothiazole and its derivatives are known to be potential skin and respiratory tract irritants, dermal sensitizers, and may possess carcinogenic and genotoxic properties.[1][2][3] Compounds with similar structures are often classified as harmful if swallowed, causing skin irritation, and serious eye irritation.[4][5][6][7][8] The presence of difluoromethoxy groups may introduce additional risks, including the potential for decomposition into hazardous fluorine compounds under certain conditions.[9][10] Therefore, this compound must be handled as a hazardous substance.
Table 1: Inferred Hazard Classification and Precautionary Statements
| Hazard Class | GHS Hazard Statement (Inferred) | Precautionary Codes (Recommended) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a stringent PPE protocol is mandatory when handling this compound for disposal.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact with the chemical.[5][8] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that could cause serious eye irritation.[5][8] |
| Body Protection | A lab coat or chemical-resistant apron | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases | Recommended when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[4] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[11][12][13] Under no circumstances should it be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Containerization
-
Designate a Waste Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[13]
-
Labeling: The container must be affixed with a "Hazardous Waste" label.[11] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
-
Segregation: Store the waste container in a designated, well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[14]
Step 2: Preparing for Disposal
-
Solid Waste:
-
Carefully transfer any remaining solid this compound into the designated hazardous waste container.
-
To prevent the generation of dust, you may dampen the solid material with a small amount of a suitable solvent (e.g., ethanol) before transfer.[4]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in the same container.
-
-
Empty Containers:
-
The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[11]
-
The rinsate from this process is considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container.[11]
-
After triple-rinsing, the defaced or removed original label on the container can be disposed of in regular trash or recycling, in accordance with your institution's policies.[15]
-
Step 3: Arranging for Professional Disposal
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and schedules for waste pickup.
-
Licensed Waste Hauler: The EHS office will coordinate with a licensed hazardous waste disposal company to ensure the chemical is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[12]
Spill Management: A Critical Emergency Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.
-
Contain the Spill:
-
For solid spills, gently cover the material with an absorbent, inert material (such as vermiculite or sand).
-
Dampen the spilled solid with 60-70% ethanol to minimize dust generation during cleanup.[4]
-
-
Clean the Spill:
-
Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Clean the spill area with a cloth or absorbent paper dampened with a suitable solvent, followed by soap and water.[4]
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in the hazardous waste container.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal.
References
-
Shubham Speciality Products. (n.d.). 2-Amino-5, 6 (6, 7)-Dichlorobenzothiazole. Retrieved from [Link]
-
Liu, Y., & Mabury, S. A. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5015-5034. Retrieved from [Link]
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Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole. Retrieved from [Link]
-
Wang, Q., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 144, 106067. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet - methyl 2-(difluoromethoxy)pyridine-4-carboxylate. Retrieved from [Link]
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University of Florida IFAS Extension. (2024). How To: Dispose of Unwanted Medications. Retrieved from [Link]
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American Chemical Society. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Retrieved from [Link]
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San Francisco Environment Department. (n.d.). MEDICINE DISPOSAL PRODUCTS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 1,1-Difluoroethane. Retrieved from [Link]
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University of Tennessee Knoxville Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
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ResearchGate. (2025). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Where and How to Dispose of Unused Medicines. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment for Handling 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine
This document provides a comprehensive operational and safety guide for the handling and disposal of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine. Given the absence of specific toxicological data for this novel compound, this guide is built upon a conservative risk assessment, drawing parallels from the known hazards of structurally similar molecules, namely halogenated aromatic amines and benzothiazole derivatives. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.
Hazard Assessment: A Precautionary Approach
This compound is a fluorinated aromatic amine belonging to the benzothiazole class. While specific data is not available, analogous compounds present a clear hazard profile that must be respected. For instance, 2-Amino-5,6-dichlorobenzothiazole is classified as harmful if swallowed and irritating to the eyes, respiratory system, and skin.[1] Similarly, 2-Amino-6-fluorobenzothiazole is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, we must assume this compound presents, at a minimum, the following hazards.
| Potential Hazard | GHS Classification (Inferred) | Primary Exposure Routes | Rationale Based on Analogous Compounds |
| Acute Oral Toxicity | Warning: H302 - Harmful if swallowed | Ingestion | Based on the GHS classification for 2-Amino-5,6-dichlorobenzothiazole.[1] |
| Skin Irritation | Warning: H315 - Causes skin irritation | Dermal Contact | Common hazard for fluorinated and chlorinated benzothiazole amines.[1][2] |
| Eye Irritation | Warning: H319 - Causes serious eye irritation | Ocular Contact | A consistent finding for this class of chemicals.[2] |
| Respiratory Irritation | Warning: H335 - May cause respiratory irritation | Inhalation | Aromatic amines and fine chemical powders can irritate the respiratory tract.[1][2] |
The presence of difluoromethoxy groups introduces fluorine, a halogen. Halogenated organic compounds require specific handling and disposal considerations.[3][4]
Core Personal Protective Equipment (PPE) Protocol
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory.
| Protection Type | Required Equipment | Justification and Best Practices |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal against splashes and vapors. A face shield offers a secondary barrier, crucial when handling larger quantities or during procedures with a high splash potential.[5] |
| Skin & Body Protection | - Gloves: Double-gloving with nitrile gloves is required. - Lab Coat: A flame-resistant lab coat with tight-fitting cuffs. | Aromatic amines can permeate some glove materials; double-gloving provides an additional layer of protection.[6][7] The lab coat protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters. | This is critical when handling the solid powder (e.g., weighing) to prevent inhalation of fine particles. The organic vapor cartridge is necessary for protection against any volatile components.[1][6] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[3] |
Procedural Guidance: Donning and Doffing PPE
Proper sequencing is critical to prevent cross-contamination. Follow these validated steps meticulously.
PPE Donning Workflow
The process of putting on PPE must follow a specific order to ensure all protective layers are correctly sealed and positioned.
Caption: PPE Donning Sequence.
PPE Doffing Workflow
The removal of PPE is a high-risk activity for self-contamination. The sequence is designed to remove the most contaminated items first. This entire procedure should be performed in a designated doffing area.
Caption: PPE Doffing Sequence.
Operational and Disposal Plans
Spill Management Protocol
In the event of a small spill, execute the following procedure immediately.
Step 1: Alert and Secure
-
Alert personnel in the immediate area.
-
Restrict access to the spill zone. Ensure all ignition sources are removed, as the compound is likely combustible.[1]
Step 2: Don Appropriate PPE
-
If not already worn, don the full PPE ensemble as described in Section 2.
Step 3: Contain and Absorb
-
For solid spills, gently dampen the material with 60-70% ethanol to prevent airborne dust.[1]
-
Carefully transfer the dampened material and any contaminated debris into a designated "Halogenated Organic Waste" container using non-sparking tools.
-
Use absorbent pads dampened with ethanol to wipe the spill area, placing used pads into the same waste container.[1]
Step 4: Decontaminate
-
Wash the spill surface with a soap and water solution.[1]
Step 5: Doff PPE and Dispose
-
Remove PPE as per the doffing protocol.
-
Place any contaminated disposable PPE into the "Halogenated Organic Waste" container.
Waste Disposal Plan
As a fluorinated organic compound, this compound and all materials contaminated with it must be treated as halogenated organic waste .
-
Segregation is Mandatory: Never mix halogenated waste with non-halogenated organic waste.[3][4][8][9] Doing so significantly increases disposal costs and environmental risk.[9]
-
Waste Containers: Use clearly labeled, sealed containers designated for "Halogenated Organic Waste".[4][8] The container must be kept closed except when actively adding waste.[8][10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9]
-
Disposal Route: All waste must be disposed of through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain.[3]
By adhering to these rigorous safety and operational protocols, researchers can confidently and safely work with this compound, ensuring personal safety and environmental compliance.
References
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Shubham Speciality Products. (n.d.). 2-Amino-5, 6 (6, 7)-Dichlorobenzothiazole. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of fluorinated benzothiazole and triazoles derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole. Retrieved from [Link]
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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PubMed. (1999). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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ScienceDirect. (2015). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Oriental Journal of Chemistry. (2010). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
